U0126-EtOH
Description
Properties
IUPAC Name |
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11+,18-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQULUVMLGZVAF-OYJDLGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585283 | |
| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173097-76-1 | |
| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
U0126-EtOH: A Comprehensive Technical Guide to its Mechanism of Action in the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for U0126-EtOH, a highly selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. This document details its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function, serving as a critical resource for researchers in cellular biology and drug development.
Core Mechanism of Action
This compound is a potent and specific inhibitor of MEK1 and MEK2, the dual-specificity kinases immediately upstream of Extracellular signal-Regulated Kinase (ERK) in the MAPK signaling cascade.[1][2] Its inhibitory action is noncompetitive with respect to both ATP and the substrate ERK, indicating that it does not bind to the active site of the kinase.[3][4] This specific mode of action prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby blocking downstream signaling events that regulate a multitude of cellular processes including proliferation, differentiation, apoptosis, and survival.[1][5]
Molecular Interaction with MEK1/2
This compound binds directly to the kinase domain of MEK1 and MEK2.[3] This interaction induces a conformational change that locks the enzyme in an inactive state, preventing it from phosphorylating ERK1 and ERK2 at the critical Threonine and Tyrosine residues within their activation loop. The high selectivity of this compound for MEK1/2 over other kinases such as PKC, Raf, JNK, and Cdk2/4 makes it a valuable tool for dissecting the specific roles of the MEK/ERK pathway in cellular signaling.[2][6]
Quantitative Inhibition Data
The potency of this compound has been quantified in numerous studies. The following tables summarize the key inhibitory concentrations across different experimental systems.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 Value | Assay Conditions |
| MEK1 | 72 nM | Cell-free kinase assay |
| MEK2 | 58 nM | Cell-free kinase assay |
Data compiled from multiple sources.[2][4][7]
Table 2: Cellular Assay Concentrations and Effects
| Cell Line | Concentration | Incubation Time | Observed Effect |
| HT22 (mouse neuronal) | 10 µM | 24 h | Complete inhibition of glutamate-induced cell death.[3] |
| HCT116 (human colon carcinoma) | 19.4 µM (IC50) | Not Specified | Inhibition of anchorage-independent colony formation.[7] |
| A549 & MDCK II | 0.001-1000 µM | 48 h | Dose-dependent effects on cell viability.[4] |
| NIH/3T3 (mouse embryonic fibroblast) | 10 µM | 30 min - 2 h (pretreatment) | Inhibition of serum-induced ERK phosphorylation.[8] |
| RA-FLSs (rheumatoid arthritis fibroblast-like synoviocytes) | 10 µM | Not Specified | Decreased migration induced by Sonic Hedgehog signaling.[9] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the MAPK signaling pathway and the precise point of intervention by this compound, as well as a logical workflow for its mechanism of action.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Logical workflow of the this compound mechanism of action.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
Western Blotting for ERK Phosphorylation
This protocol is used to assess the phosphorylation status of ERK1/2 in response to this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., NIH/3T3) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[8]
-
Stimulation: Induce MAPK pathway activation by adding a stimulant (e.g., 20% fetal bovine serum) for 30 minutes.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
Cell Viability/Proliferation Assay (WST-1 Assay)
This protocol measures the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., MPM cells) in a 96-well plate at a density of 1 x 10^4 cells/well.[6]
-
Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound dissolved in DMSO. Include a vehicle-only control.[6]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[6]
-
WST-1 Reagent Addition: Add 10 µl of WST-1 reagent to each well.[6]
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 690 nm.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on MEK1/2 kinase activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant active MEK1 or MEK2, its substrate (e.g., inactive ERK), and ATP (often radiolabeled with ³³P).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding EDTA or by spotting the mixture onto a filter membrane.
-
Quantification of Phosphorylation:
-
If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, washed, and the radioactivity is measured using a scintillation counter.[7]
-
Alternatively, the reaction products can be analyzed by Western blotting using a phospho-specific ERK antibody.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.[7]
Downstream Cellular Consequences
Inhibition of the MEK/ERK pathway by this compound has profound effects on cellular function. These include:
-
Inhibition of Cell Proliferation: By blocking ERK-mediated phosphorylation of cell cycle regulators, this compound can induce cell cycle arrest.[10]
-
Induction of Apoptosis: In some cancer cell lines, inhibition of the pro-survival signals from the ERK pathway can lead to apoptosis. For instance, U0126 sensitizes certain breast cancer cells to anoikis (apoptosis induced by loss of cell anchorage).[2]
-
Modulation of Autophagy and Mitophagy: U0126 has been shown to inhibit autophagy and mitophagy.[1][4]
-
Reduction of Inflammatory Responses: this compound can block the production of various cytokines and metalloproteinases involved in inflammation.[7]
-
Effects on Cell Differentiation: The MEK/ERK pathway is crucial for differentiation in many cell types. U0126 has been shown to induce myogenic differentiation in rhabdomyosarcoma cells.[10]
Conclusion
This compound is a cornerstone research tool for investigating the MAPK signaling pathway. Its high selectivity and well-characterized mechanism of action allow for precise dissection of MEK/ERK-dependent cellular processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies, from basic cell biology to preclinical drug development.
References
- 1. invivogen.com [invivogen.com]
- 2. U0126 - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. abmole.com [abmole.com]
- 7. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. U0126 | Cell Signaling Technology [cellsignal.com]
- 9. glpbio.com [glpbio.com]
- 10. MEK/ERK inhibitor U0126 affects in vitro and in vivo growth of embryonal rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of U0126-EtOH in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
U0126-EtOH is a pivotal pharmacological tool in cellular and molecular biology, renowned for its potent and selective inhibition of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. As a non-competitive inhibitor, this compound has been instrumental in elucidating the intricate roles of the MAPK/ERK signaling pathway in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the function of this compound in cells, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.
Core Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway
U0126 is a synthetic organic molecule that, in its ethanol-solubilized form (this compound), readily permeates cell membranes to exert its biological effects. Its primary molecular targets are MEK1 and MEK2, dual-specificity kinases that are central components of the classical MAPK/ERK signaling cascade.[1][2] This pathway is a critical transducer of extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, ultimately regulating gene expression and cellular fate.[3][4]
U0126 binds to a site on MEK1/2 distinct from the ATP-binding pocket, thereby acting as a non-competitive inhibitor.[2] This prevents the phosphorylation and subsequent activation of the downstream kinases, Extracellular signal-regulated kinase 1 (ERK1) and ERK2 (also known as p44/42 MAPK).[1] The inhibition of ERK1/2 phosphorylation is the hallmark of this compound's cellular activity and serves as a primary readout for its efficacy in experimental settings.
dot
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Activity
The potency of this compound is well-documented across various experimental systems. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Reference(s) |
| MEK1 | 72 | [2] |
| MEK2 | 58 | [2] |
Table 2: Cellular Efficacy in Different Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference(s) |
| HCT116 | Anchorage-independent growth | IC50 | 19.4 µM | |
| MDA-MB231 | Anchorage-independent growth | Inhibition | Selective repression | [2] |
| HBC4 | Anchorage-independent growth | Inhibition | Selective repression | [2] |
| Acute Myeloid Leukemia (KG1a, THP-1, M-07e) | Apoptosis Induction | Outcome | Significant apoptosis | [5] |
| HT22 (mouse neuronal) | Oxidative stress-induced cell death | Neuroprotection | Complete inhibition at 10 µM |
Cellular Functions Modulated by this compound
By inhibiting the MEK/ERK pathway, this compound influences a wide range of fundamental cellular processes.
Cell Proliferation and Cancer
The MAPK/ERK pathway is a primary driver of cell proliferation. Consequently, this compound is a potent anti-proliferative agent in many cancer cell lines, particularly those with activating mutations in the Ras/Raf pathway.[5] It can induce cell cycle arrest and inhibit anchorage-independent growth, a hallmark of transformed cells.[2]
Apoptosis
The role of the MEK/ERK pathway in apoptosis is context-dependent. In some cellular contexts, ERK signaling is pro-survival, and its inhibition by this compound can induce apoptosis. This has been observed in several acute myeloid leukemia (AML) cell lines.[6][7] Conversely, in other scenarios, ERK activation can promote apoptosis, and this compound can have a protective effect.[5]
Autophagy and Other Cellular Processes
This compound has been shown to inhibit autophagy in various cell types.[1] The MEK/ERK pathway is also implicated in cellular differentiation, and this compound has been used to study and manipulate these processes. Furthermore, it has been demonstrated to have anti-inflammatory and neuroprotective effects in specific models.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for up to one year.
dot
Caption: Workflow for the preparation of this compound stock solution.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on its direct downstream targets, ERK1 and ERK2.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with serum-free medium for 2-4 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat cells with the desired concentrations of this compound (typically 1-20 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a known activator of the MAPK/ERK pathway (e.g., EGF, PMA, or serum) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and boil in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment: Treat cells in culture with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Effects on Gene Expression
Inhibition of the MEK/ERK pathway by this compound leads to significant changes in gene expression. The specific genes affected are cell-type and context-dependent. For instance, in embryonal rhabdomyosarcoma cells, U0126 treatment has been shown to down-regulate the expression of the proto-oncogene c-Myc.[9][10] In other systems, it can modulate the expression of genes involved in the cell cycle, apoptosis, and cellular metabolism. Microarray or RNA-sequencing studies are often employed to obtain a global view of the transcriptional changes induced by this compound. For example, in HepG2 cells, U0126 was found to up-regulate the mRNA expression of CYP3A4, CYP3A5, and CYP3A7.[11]
Conclusion
This compound is an indispensable tool for researchers investigating the MAPK/ERK signaling pathway. Its high selectivity and well-characterized mechanism of action make it a reliable agent for dissecting the roles of MEK1/2 and ERK1/2 in a vast array of cellular functions. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a research setting, enabling further discoveries in the fields of cancer biology, neurobiology, and drug development. It is crucial for researchers to carefully consider the specific cellular context and to include appropriate controls in their experimental designs to ensure the accurate interpretation of results obtained with this potent inhibitor.
References
- 1. invivogen.com [invivogen.com]
- 2. U0126 - Wikipedia [en.wikipedia.org]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 6. An investigation of the effects of the MEK inhibitor U0126 on apoptosis in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigation of the MEK/ERK inhibitor U0126 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MEK/ERK inhibitor U0126 affects in vitro and in vivo growth of embryonal rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U0126, a mitogen-activated protein kinase kinase 1 and 2 (MEK1 and 2) inhibitor, selectively up-regulates main isoforms of CYP3A subfamily via a pregnane X receptor (PXR) in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
U0126-EtOH: A Comprehensive Technical Guide to a Selective MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
U0126-EtOH is a potent and highly selective inhibitor of MEK1 and MEK2, the dual-specificity kinases that are central components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. This pathway plays a critical role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK cascade is a hallmark of many human cancers and other proliferative disorders, making it a key target for therapeutic intervention. This compound exerts its inhibitory effect in a non-competitive manner with respect to ATP and the substrate ERK, offering a valuable tool for both basic research and drug development. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The Ras-Raf-MEK-ERK cascade is a pivotal signaling pathway that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, ultimately controlling gene expression and cellular fate. MEK1 and MEK2 (also known as MKK1 and MKK2) are the immediate upstream activators of ERK1 and ERK2. The high degree of conservation and the critical role of this pathway in oncogenesis have spurred the development of numerous small molecule inhibitors targeting its components.
This compound is the ethanolate salt of U0126, a compound identified for its ability to functionally antagonize AP-1 transcriptional activity.[1] It has demonstrated high selectivity for MEK1 and MEK2 over a panel of other kinases, making it a preferred tool for specifically interrogating the role of the MEK-ERK axis in various biological systems.[2][3][4] Its non-competitive mode of inhibition provides a distinct advantage in studying kinase function.[2][5] This document serves as a detailed resource for researchers utilizing this compound, providing essential data and methodologies to facilitate its effective application in the laboratory.
Mechanism of Action
This compound is a non-ATP competitive inhibitor of both MEK1 and MEK2.[2][6] It binds to a site on the MEK enzymes that is distinct from the binding sites for ATP and the downstream substrate, ERK.[5] This allosteric inhibition prevents MEK from phosphorylating and activating ERK1 and ERK2, thereby blocking the propagation of the signal downstream. The inhibition is highly selective for MEK1/2.[4]
Quantitative Data
Inhibitory Potency
This compound demonstrates potent inhibition of MEK1 and MEK2 in cell-free assays. The half-maximal inhibitory concentrations (IC50) are consistently reported in the nanomolar range.
| Target | IC50 (nM) | Assay Conditions | Reference(s) |
| MEK1 | 72 | Cell-free kinase assay | [2][4][7] |
| MEK2 | 58 | Cell-free kinase assay | [2][4][7] |
Cellular Activity
The effective concentration of this compound in cell-based assays can vary depending on the cell line, treatment duration, and the specific endpoint being measured.
| Cell Line | Assay Type | Effective Concentration (µM) | Incubation Time | Effect | Reference(s) |
| HCT116 | Soft Agar Growth | 19.4 (IC50) | - | Inhibition of anchorage-independent growth | [8] |
| HT22 | MTT Assay | 10 | 24 hours | Complete inhibition of glutamate-induced cell injury | [6] |
| A549 | Antiviral Assay | 1.2 (EC50 for H1N1v) | 48 hours | Reduction of viral titer | [2] |
| MDCK II | Antiviral Assay | 74.7 (EC50 for H1N1v) | 48 hours | Reduction of viral titer | [2] |
| Rat PC12 | Western Blot | 10 | 1 hour | Activation of Nrf2/ARE pathway | [8] |
| Mouse RAS-3T3 | ELISA | 10 - 40 | - | Inhibition of MEK-mediated ERK1/2 phosphorylation | [8] |
Kinase Selectivity
U0126 is highly selective for MEK1 and MEK2. At concentrations effective for MEK inhibition, it shows little to no activity against a panel of other kinases.
| Kinase | Inhibition | Reference(s) |
| PKC | Little to no effect | [4] |
| Abl | Little to no effect | [4] |
| Raf | Little to no effect | [4] |
| MEKK | Little to no effect | [4] |
| ERK | Little to no effect | [4] |
| JNK | Little to no effect | [4] |
| MKK-3 | Little to no effect | [4] |
| MKK-4/SEK | Little to no effect | [4] |
| MKK-6 | Little to no effect | [4] |
| Cdk2 | Little to no effect | [4] |
| Cdk4 | Little to no effect | [4] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C18H16N6S2·C2H6O | [6] |
| Molecular Weight | 426.56 g/mol | [6][9] |
| CAS Number | 1173097-76-1 | [6][9] |
| Solubility | Soluble in DMSO (>10 mM); Insoluble in water and ethanol | [5][6] |
| Storage | Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for several months, though fresh preparation is recommended. | [6][8] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol describes the detection of the inhibition of ERK1/2 phosphorylation in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., NIH/3T3, PC12)
-
This compound (stock solution in DMSO)
-
Growth factor or serum for stimulation (e.g., EGF, FCS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (e.g., Cell Signaling Technology #4370) and anti-total-ERK1/2 (e.g., Cell Signaling Technology #9102)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Optional: Serum-starve cells for 12-16 hours to reduce basal levels of ERK phosphorylation.[10][11]
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[5][12]
-
Stimulate cells with a growth factor (e.g., 50 ng/mL NGF for PC12 cells) or serum (e.g., 20% serum for NIH/3T3 cells) for the desired time (e.g., 5-30 minutes).[5][12]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[12]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1,000-100,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vitro MEK1/2 Kinase Assay (Radioactive)
This protocol is for determining the IC50 of this compound against MEK1 and MEK2 in a cell-free system.
Materials:
-
Recombinant active MEK1 or MEK2
-
Recombinant inactive ERK (substrate)
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 5 mM β-mercaptoethanol, 0.1 mg/mL BSA, pH 7.4)
-
[γ-33P]ATP
-
96-well nitrocellulose filter plates
-
EDTA solution (50 mM)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing MEK enzyme (e.g., 10 nM), ERK substrate (e.g., 400 nM), and varying concentrations of this compound in kinase assay buffer.[8]
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding [γ-33P]ATP (e.g., 40 µM).[8]
-
-
Time Course and Quenching:
-
At regular intervals (e.g., every 6 minutes), transfer an aliquot of the reaction mixture to a 96-well nitrocellulose filter plate containing EDTA to stop the reaction.[8]
-
-
Washing and Scintillation Counting:
-
Data Analysis:
-
Determine the initial reaction velocities from the slope of radioactivity versus time plots.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot percent inhibition against inhibitor concentration and fit the data to a suitable model (e.g., Langmuir isotherm) to determine the IC50 value.[8]
-
Conclusion
This compound is a cornerstone tool for researchers investigating the MAPK/ERK signaling pathway. Its high potency and selectivity for MEK1 and MEK2, combined with its non-competitive mechanism of action, make it an invaluable reagent for dissecting the roles of this critical pathway in health and disease. This guide provides the essential quantitative data and detailed experimental protocols to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. Careful consideration of the experimental conditions, including cell type and treatment duration, is crucial for obtaining robust and reproducible results. As research into the complexities of cellular signaling continues, the precise and targeted inhibition offered by this compound will undoubtedly remain a key experimental approach.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. U0126 - Wikipedia [en.wikipedia.org]
- 5. U0126 | Cell Signaling Technology [cellsignal.com]
- 6. apexbt.com [apexbt.com]
- 7. U0126 | Autophagy | MEK | Mitophagy | TargetMol [targetmol.com]
- 8. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. promega.com [promega.com]
The Role of U0126-EtOH in the Inhibition of ERK1/2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of U0126-EtOH, a highly selective and potent inhibitor of Mitogen-activated protein kinase kinase (MEK1 and MEK2). By specifically targeting MEK1/2, this compound effectively blocks the phosphorylation and subsequent activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), crucial components of the MAPK/ERK signaling pathway. This pathway is a central regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. Its dysregulation is implicated in various pathologies, most notably cancer. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory efficacy, provides detailed experimental protocols for its use in research, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction to this compound and the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical conduits for transmitting extracellular signals to the cellular machinery, thereby governing fundamental cellular responses. The classical MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK cascade, is a key player in this network. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates the Raf serine/threonine kinases, which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. MEK1/2 are the only known activators of ERK1 and ERK2 (also known as p44/42 MAPK). Upon phosphorylation by MEK1/2 on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), ERK1/2 become active and can phosphorylate a plethora of downstream substrates in both the cytoplasm and the nucleus, regulating gene expression and cellular processes.
Given its central role in cell proliferation and survival, the MAPK/ERK pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention. This compound is a synthetic, small-molecule inhibitor that has proven to be an invaluable tool for studying the physiological and pathological roles of the MEK/ERK pathway. It is a highly selective, non-competitive inhibitor of both MEK1 and MEK2.[1] this compound is the ethanol adduct of U0126 and is commonly used in research. This guide will focus on the practical aspects of using this compound to specifically inhibit ERK1/2 phosphorylation.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to a unique allosteric pocket on the MEK1 and MEK2 enzymes.[2] This binding is non-competitive with respect to both ATP and the substrate of MEK, which is ERK1/2. By binding to this allosteric site, this compound induces a conformational change in the MEK protein that prevents it from adopting its active conformation, thereby inhibiting its kinase activity. This blockade of MEK1/2 activity directly prevents the phosphorylation of ERK1 and ERK2, leading to a downstream blockade of the entire MAPK/ERK signaling cascade. The high selectivity of this compound for MEK1/2 over other kinases makes it a precise tool for dissecting the specific roles of the ERK pathway in various biological contexts.
Quantitative Data on this compound Efficacy
The potency of this compound in inhibiting MEK1 and MEK2 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values are a standard measure of an inhibitor's efficacy. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 for MEK1 | 72 nM | In vitro kinase assay | [3] |
| IC50 for MEK2 | 58 nM | In vitro kinase assay | [3] |
| Effective Concentration in Cell Culture | 10 - 20 µM | Various cell lines | [4] |
| In Vivo Dosage (Mice) | 10 - 30 mg/kg | Intraperitoneal injection | [5] |
| In Vivo Dosage (Rats) | 30 mg/kg | Intraperitoneal injection | [5] |
Experimental Protocols
This section provides detailed protocols for the use of this compound in common experimental settings to study the inhibition of ERK1/2 phosphorylation.
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to inhibit ERK1/2 phosphorylation.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (solubilized in DMSO to a stock concentration of 10-20 mM)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Stimulant (e.g., growth factor like EGF or serum)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): To reduce basal levels of ERK1/2 phosphorylation, aspirate the complete medium and wash the cells once with sterile PBS. Then, replace the medium with serum-free medium and incubate for 12-24 hours.
-
This compound Pre-treatment: Prepare the desired concentration of this compound by diluting the DMSO stock solution in serum-free medium. A final DMSO concentration of <0.1% is recommended to avoid solvent-induced effects. Add the this compound-containing medium to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO alone) at the same final concentration.
-
Stimulation: Following pre-treatment, add the desired stimulant (e.g., EGF at 100 ng/mL or serum to 10%) to the medium to induce ERK1/2 phosphorylation. Incubate for the desired time period (typically 5-30 minutes).
-
Cell Lysis: After stimulation, immediately place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis, such as Western blotting.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 by Western blotting.
Materials:
-
Cell lysates prepared as described in Protocol 4.1
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370, 1:2000 dilution)
-
Primary antibody against total ERK1/2 (e.g., Cell Signaling Technology #4695, 1:1000 dilution)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing for Total ERK1/2: To normalize the p-ERK1/2 signal, the membrane can be stripped of the bound antibodies and re-probed for total ERK1/2. Incubate the membrane in a stripping buffer (e.g., a commercially available buffer or a solution of 62.5 mM Tris-HCl pH 6.8, 2% SDS, and 100 mM β-mercaptoethanol) at 50°C for 30 minutes. Wash the membrane extensively with TBST. Block the membrane again and then follow steps 3-7 using the primary antibody against total ERK1/2.
In Vivo Inhibition of ERK1/2 Phosphorylation in a Rodent Model
This protocol provides a general guideline for an in vivo experiment to assess the effect of U0126 on ERK1/2 phosphorylation in a rat model of endometriosis.[3]
Materials:
-
Female Sprague-Dawley rats
-
U0126
-
Vehicle (e.g., DMSO)
-
Surgical instruments for inducing endometriosis
-
Anesthesia
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting (as in Protocol 4.2)
Procedure:
-
Animal Model Induction: Surgically induce endometriosis in female rats by autologous uterine tissue transplantation.[6] Allow the animals to recover and the ectopic lesions to establish for a defined period (e.g., 4 weeks).
-
U0126 Administration: Divide the animals into experimental groups (e.g., sham, vehicle control, U0126-treated). Administer U0126 intraperitoneally at a dose of, for example, 10 mg/kg daily for a specified duration.[3] The vehicle control group should receive an equivalent volume of DMSO.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the ectopic endometrial tissues.
-
Tissue Processing: Immediately snap-freeze the tissues in liquid nitrogen or homogenize them in ice-cold lysis buffer.
-
Protein Extraction and Analysis: Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration and proceed with Western blot analysis for p-ERK1/2 and total ERK1/2 as described in Protocol 4.2.
Visualization of Signaling Pathways and Workflows
The MAPK/ERK Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical MAPK/ERK signaling cascade and highlights the point of inhibition by this compound.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow for Assessing ERK1/2 Phosphorylation Inhibition
The diagram below outlines a typical experimental workflow for investigating the inhibitory effect of this compound on ERK1/2 phosphorylation in cultured cells.
Caption: A typical experimental workflow for studying this compound's effect on ERK1/2 phosphorylation.
Conclusion
This compound is a powerful and specific pharmacological tool for the inhibition of the MEK/ERK signaling pathway. Its well-characterized mechanism of action and high selectivity make it an indispensable reagent for researchers investigating the myriad of cellular processes regulated by ERK1/2. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this compound in both in vitro and in vivo research settings. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results when using this potent inhibitor.
References
- 1. invivogen.com [invivogen.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U0126 and BAY11-7082 Inhibit the Progression of Endometriosis in a Rat Model by Suppressing the MEK/ERK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 5. U0126 attenuates cerebral vasoconstriction and improves long-term neurologic outcome after stroke in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of endometriosis on fertility in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
U0126-EtOH applications in cancer research
An In-depth Technical Guide to U0126-EtOH Applications in Cancer Research
Executive Summary
This compound is a highly selective, non-ATP-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, key components of the MAPK/ERK signaling pathway.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[2][5] this compound serves as an invaluable tool in preclinical cancer research to investigate the downstream effects of MEK inhibition, which include apoptosis, autophagy, and cell growth arrest.[5] This guide provides a comprehensive overview of its mechanism, applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the kinase activity of both MEK1 and MEK2.[2] These dual-specificity kinases are responsible for phosphorylating and thereby activating Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] By blocking MEK1/2, this compound prevents the activation of ERK1/2, which in turn cannot phosphorylate its numerous downstream targets in the cytoplasm and nucleus.[5] This disruption of the Ras/Raf/MEK/ERK cascade interferes with the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis, which are often hijacked in cancer.[2][6]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals from growth factors to the nucleus, culminating in specific cellular responses. The diagram below illustrates this pathway and the precise point of inhibition by this compound.
Caption: The Ras/Raf/MEK/ERK signaling cascade and inhibition of MEK1/2 by this compound.
Applications in Cancer Research
This compound is widely used to study cancers with constitutive activation of the MAPK/ERK pathway, often due to mutations in Ras or Raf genes.
-
Pancreatic Cancer: U0126 has been shown to effectively inhibit the proliferation of human pancreatic carcinoma cell lines, which frequently harbor KRAS mutations.[5]
-
Rhabdomyosarcoma (RMS): In xenograft models of embryonal rhabdomyosarcoma, U0126 treatment significantly reduces tumor growth by inhibiting ERK activation and down-regulating the oncoprotein c-Myc.[6]
-
Breast Cancer: The inhibitor has been used to sensitize breast cancer cells to anoikis (a form of apoptosis upon detachment from the substratum) and to investigate mechanisms of therapy resistance.[1] In MCF-7 breast cancer cells, U0126 treatment leads to a decrease in hyperpolarized pyruvate to lactate conversion.[7]
-
Prostate Cancer: Interestingly, in PC3 prostate cancer cells, U0126 treatment unexpectedly increases the conversion of hyperpolarized pyruvate to lactate, highlighting the complex and cell-type-specific metabolic consequences of MEK inhibition.[7]
-
Colon Cancer: U0126 inhibits anchorage-independent colony formation in HCT116 colon cancer cells.[8]
-
Leukemia: U0126 can induce apoptosis in leukemic blast cells.[5]
Quantitative Data: Inhibitory Concentrations
The potency of this compound varies across different assays and cell lines. The following table summarizes key quantitative data.
| Assay Type / Cell Line | Cancer Type | IC50 Value | Notes |
| Cell-Free Kinase Assay | N/A | MEK1: 72 nM | Non-ATP competitive inhibition.[1][3][4] |
| Cell-Free Kinase Assay | N/A | MEK2: 58 nM | Non-ATP competitive inhibition.[1][3][4] |
| HCT116 Cells | Colon Cancer | 19.4 µM | Inhibition of anchorage-independent growth (soft agar).[8] |
| A549 Cells | Lung Cancer | 1.2 ± 0.4 µM | Antiviral activity (EC50) against H1N1v influenza.[4] |
| MDCKII Cells | Canine Kidney | 74.7 ± 1.0 µM | Antiviral activity (EC50) against H1N1v influenza.[4] |
Experimental Protocols
Western Blot for Phospho-ERK Inhibition
This protocol is used to verify the on-target effect of this compound by measuring the reduction in phosphorylated ERK1/2 levels.
Logical Workflow:
References
- 1. U0126 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Treatment with the MEK inhibitor U0126 induces decreased hyperpolarized pyruvate to lactate conversion in breast, but not prostate, cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
The Neuroprotective Potential of U0126-EtOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U0126-EtOH, an ethanol solvate of the potent and selective MEK1/2 inhibitor U0126, has emerged as a significant tool in neuroprotection research. Initially recognized for its role in inhibiting the Ras/Raf/MEK/ERK signaling pathway, accumulating evidence suggests a multifaceted neuroprotective profile for this compound. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its mechanisms of action, quantitative efficacy, and detailed experimental protocols to facilitate further research and development in this area. A notable aspect of U0126 is its dual functionality, acting not only as a MEK inhibitor but also as a direct antioxidant, a property that is independent of its effects on the MEK/ERK cascade.[1][2][3][4] This guide will delve into both of these critical functions.
Core Mechanisms of Neuroprotection
The neuroprotective effects of this compound are primarily attributed to two distinct mechanisms:
-
Inhibition of the MEK/ERK Signaling Pathway: U0126 is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2 (also known as p44/42 MAPK).[5] The MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival; however, its overactivation in response to neuronal insults such as oxidative stress and ischemia can lead to apoptosis and cell death.[6][7] By blocking the phosphorylation and subsequent activation of ERK1/2, U0126 can mitigate these detrimental effects.[6]
-
MEK-Independent Antioxidant Activity: Recent studies have revealed that U0126 possesses direct antioxidant properties, acting as a scavenger of reactive oxygen species (ROS).[1][2][3][4] This activity is independent of its MEK inhibitory function, as other MEK inhibitors with different chemical structures do not exhibit similar antioxidant effects.[2][3] This dual mechanism suggests that this compound may offer a broader spectrum of neuroprotection compared to agents that target only a single pathway.
The ethanol component of this compound is a result of the crystallization process and is present as a solvate. While high concentrations of ethanol can be neurotoxic, the amount present in typical experimental concentrations of this compound is generally considered negligible and unlikely to exert independent effects. However, it is crucial for researchers to use appropriate vehicle controls in their experiments.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo models of neurodegeneration.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Cell Line/Primary Culture | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| HT22 mouse hippocampal cells | Glutamate-induced oxidative stress | 10 µM | Cell Viability (MTT assay) | Complete inhibition of cell injury | [8] |
| Rat primary cortical neurons | Glutamate-induced oxidative stress | 10 µM | Cell Viability | Significant protection | [6] |
| Rat primary cortical neurons | Hypoxia | 10 µM | Cell Viability | Significant protection | [6] |
| PC12 cells | Hydrogen peroxide (H₂O₂)-induced oxidative stress | 10 µM | Cell Death (Propidium iodide staining) | Significant reduction in cell death | [2][3] |
| Mouse primary cortical neurons | Oxygen deprivation (9h) followed by reoxygenation (24h) | 10 µM | Cell Death | ~40% reduction in cell death | [9] |
Table 2: In Vivo Neuroprotective Efficacy of this compound
| Animal Model | Insult | This compound Dosage and Administration | Outcome Measure | Result | Reference |
| Gerbil | Forebrain ischemia (3.5 min BCAO) | 100 µg/kg, i.v. (10 min before ischemia) | Neuronal death in CA1 hippocampus | Dose-dependent protection | [9] |
| Mouse | Permanent Middle Cerebral Artery Occlusion (MCAO) | 200 µg/kg, i.v. (10 min before MCAO) | Infarct volume | 42% reduction | [9] |
| Mouse | Transient (3h) MCAO | 200 µg/kg, i.v. (10 min before reperfusion) | Infarct volume | 40% reduction | [9] |
| Rat | Transient MCAO (2h) | 30 mg/kg, i.p. (0 and 24h of reperfusion) | Improved long-term neurologic function | Significant improvement | [10] |
| Rat | Amyloid β-injected | Not specified | Improved spatial learning (Morris water maze) | Significant improvement | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Neuroprotection
The following diagram illustrates the dual mechanism of action of this compound in protecting neurons from oxidative stress and ischemic injury.
Experimental Workflow for In Vitro Neuroprotection Assay
This diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in a cell culture model of glutamate-induced excitotoxicity.
Detailed Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Oxidative Stress in HT22 Cells
Objective: To determine the protective effect of this compound against glutamate-induced cell death in the HT22 mouse hippocampal cell line.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Glutamate solution (500 mM stock in water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of media containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control group with DMSO at the same final concentration as the highest this compound dose. Incubate for 1-2 hours.
-
Glutamate Treatment: Add glutamate to the wells to a final concentration of 5 mM. Do not add glutamate to the control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) group.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 in neuronal cells following a stimulatory insult.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or PC12 cells)
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
Stimulant (e.g., growth factor, phorbol ester, or oxidative stressor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal ERK phosphorylation.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for the recommended time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-block the membrane and probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of the MEK/ERK pathway and oxidative stress in neuronal cell death and survival. Its dual mechanism of action—MEK inhibition and direct ROS scavenging—makes it a particularly interesting candidate for neuroprotective strategies. The data presented in this guide highlight its efficacy in a range of preclinical models.
Future research should focus on:
-
Further elucidating the precise molecular interactions underlying the antioxidant effects of U0126.
-
Conducting more extensive in vivo studies to evaluate its therapeutic potential in a wider array of neurodegenerative disease models.
-
Investigating potential off-target effects, especially at higher concentrations.
-
Developing more specific MEK inhibitors with improved pharmacokinetic and safety profiles for potential clinical translation.
By providing a comprehensive overview of the current knowledge and detailed methodologies, this technical guide aims to empower researchers to further explore the promising neuroprotective properties of this compound and accelerate the development of novel therapies for neurological disorders.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 6. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. U0126 attenuates cerebral vasoconstriction and improves long-term neurologic outcome after stroke in female rats - PMC [pmc.ncbi.nlm.nih.gov]
U0126-EtOH: A Technical Guide for Investigating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of U0126-EtOH, a selective inhibitor of the upstream kinases MEK1 and MEK2, and its application in the study of inflammatory responses. We will explore its mechanism of action, detail its use in various experimental models, present key quantitative data, and provide standardized protocols for its implementation in research settings.
Introduction: Targeting the MEK/ERK Pathway in Inflammation
Inflammatory processes are intricately regulated by a complex network of signaling pathways. Among these, the Mitogen-Activated Protein Kinase (MAPK) cascade is a critical mediator, translating extracellular stimuli into cellular responses. The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of this cascade, playing an essential role in orchestrating the expression of inflammatory genes following infection or tissue damage[1]. The activation of ERK1/2 is controlled by the upstream kinases MEK1 and MEK2.
This compound, an ethanol adduct of the compound U0126, is a potent and highly selective, non-competitive inhibitor of both MEK1 and MEK2[2][3][4]. By preventing the activation of ERK1/2, this compound serves as a powerful pharmacological tool to dissect the role of the MEK/ERK pathway in inflammation and as a potential therapeutic agent to mitigate inflammatory conditions[5][6]. It has been shown to functionally antagonize the transcriptional activity of AP-1 and block the production of a variety of cytokines and metalloproteinases involved in the inflammatory response[3][7].
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to MEK1 and MEK2 and preventing their kinase activity, which in turn blocks the phosphorylation and subsequent activation of their only known substrates, ERK1 and ERK2[5]. This inhibition is non-competitive with respect to ATP, a characteristic that distinguishes it from many other kinase inhibitors[2]. The downstream consequence is the suppression of signaling that leads to the activation of transcription factors, such as AP-1, and the subsequent expression of pro-inflammatory genes[3][7].
The Ras/Raf/MEK/ERK pathway is a central signaling cascade activated by numerous stimuli, including growth factors and inflammatory cytokines[8]. The inhibition of this pathway by this compound is a key mechanism for its anti-inflammatory effects.
References
- 1. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C20H22N6OS2 | CID 16220066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 7. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
The MEK Inhibitor U0126-EtOH: A Technical Overview of its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The development of effective antiviral therapeutics is a critical component of pandemic preparedness and response. One promising avenue of antiviral drug development is the targeting of host cellular signaling pathways that are essential for viral replication. The Raf/MEK/ERK signaling cascade is a central regulator of numerous cellular processes, including cell proliferation, differentiation, and survival.[1] A diverse range of viruses hijack this pathway to facilitate their own replication cycle. U0126, a potent and selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK, has demonstrated broad-spectrum antiviral activity against several clinically relevant viruses.[1][2] This technical guide provides a comprehensive overview of the antiviral activity of U0126-EtOH, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its therapeutic potential.
Mechanism of Action: Inhibition of the Raf/MEK/ERK Signaling Pathway
U0126 is a non-ATP competitive inhibitor of MEK1 and MEK2, with IC50 values of 72 nM and 58 nM, respectively.[2][3] By binding to and inhibiting MEK1/2, U0126 prevents the phosphorylation and subsequent activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2).[1] Many viruses, upon infecting a host cell, activate the Raf/MEK/ERK pathway to promote various stages of their lifecycle, including entry, replication of their genetic material, and assembly of new viral particles.[4][5] this compound, by blocking this pathway, effectively creates an intracellular environment that is non-conducive to viral propagation.
Quantitative Antiviral Activity of U0126
The antiviral efficacy of U0126 has been quantified against a variety of viruses. The following table summarizes the available data on its inhibitory concentrations.
| Virus Family | Virus | Cell Line | Assay Type | Endpoint | Value | Citation |
| Bornaviridae | Borna Disease Virus (BDV) | CRL | Focus Formation Assay | Inhibition of focus formation | 25 µM (complete inhibition) | [6] |
| Coronaviridae | Human Coronavirus OC43 (HCoV-OC43) | Vero E6 | Plaque Inhibition Assay | EC50 | 9.0 ± 0.4 µM | [7] |
| Human Coronavirus 229E (HCoV-229E) | Vero E6 | Plaque Inhibition Assay | EC50 | 10.0 ± 0.5 µM | [7] | |
| SARS-CoV-2 | Vero E6 | Plaque Inhibition Assay | EC50 | 15.37 ± 3.6 µM to 28.0 ± 1.0 µM | [7] | |
| Orthomyxoviridae | Influenza A Virus (Pandemic H1N1v and HPAIV) | MDCK | Viral Titer Reduction | - | Significant reduction | [4] |
| - | MEK1 (in vitro) | - | Kinase Assay | IC50 | 72 nM | [2][3] |
| - | MEK2 (in vitro) | - | Kinase Assay | IC50 | 58 nM | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to assess the antiviral activity of this compound.
General Preparation of this compound Stock and Working Solutions
A stock solution of U0126 is typically prepared by dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 50 mM.[6] For cell culture experiments, this stock solution is further diluted in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 6, 12.5, 25, or 50 µM).[6] Control cells are treated with the same concentration of DMSO as the experimental groups to account for any solvent effects.[6]
Plaque Assay for Determining Antiviral Efficacy
The plaque assay is a standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.
Protocol for Influenza Virus Plaque Assay:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates at a density of 4 x 10^5 cells/well and incubated overnight to form a confluent monolayer.[8]
-
Virus Dilution and Infection: Serial dilutions of the influenza virus are prepared in virus growth medium. The cell monolayer is washed, and then infected with the virus dilutions.
-
Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.
-
Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., Avicel or agarose) containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques.
-
Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted to determine the viral titer, and the percent inhibition by this compound is calculated.[1]
Microneutralization Assay
This assay is used to determine the ability of a compound to neutralize a virus and prevent it from infecting cells.
Protocol for Influenza Microneutralization Assay:
-
Compound and Virus Preparation: Serial dilutions of this compound are prepared. A standardized amount of influenza virus (e.g., 100 TCID50) is mixed with each dilution of the compound.[5]
-
Incubation: The virus-compound mixture is incubated for 1 hour at room temperature to allow for neutralization.[5]
-
Infection: The mixture is then added to a confluent monolayer of MDCK cells in a 96-well plate.
-
Incubation: The plates are incubated for 48-72 hours.[5]
-
Endpoint Assessment: The presence of virus is detected, often by a hemagglutination assay or by measuring a viral enzyme activity.[5] The concentration of this compound that results in a 50% reduction in the viral signal is determined as the EC50.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Replication
qRT-PCR is a highly sensitive method to quantify the amount of viral RNA in infected cells, providing a direct measure of viral replication.
Protocol for Coronavirus (e.g., SARS-CoV-2) Replication Assay:
-
Cell Infection: Vero E6 cells are infected with the coronavirus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.
-
Incubation: The infected cells are incubated for a set period, for example, 24 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit.[9]
-
qRT-PCR: A one-step qRT-PCR is performed using primers and a probe specific for a conserved region of the viral genome (e.g., the M1 gene for influenza A).[10]
-
Data Analysis: The cycle threshold (Ct) values are used to determine the amount of viral RNA in each sample. A standard curve can be used for absolute quantification. The reduction in viral RNA levels in the this compound-treated samples compared to the control is calculated to determine the inhibitory effect.
Conclusion
This compound has demonstrated significant antiviral activity against a range of RNA viruses by targeting the host Raf/MEK/ERK signaling pathway. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of MEK inhibitors as broad-spectrum antiviral agents. The ability to inhibit a host-cell factor essential for the replication of multiple viruses is a particularly attractive strategy for combating emerging viral threats and overcoming the challenge of antiviral resistance. Further in vivo studies are warranted to fully evaluate the therapeutic potential of this compound and other MEK inhibitors.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. Fine Structure and Morphogenesis of Borna Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiviral activity of the MEK-inhibitor U0126 against pandemic H1N1v and highly pathogenic avian influenza virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK-Specific Inhibitor U0126 Blocks Spread of Borna Disease Virus in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative tropism, replication kinetics, and cell damage profiling of SARS-CoV-2 and SARS-CoV with implications for clinical manifestations, transmissibility, and laboratory studies of COVID-19: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR | PLOS One [journals.plos.org]
U0126-EtOH: A Potent and Selective Inhibitor of MEK1/2 in Cell-Free Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of U0126-EtOH against MEK1 and MEK2 kinases in cell-free assays. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and a visual representation of the relevant signaling pathway.
Core Data Presentation: In Vitro IC50 Values
This compound is a highly selective and potent inhibitor of both MEK1 and MEK2. The half-maximal inhibitory concentration (IC50) values in cell-free enzymatic assays are summarized in the table below. These values demonstrate the compound's sub-micromolar potency against its target kinases.
| Target Kinase | This compound IC50 (µM) | This compound IC50 (nM) |
| MEK1 | 0.07 | 70 - 72 |
| MEK2 | 0.06 | 58 - 60 |
Note: The IC50 values are consistently reported across multiple independent studies.
Signaling Pathway Overview
This compound exerts its inhibitory effect on the Ras/Raf/MEK/ERK signaling cascade, a critical pathway that regulates numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. A simplified representation of this pathway is provided below.
Experimental Protocols: Cell-Free MEK1/2 Kinase Inhibition Assay
The following section outlines a representative protocol for determining the IC50 value of this compound against MEK1 and MEK2 in a cell-free enzymatic assay. This protocol is a composite of established methodologies for in vitro kinase assays.
Objective:
To quantify the in vitro inhibitory potency of this compound against recombinant human MEK1 and MEK2 kinases.
Materials:
-
Enzymes: Recombinant, purified, and active MEK1 and MEK2.
-
Substrate: Recombinant, inactive full-length ERK2 (as a substrate for MEK1/2).
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
ATP: Adenosine triphosphate, as the phosphate donor.
-
Assay Buffer: A buffer optimized for kinase activity, typically containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM DTT (Dithiothreitol)
-
0.01% (v/v) Triton X-100 or Brij-35
-
-
Detection Reagent: A system to quantify kinase activity, such as ADP-Glo™ Kinase Assay (Promega) or a phosphospecific antibody for phosphorylated ERK2.
-
Microplates: 96-well or 384-well plates, compatible with the chosen detection method.
Experimental Workflow Diagram:
Assay Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a range from picomolar to micromolar concentrations.
-
Reaction Setup:
-
To the wells of a microplate, add the diluted this compound or DMSO for the vehicle control.
-
Add the recombinant MEK1 or MEK2 enzyme to each well. The final enzyme concentration should be optimized for a robust signal-to-background ratio.
-
Pre-incubate the inhibitor and enzyme for 10-15 minutes at room temperature to allow for binding.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP. The ATP concentration is often kept at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
-
Incubation: Incubate the reaction plate at 30°C for a defined period, typically 30 to 60 minutes, to allow for substrate phosphorylation.
-
Signal Detection:
-
Terminate the reaction and quantify the kinase activity. If using the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Normalize the data by setting the activity in the absence of the inhibitor (DMSO control) to 100% and the background (no enzyme) to 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MEK1 and MEK2 in cell-free assays. Its sub-micromolar IC50 values make it a valuable tool for studying the MAPK/ERK signaling pathway and a reference compound in drug discovery programs targeting these kinases. The provided experimental framework offers a solid foundation for researchers to design and execute robust in vitro studies to further investigate the inhibitory properties of this compound and other potential MEK inhibitors.
An In-depth Technical Guide to the Non-Competitive Inhibition of U0126-EtOH
This technical guide provides a comprehensive overview of the non-competitive inhibitory action of U0126-EtOH, a potent and selective inhibitor of MEK1 and MEK2. It is intended for researchers, scientists, and drug development professionals working in the fields of cell signaling, oncology, and neurobiology. This document details the mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a widely used small molecule inhibitor that targets the mitogen-activated protein kinase kinase (MAPKK or MEK) enzymes, specifically MEK1 and MEK2.[1][2][3][4][5][6][7][8] These kinases are central components of the MAPK/ERK signaling cascade, a critical pathway that regulates a multitude of cellular processes including proliferation, differentiation, survival, and apoptosis.[8] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer. This compound exerts its inhibitory effect in a non-competitive manner with respect to both ATP and the downstream substrate, ERK.[1][2][9] This characteristic makes it a valuable tool for dissecting the roles of MEK1/2 in cellular signaling.
Mechanism of Non-Competitive Inhibition
Non-competitive inhibition is a type of enzyme inhibition where the inhibitor binds to an allosteric site on the enzyme, a site distinct from the active site where the substrate binds.[10] In the case of this compound, it binds to MEK1 and MEK2 at a location other than the ATP-binding pocket or the ERK docking site.[1][2] This binding event induces a conformational change in the enzyme, which reduces its catalytic activity without preventing the substrate (ERK) from binding.[11]
A key feature of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity.[12] This leads to a decrease in the maximum velocity (Vmax) of the reaction, as a fraction of the enzyme is always inactive, but does not affect the Michaelis constant (Km), which is a measure of the substrate's affinity for the enzyme.[11]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression. The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the sequential activation of Ras, Raf, MEK, and finally ERK. This compound specifically targets MEK1 and MEK2, thereby preventing the phosphorylation and activation of their only known substrates, ERK1 and ERK2.[1] This blockade effectively shuts down all downstream signaling from ERK.
Quantitative Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against MEK1 and MEK2.
| Target Enzyme | IC50 Value |
| MEK1 | 70 nM[1], 72 nM[2][3][4][8] |
| MEK2 | 60 nM[1], 58 nM[2][3][4][8] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure to determine the non-competitive inhibition kinetics of this compound against MEK1/2.
Materials:
-
Purified, active MEK1 or MEK2 enzyme
-
Kinase-dead ERK1 or ERK2 as substrate
-
This compound
-
ATP (radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for detection with phospho-specific antibodies)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Scintillation counter or Western blot equipment
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a constant amount of MEK1 or MEK2 enzyme to each well. Add varying concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add a constant concentration of the ERK substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding a fixed concentration of ATP to each well.
-
Reaction Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for radiolabeled assays, or SDS-PAGE sample buffer for Western blot).
-
Detection of Product Formation:
-
Radiolabeled Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Western Blot Assay: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against ERK.
-
-
Data Analysis: Plot the enzyme activity (product formation) against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. To confirm non-competitive inhibition, repeat the experiment with varying concentrations of the ERK substrate. A Lineweaver-Burk plot of the data should show a series of lines with different Vmax values but a common x-intercept (constant Km).
Cell-Based Western Blot Assay for ERK Phosphorylation
This protocol is designed to assess the in-cell efficacy of this compound in inhibiting the MAPK/ERK pathway.
Materials:
-
Cell line with an active MAPK/ERK pathway (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., EGF, FGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation: To reduce basal pathway activity, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition at each this compound concentration.
Conclusion
This compound is a potent and selective non-competitive inhibitor of MEK1 and MEK2. Its well-characterized mechanism of action and its specificity make it an invaluable research tool for investigating the MAPK/ERK signaling pathway in a variety of biological contexts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and to accurately interpret the resulting data. As with any inhibitor, it is crucial to perform appropriate control experiments and to consider potential off-target effects, although U0126 has been shown to be highly selective for MEK1/2.[3][6]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. adooq.com [adooq.com]
- 5. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 6. U0126 - Wikipedia [en.wikipedia.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. U0126 | CAS 109511-58-2 | MEK inhibitor [stressmarq.com]
- 9. medkoo.com [medkoo.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
U0126-EtOH and its Effect on AP-1 Transcriptional Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of U0126-EtOH, a potent and selective inhibitor of MEK1 and MEK2, and its subsequent effects on the transcriptional activity of Activator Protein-1 (AP-1). It details the molecular mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and discusses important considerations for its use in research. This document is intended to serve as a critical resource for professionals investigating the MAPK/ERK signaling pathway and its role in cellular processes and drug development.
Introduction to this compound and AP-1
This compound is a widely used small molecule inhibitor renowned for its high selectivity for Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, key components of the MAPK/ERK signaling cascade.[1][2] This pathway is a central intracellular signaling route that translates extracellular signals into a wide range of cellular responses, including proliferation, differentiation, survival, and apoptosis.[1]
A primary nuclear target of the ERK signaling pathway is the Activator Protein-1 (AP-1) transcription factor.[3] AP-1 is typically a heterodimer composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families.[4] Its activation is critical for the transcriptional regulation of numerous genes involved in various physiological and pathological processes. The activity of AP-1 is tightly regulated, in part, by the phosphorylation of its components by activated ERK.[3][5] Consequently, by inhibiting MEK1/2, this compound effectively antagonizes AP-1 transcriptional activity, making it an invaluable tool for studying the biological consequences of this signaling axis.[2][6][7]
Mechanism of Action
This compound exerts its effect by specifically inhibiting the kinase activity of both MEK1 and MEK2.[8][9] This inhibition is non-competitive with respect to ATP and the downstream substrate, ERK, ensuring a high degree of specificity.[7][8][10]
The canonical activation pathway is as follows:
-
Extracellular stimuli (e.g., growth factors, mitogens) activate cell surface receptors, leading to the activation of the Ras GTPase.
-
Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf).
-
Raf kinases then phosphorylate and activate MEK1 and MEK2.
-
Activated MEK1/2 dually phosphorylates ERK1 and ERK2 (also known as p44/p42 MAPK) on specific threonine and tyrosine residues.
-
Phosphorylated ERK (p-ERK) dimerizes and translocates from the cytoplasm to the nucleus.
-
In the nucleus, p-ERK phosphorylates and activates a variety of transcription factors, including members of the Ets family and Jun proteins, a core component of the AP-1 complex.[5][11][12]
-
This phosphorylation enhances the stability and transcriptional potential of the AP-1 complex, driving the expression of target genes.
This compound intervenes at step 4 by preventing MEK1/2 from phosphorylating ERK1/2, thereby halting the entire downstream signaling cascade that leads to AP-1 activation.[1]
Quantitative Data
This compound is a highly potent inhibitor of MEK1 and MEK2. The following table summarizes its inhibitory concentrations (IC50) from in vitro, cell-free assays.
| Target | IC50 Value | Reference(s) |
| MEK1 | 72 nM | [8][9] |
| 70 nM (0.07 µM) | [6][7][10][13] | |
| MEK2 | 58 nM | [8][9] |
| 60 nM (0.06 µM) | [6][7][10][13] |
While this compound is known to functionally antagonize AP-1 activity, specific IC50 values for the inhibition of AP-1 transcriptional activity in cellular assays are not consistently reported in the literature. The effective concentration for inhibiting downstream events, such as c-fos expression or cell proliferation, typically ranges from 1 to 10 µM in cell culture experiments.[7][14]
Experimental Protocols
To assess the effect of this compound on AP-1 transcriptional activity, several key experiments can be performed. Detailed methodologies are provided below.
AP-1 Luciferase Reporter Assay
This assay quantitatively measures the ability of AP-1 to drive gene expression.
Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of multiple AP-1 response elements and a control plasmid expressing Renilla luciferase. A decrease in the firefly/Renilla luciferase ratio upon treatment with this compound indicates inhibition of AP-1 activity.[15]
Protocol:
-
Cell Culture and Seeding: Plate cells (e.g., HEK293, HeLa, or a cell line of interest) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection. Culture in appropriate media overnight.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's protocol (e.g., Lipofectamine).
-
For each well, combine an AP-1 firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid.
-
Add the complex to the cells and incubate for 18-24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in cell culture media to desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO only).
-
Replace the transfection media with the media containing this compound or vehicle.
-
-
Stimulation (Optional): After 1-2 hours of pre-incubation with the inhibitor, stimulate the cells with an agonist known to activate the ERK/AP-1 pathway (e.g., Phorbol 12-myristate 13-acetate (PMA), growth factors) for 6-8 hours.
-
Cell Lysis:
-
Aspirate the media and wash the cells once with PBS.
-
Add 50-100 µL of passive lysis buffer to each well.
-
Incubate on an orbital shaker for 15 minutes at room temperature.
-
-
Luminometry:
-
Use a dual-luciferase assay system.[15]
-
Transfer 20 µL of cell lysate to a white 96-well luminometer plate.
-
Add 50 µL of Luciferase Assay Reagent II (firefly substrate) and measure luminescence.
-
Add 50 µL of Stop & Glo® Reagent (Renilla substrate) and measure luminescence again.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency. Compare the ratios of treated samples to the vehicle control to determine the percentage of inhibition.
Western Blot for Phospho-ERK and Phospho-c-Jun
This method detects the phosphorylation status of key proteins in the signaling cascade.
Principle: Inhibition of MEK by this compound will lead to a decrease in the levels of phosphorylated ERK (p-ERK) and, consequently, phosphorylated c-Jun (p-c-Jun), which can be visualized by immunoblotting using phospho-specific antibodies.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 80-90% confluency, serum-starve them overnight if necessary to reduce basal pathway activity.
-
Inhibitor and Stimulant Addition: Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours. Then, stimulate with an agonist (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation.
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-c-Jun (Ser63 or Ser73)
-
Total c-Jun
-
A loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify the band intensities.
Caveats and Considerations
While U0126 is a powerful and selective MEK inhibitor, users should be aware of potential off-target or pathway-independent effects. A notable study reported that U0126 can function as an antioxidant and protect cells from oxidative stress independently of its MEK inhibitory function.[16] This protective effect was not observed with other MEK inhibitors, suggesting it is a molecule-specific property rather than a class effect.[16] Researchers studying processes involving oxidative stress should consider this and may need to include additional controls to dissect MEK-dependent versus antioxidant effects.
Conclusion
This compound is an indispensable pharmacological tool for interrogating the MEK/ERK/AP-1 signaling axis. By potently and selectively inhibiting MEK1 and MEK2, it allows for the precise down-regulation of ERK activity and subsequent AP-1-mediated transcription. The experimental protocols outlined in this guide provide a robust framework for quantifying the inhibitory effects of this compound and exploring the functional consequences in various biological systems. Awareness of its potential non-canonical activities, such as its antioxidant properties, is crucial for accurate data interpretation. Overall, this compound remains a cornerstone compound for researchers in cell biology, oncology, and drug discovery.
References
- 1. invivogen.com [invivogen.com]
- 2. U0126 - Wikipedia [en.wikipedia.org]
- 3. Transcription factor AP-1 regulation by mitogen-activated protein kinase signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK-Associated Changes of AP-1 Proteins During Fear Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 6. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. medkoo.com [medkoo.com]
- 11. RAS/ERK pathway transcriptional regulation through ETS/AP-1 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
- 14. Effects of the activated mitogen-activated protein kinase pathway via the c-ros receptor tyrosine kinase on the T47D breast cancer cell line following alcohol exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. U0126 protects cells against oxidative stress independent of its function as a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of U0126-EtOH in Autophagy and Mitophagy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of U0126-EtOH, a highly selective MEK1 and MEK2 inhibitor, in the cellular processes of autophagy and mitophagy. By elucidating its mechanism of action and providing detailed experimental protocols and quantitative data, this document serves as a valuable resource for researchers investigating cellular degradation pathways and professionals involved in drug discovery and development.
Core Concepts: this compound as a Modulator of Autophagy and Mitophagy
This compound is a potent and specific, non-ATP-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2 in the MAPK signaling cascade.[1][2][3][4][5] Its primary mechanism of action involves the suppression of the Ras/Raf/MEK/ERK pathway, a critical signaling nexus that governs a multitude of cellular processes, including proliferation, differentiation, apoptosis, and, notably, autophagy.[4] Emerging evidence strongly indicates that this compound acts as an inhibitor of both general autophagy and the selective degradation of mitochondria, a process known as mitophagy.[1][2][6]
The inhibitory effect of this compound on autophagy is attributed to its ability to prevent the phosphorylation and activation of ERK1/2. Activated ERK has a complex and context-dependent role in autophagy regulation. However, in many cellular contexts, the MEK/ERK pathway is required for the induction and progression of autophagy. By blocking this pathway, this compound effectively curtails the cell's ability to initiate and execute these critical catabolic processes. Studies have demonstrated that treatment with U0126 leads to a reduction in the levels of key autophagy-related proteins such as Beclin-1 and LC3-II, coupled with an accumulation of the autophagy substrate p62/SQSTM1, indicative of impaired autophagic flux.[4]
Quantitative Data on this compound Activity and Effects
The following tables summarize the key quantitative data related to the inhibitory activity of this compound and its impact on markers of autophagy.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for MEK1 | 72 nM | Cell-free assay | [1][2][6] |
| IC50 for MEK2 | 58 nM | Cell-free assay | [1][2][6] |
| Effective Concentration for complete inhibition of cell injury | 10 µM | HT22 cells, 24 hours | [3] |
| Effective concentration for antiviral activity (H1N1v) | 1.2 µM | A549 cells | [2] |
Table 1: Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound for its primary targets, MEK1 and MEK2, as well as effective concentrations observed in cellular assays.
| Marker | Effect of this compound Treatment | Method of Detection | Typical Observation | Reference |
| p-ERK1/2 | Decrease | Western Blot | Dose-dependent reduction in phosphorylation. | [7] |
| LC3-II/LC3-I Ratio | Decrease | Western Blot | Reduction in the ratio, indicating decreased autophagosome formation. | [4][8] |
| p62/SQSTM1 | Increase | Western Blot, Immunofluorescence | Accumulation of p62, indicating inhibition of autophagic degradation. | [4] |
| Beclin-1 | Decrease | Western Blot | Reduced expression levels, suggesting impairment of autophagosome nucleation. | [4] |
| Mitophagy | Inhibition | Immunofluorescence (colocalization of mitochondria with Parkin/LC3) | Reduced colocalization, indicating impaired removal of damaged mitochondria. | |
| Mitochondrial Membrane Potential (ΔΨm) | Variable | Fluorometric Probes (e.g., TMRM) | May be altered in the context of ethanol-induced stress, which U0126 can modulate. | [9][10][11][12] |
Table 2: Effects of this compound on Autophagy and Mitophagy Markers. This table outlines the expected qualitative and quantitative changes in key molecular markers used to assess autophagy and mitophagy following treatment with this compound.
Signaling Pathways Modulated by this compound
This compound primarily targets the MEK1/2 kinases, leading to the inhibition of the canonical MAPK/ERK signaling pathway. This pathway plays a pivotal role in regulating autophagy. Furthermore, there is significant crosstalk between the MEK/ERK pathway and other key signaling cascades, most notably the PI3K/AKT/mTOR pathway, which is a central negative regulator of autophagy.
The MEK/ERK Signaling Pathway in Autophagy
The diagram below illustrates the central role of the MEK/ERK pathway in autophagy and how this compound intervenes. Growth factor signaling or cellular stress can activate the Ras-Raf-MEK-ERK cascade. Activated ERK can, in some contexts, promote autophagy. This compound directly inhibits MEK1/2, thereby preventing ERK1/2 phosphorylation and activation, leading to the suppression of downstream autophagic processes.
References
- 1. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. U0126 | Autophagy | MEK | Mitophagy | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The small molecule Mek1/2 inhibitor U0126 disrupts the chordamesoderm to notochord transition in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethanol hyperpolarizes mitochondrial membrane potential and increases mitochondrial fraction in cultured mouse myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethanol induced mitochondria injury and permeability transition pore opening: Role of mitochondria in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
U0126-EtOH: A Technical Guide for Investigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
U0126-EtOH is a widely utilized small molecule inhibitor in cell signaling research. Initially characterized as a potent and selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2 in the MAPK signaling cascade, it has been instrumental in elucidating the role of this pathway in a myriad of cellular processes. However, emerging evidence has unveiled a dual functionality of U0126, showcasing its capacity as a direct antioxidant. This technical guide provides an in-depth overview of this compound as a tool for studying oxidative stress, offering quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways to aid researchers in the accurate design and interpretation of their experiments.
A critical consideration when using this compound in oxidative stress studies is its dual mechanism of action. The protective effects observed may stem from its canonical role as a MEK1/2 inhibitor, its independent function as a direct reactive oxygen species (ROS) scavenger, or a combination of both.[1][2][3][4][5] This guide will delve into these aspects to provide a comprehensive understanding for researchers.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound in relation to its function as a MEK1/2 inhibitor and its protective effects against oxidative stress.
| Parameter | Value | Cell-Free/Cell-Based | Target | Reference |
| IC₅₀ | 72 nM | Cell-free | MEK1 | [2] |
| IC₅₀ | 58 nM | Cell-free | MEK2 | [2] |
Table 1: Inhibitory Concentration of U0126 against MEK1/2
| Oxidative Stressor | Cell Line | EC₅₀ of U0126 | Endpoint | Reference |
| Hydrogen Peroxide (H₂O₂) | PC12 | ~100 nM | Reduction of cell death | [2] |
Table 2: Protective Efficacy of U0126 against Oxidative Stress
| Oxidative Stressor | Cell Line | U0126 Concentration | Observed Effect | Reference |
| Blue Light (10 mW/cm²) | PC12 | Not specified | Dramatic decrease in cell death | [1] |
| Sodium Azide (20 mM) | PC12 | Not specified | Protection against cell death | [1] |
| Rotenone (5 µM) | PC12 | Not specified | Higher cell death than DMSO, but less than trametinib | [1] |
| Paraquat (2 mM) | PC12 | Not specified | Slightly lower cell death than DMSO | [1] |
| Cisplatin (3.3 µM) | PC12 | Not specified | Slightly lower cell death than DMSO | [1] |
Table 3: Protective Effects of U0126 against Various Oxidative Stress Inducers in PC12 Cells
Signaling Pathways and Mechanisms of Action
This compound's role in oxidative stress is multifaceted. It primarily acts through the inhibition of the MEK/ERK pathway and as a direct antioxidant.
MEK/ERK Signaling Pathway Inhibition
U0126 is a non-competitive inhibitor of MEK1 and MEK2, preventing the phosphorylation and subsequent activation of ERK1 and ERK2.[6] The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. In the context of oxidative stress, this pathway's role can be cell-type and stimulus-dependent, with its activation sometimes contributing to cell death.[7][8]
Direct Antioxidant Activity
Crucially, studies have demonstrated that U0126 can act as a direct scavenger of reactive oxygen species (ROS), a function that is independent of its MEK inhibitory activity.[1][2][3][4][5] This was shown in experiments where other MEK inhibitors failed to provide the same level of protection against oxidative stress as U0126.[1][2] This direct antioxidant property is a significant factor to consider when interpreting results, as a protective effect may not be solely attributable to MEK/ERK pathway inhibition.
Potential Interaction with the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While direct modulation of Nrf2 by U0126 has not been definitively established, some evidence suggests an indirect link. The MEK/ERK pathway has been implicated in the regulation of Nrf2 in some contexts, suggesting that MEK inhibition by U0126 could potentially influence Nrf2 activity.[7][9] However, the primary antioxidant effect of U0126 appears to be through direct ROS scavenging.[1][2][3][4][5] Further research is required to fully elucidate any interplay between U0126 and the Nrf2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on oxidative stress.
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability in response to this compound treatment in the presence of an oxidative stressor.
Materials:
-
Cells of interest (e.g., PC12, HT22)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Oxidative stressor (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Induce oxidative stress by adding the chosen stressor (e.g., H₂O₂) to the wells and incubate for the desired time.
-
Remove the media and add 100 µL of fresh media containing 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the MTT solution and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Measurement of Intracellular ROS (DCFDA Assay)
This protocol is for quantifying the levels of intracellular ROS.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Oxidative stressor
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Treat cells with this compound and the oxidative stressor as described in the cell viability protocol.
-
Remove the media and wash the cells once with PBS.
-
Load the cells with 5-10 µM DCFDA in serum-free media and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Western Blot for ERK1/2 Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on the MEK/ERK pathway.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on oxidative stress.
Conclusion and Best Practices
This compound is a valuable tool for dissecting the role of the MEK/ERK pathway in oxidative stress. However, its direct antioxidant properties necessitate careful experimental design and data interpretation.
Key Recommendations:
-
Include Proper Controls: Always include a vehicle control (DMSO) and, if possible, another MEK inhibitor that lacks direct antioxidant activity to differentiate between MEK-dependent and -independent effects.
-
Confirm MEK Inhibition: Verify the on-target effect of this compound by performing Western blots for phospho-ERK1/2.
-
Acknowledge Dual Functionality: When discussing results, explicitly acknowledge the dual mechanism of action of this compound and consider how its direct ROS scavenging activity might influence the observed outcomes.
-
Dose-Response Studies: Conduct dose-response experiments to determine the optimal concentration of this compound for both MEK inhibition and any observed protective effects.
By adhering to these guidelines and utilizing the protocols and information provided in this technical guide, researchers can effectively employ this compound to gain valuable insights into the complex interplay between cell signaling and oxidative stress.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U0126 protects cells against oxidative stress independent of its function as a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. stemcell.com [stemcell.com]
- 6. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 7. Potential Applications of NRF2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 as a Therapeutic Target in the Resistance to Targeted Therapies in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for U0126-EtOH in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
U0126 is a highly potent and selective non-competitive inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] By inhibiting MEK1/2, U0126 prevents the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK/ERK signaling pathway.[1] This pathway is crucial in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][4] Dysregulation of the MAPK/ERK pathway is frequently observed in various cancers, making it a significant target for therapeutic intervention.[1]
While often supplied as a lyophilized powder, U0126 is also available as an ethanolate complex (U0126-EtOH). It is critical for researchers to understand the solubility and stability of U0126 in different solvents to ensure accurate and reproducible experimental outcomes. This document provides detailed protocols for the use of U0126, with a specific focus on its handling in ethanol-based solutions for cell culture applications.
Data Presentation
U0126 Properties and IC50 Values
| Property | Value | Reference |
| Molecular Weight | 380.48 g/mol | [5] |
| IC50 (MEK1) | 72 nM | [2][6] |
| IC50 (MEK2) | 58 nM | [2][6] |
Solubility of U0126
| Solvent | Solubility | Reference |
| DMSO | >10 mg/mL | [6][7] |
| 25 mg/mL | ||
| 35 mg/mL | [1] | |
| 50 mg/mL | [2] | |
| 85 mg/mL | [8] | |
| Ethanol | <1 mg/mL | [9] |
| 2 mg/mL | [1] | |
| 2.38 mg/mL (requires sonication) | [2] | |
| Water | Insoluble | [8][9] |
Experimental Protocols
Protocol 1: Preparation of U0126 Stock Solution
Note on Solvent Choice: Due to the significantly higher solubility of U0126 in Dimethyl Sulfoxide (DMSO) compared to ethanol, it is strongly recommended to prepare a high-concentration primary stock solution in DMSO.[1][2][6][7][8][9] Working with a DMSO stock allows for greater concentration ranges and minimizes the final solvent concentration in the cell culture media, thereby reducing potential solvent-induced artifacts.
1.1. High-Concentration Stock Solution in DMSO (Recommended)
-
Materials:
-
U0126 powder or this compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of U0126 (or this compound, adjusting for molecular weight if necessary) in 234 µL of DMSO.
-
Vortex thoroughly for at least 30 seconds to ensure complete dissolution. Gentle warming to 37°C or brief sonication can aid in solubilization.[2][10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution in DMSO is stable for several months when stored properly.[10]
-
1.2. Low-Concentration Stock Solution in Ethanol (Use with Caution)
-
Materials:
-
U0126 powder or this compound powder
-
200 proof (absolute) sterile ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Due to low solubility, aim for a lower concentration stock, for example, 1 mg/mL. To achieve this, add 1 mL of absolute ethanol to 1 mg of U0126.
-
Vortex vigorously and sonicate in a water bath to facilitate dissolution. Complete dissolution may not be achieved at higher concentrations.[2]
-
Centrifuge the solution to pellet any undissolved compound before use.
-
Prepare this solution fresh before each experiment due to potential stability issues.
-
Protocol 2: Treatment of Cultured Cells with U0126
-
Materials:
-
Cultured cells in appropriate growth medium
-
U0126 stock solution (from Protocol 1)
-
Serum-free or complete cell culture medium
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
On the day of the experiment, prepare the final working concentrations of U0126 by diluting the stock solution in fresh cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM DMSO stock, a 1:1000 dilution is required (e.g., add 1 µL of stock to 1 mL of medium).
-
It is crucial to include a vehicle control in your experimental setup. This should be the same concentration of the solvent (DMSO or ethanol) used for the highest concentration of U0126 treatment.
-
For many applications, a pre-treatment period of 30 minutes to 2 hours with U0126 is recommended before applying a stimulus (e.g., growth factor).[1] The optimal treatment time and concentration should be determined empirically for each cell line and experimental condition.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of U0126 or the vehicle control.
-
Incubate the cells for the predetermined duration of the experiment.
-
Protocol 3: Assessment of MEK/ERK Pathway Inhibition by Western Blot
-
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, lyse the cells and determine the protein concentration of each sample.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
A significant decrease in the phospho-ERK1/2 signal relative to the total ERK1/2 in U0126-treated cells compared to the control indicates successful inhibition of the MEK/ERK pathway.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the MAPK/ERK signaling pathway by U0126.
Experimental Workflow Diagram
Caption: General workflow for U0126 treatment and analysis in cell culture.
References
- 1. U0126 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 5. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 6. U0126 ethanolate 98 (HPLC), powder [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. U0126 | inhibitor of MEK1/2 | CAS 109511-58-2 | Buy U0126 from Supplier InvivoChem [invivochem.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for U0126-EtOH in Vitro
For Researchers, Scientists, and Drug Development Professionals
U0126 is a potent and highly selective inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2.[1][2] It functions as a non-competitive inhibitor with respect to both ATP and the substrate, ERK.[3] By inhibiting MEK1 and MEK2, U0126 prevents the phosphorylation and subsequent activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Ras/Raf/MEK/ERK signaling cascade.[1][4] This pathway is crucial in regulating diverse cellular processes including proliferation, differentiation, survival, and apoptosis.[1][4] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer.[1]
U0126 is a valuable tool in preclinical research for studying the roles of the MEK/ERK pathway in various biological contexts.[2][4] It is important to note that U0126 is not approved by the FDA for therapeutic use and is intended for research purposes only.[2]
Mechanism of Action
U0126 specifically targets and inhibits the kinase activity of MEK1 and MEK2.[1][5] These kinases are responsible for phosphorylating and activating ERK1 (p44 MAPK) and ERK2 (p42 MAPK). By blocking MEK1/2, U0126 effectively halts the signal transduction down the MAPK/ERK cascade.[1] U0126 has been shown to have little to no inhibitory effect on other kinases such as PKC, Raf, JNK, MKK-3, MKK-4, MKK-6, Cdk2, or Cdk4, highlighting its specificity.[2][6]
References
- 1. invivogen.com [invivogen.com]
- 2. U0126 - Wikipedia [en.wikipedia.org]
- 3. U0126 | inhibitor of MEK1/2 | CAS 109511-58-2 | Buy U0126 from Supplier InvivoChem [invivochem.com]
- 4. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. abmole.com [abmole.com]
Application Note and Protocol: Preparation of U0126-EtOH Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: U0126-EtOH is a potent and highly selective, non-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] It functions by inhibiting the kinase activity of MEK1/2, thereby preventing the phosphorylation and activation of its downstream targets, the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The MEK/ERK pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is implicated in various diseases, particularly cancer. Due to its specificity, this compound is a valuable tool for studying the physiological and pathological roles of the MEK/ERK signaling pathway.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl sulfoxide (DMSO) as the solvent.
MEK/ERK Signaling Pathway and this compound Inhibition
The diagram below illustrates a simplified representation of the MEK/ERK signaling cascade, highlighting the inhibitory action of this compound on MEK1/2.
Figure 1: this compound inhibits the MEK/ERK signaling pathway.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. This information is critical for accurate stock solution preparation and handling.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₁₆N₆S₂·C₂H₆O | [3][4][5][6] |
| Molecular Weight | 426.56 g/mol | [3][4][5][7] |
| CAS Number | 1173097-76-1 | [3][4][6] |
| Appearance | White to off-white or beige to light brown powder | [8][9] |
| Solubility in DMSO | ≥21.33 mg/mL; can be up to 85 mg/mL (199.26 mM). Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3][4][5] Warming or sonication may be required.[4][9] | [3][4][5][9] |
| Storage (Powder) | Store at -20°C for up to 3 years.[3][6][9] | [3][6][9] |
| Storage (DMSO Stock) | Aliquot to avoid freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for 1-6 months.[3][6][9][10] Some sources recommend use within 1 month at -20°C.[6][8][10] | [3][6][8][9][10] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Precision pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions: this compound is intended for research use only. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid direct contact with skin and eyes.
Step-by-Step Procedure:
-
Calculate Required Mass: To prepare a stock solution of a desired concentration, use the following formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 426.56 g/mol = 4.266 mg
-
-
Weighing the Compound:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Carefully weigh out the calculated amount (e.g., 4.27 mg) of the powder using an analytical balance and place it into a sterile amber vial.
-
-
Reconstitution:
-
Solubilization:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 10-15 minutes or place it in an ultrasonic bath for a few minutes to aid dissolution.[4]
-
-
Storage and Handling:
-
Once the solution is clear, it is ready for use or storage.
-
To avoid repeated freeze-thaw cycles which can degrade the inhibitor, it is critical to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile amber tubes.[1]
-
Store the aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (1-6 months).[3][6][9]
-
Workflow for this compound Stock Solution Preparation
The following diagram outlines the key steps in the preparation and storage workflow.
Figure 2: Step-by-step workflow for preparing this compound stock solution.
References
- 1. U0126 | Cell Signaling Technology [cellsignal.com]
- 2. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 3. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. raybiotech.com [raybiotech.com]
- 6. invivochem.net [invivochem.net]
- 7. This compound | C20H22N6OS2 | CID 16220066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. U0126 ethanolate 98 (HPLC), powder [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
Application Notes and Protocols for In Vivo Administration of U0126-EtOH in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
U0126-EtOH is a highly selective and potent inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2] This pathway is crucial in regulating various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of the MAPK/ERK pathway is implicated in numerous diseases, particularly cancer, making U0126 a valuable tool for in vivo research.[3][4] These application notes provide a comprehensive guide to the in vivo administration of this compound in mice, summarizing dosages, formulation protocols, and experimental considerations from published literature.
Mechanism of Action
U0126 is a non-competitive inhibitor with respect to ATP, targeting the kinase activity of both MEK1 and MEK2.[2] This prevents the phosphorylation and subsequent activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). By inhibiting this critical step, U0126 effectively blocks downstream signaling of the MAPK/ERK cascade.[1] Recent studies also suggest that U0126 may have antioxidant properties independent of its MEK inhibitory function, which should be considered when interpreting experimental results.[5][6]
Data Presentation
Table 1: Summary of In Vivo this compound Administration Protocols in Mice
| Mouse Model | Dosage | Administration Route | Vehicle/Solvent | Dosing Frequency | Therapeutic Application | Reference |
| Nude mice with human gallbladder cancer xenografts | 25 µmol/kg | Intraperitoneal (i.p.) | Not specified | Twice a week | Cancer | [7] |
| Nude mice with embryonal rhabdomyosarcoma xenografts | 25 and 50 µmol/kg | Intraperitoneal (i.p.) | Not specified | Weekly | Cancer | [3] |
| Female nude mice | 10.5 mg/kg | Intraperitoneal (i.p.) | Dimethyl sulfoxide (DMSO) | Daily | Cancer | [8] |
| Gerbils (forebrain ischemia model) | 100-200 µg/kg | Intravenous (i.v.) | 0.4% DMSO in 0.1 M PBS | Single dose | Ischemia | [9] |
| Mice (focal cerebral ischemia model) | 200 µg/kg | Intravenous (i.v.) | 0.4% DMSO in 0.1 M PBS | Single dose (pre- or post-ischemia) | Ischemia | [9] |
Table 2: Vehicle Formulations for In Vivo Administration of this compound
| Vehicle Composition | Route of Administration | Notes | Reference |
| 40% DMSO in saline | Intraperitoneal (i.p.) | Used in a Wilms tumor model. | Not explicitly in search results, but a common formulation approach. |
| 0.4% DMSO in 0.1 M PBS | Intravenous (i.v.) | Used in ischemia models. | [9] |
| 5% DMSO, 20% Tween-80 in 75% saline | Intraperitoneal (i.p.) | A common vehicle for poorly soluble compounds. | General formulation knowledge. |
| 10% DMSO, 40% PEG300, 5% Tween 80 in ddH2O | Intraperitoneal (i.p.) | Suggested formulation for poorly soluble compounds. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is a general guideline based on commonly used vehicle formulations. Researchers should perform small-scale solubility and stability tests before preparing large batches.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile physiological saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Optional: Tween 80, PEG300
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge recommended for i.p. injection in mice)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to make a 10 mM stock, dissolve 5 mg of U0126 (molar mass ~380.49 g/mol ) in 1.31 ml of DMSO.[11]
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[11]
-
-
Working Solution Preparation (Example for a 10 mg/kg dose in a 25g mouse):
-
Calculation:
-
Dose for a 25g mouse: 10 mg/kg = 0.25 mg
-
Injection volume is typically 100-200 µL. For a 100 µL injection, the required concentration is 2.5 mg/mL.
-
-
Vehicle Formulation (e.g., 10% DMSO in saline):
-
To prepare 1 mL of the final injection solution, mix 100 µL of DMSO with 900 µL of sterile saline.
-
-
Final Dilution:
-
From your DMSO stock solution of U0126, calculate the volume needed to achieve the final desired concentration in the injection vehicle.
-
Add the calculated volume of the U0126 stock to the prepared vehicle. For instance, if you have a 10 mg/mL stock in DMSO, you would add 250 µL of this stock to 750 µL of saline to get a final concentration of 2.5 mg/mL with 25% DMSO. Note: It is crucial to keep the final DMSO concentration as low as possible, ideally below 10%, to minimize toxicity. If the required dose leads to a higher DMSO concentration, consider alternative vehicle formulations or a different administration route if possible.
-
-
Vortex the final solution thoroughly before drawing it into the syringe.
-
Administration:
-
Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the mouse's abdomen to avoid puncturing the bladder or cecum.
-
The injection volume should be appropriate for the size of the mouse, typically not exceeding 10 mL/kg.
Protocol 2: Assessment of MEK/ERK Pathway Inhibition In Vivo
To verify the efficacy of this compound administration, it is essential to assess the phosphorylation status of ERK1/2 in target tissues.
Materials:
-
This compound treated and vehicle-treated control mice
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Tissue Collection:
-
At a predetermined time point after this compound injection (e.g., 2, 6, 12, 24 hours), euthanize the mice and harvest the target tissues.
-
Immediately snap-freeze the tissues in liquid nitrogen or proceed with homogenization.
-
-
Protein Extraction and Quantification:
-
Homogenize the tissues in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the extent of inhibition. A significant reduction in the phospho-ERK1/2 to total ERK1/2 ratio in the U0126-treated group compared to the vehicle control group indicates successful target engagement.[3]
-
Mandatory Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. U0126 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 5. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A MEK inhibitor (U0126) prolongs survival in nude mice bearing human gallbladder cancer cells with K-ras mutation: analysis in a novel orthotopic inoculation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intravenous administration of MEK inhibitor U0126 affords brain protection against forebrain ischemia and focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. U0126 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (p-ERK) using U0126-EtOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The Extracellular signal-Regulated Kinase (ERK) is a key component of this pathway. The activation of ERK is mediated through its phosphorylation by the upstream kinases MEK1 and MEK2. Dysregulation of the MAPK/ERK pathway is implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention.
U0126 is a potent and highly selective inhibitor of both MEK1 and MEK2.[1][2] It functions as a non-competitive inhibitor with respect to ATP, effectively preventing the phosphorylation and subsequent activation of ERK1/2.[3] U0126 is widely utilized in research to investigate the roles of the MEK/ERK signaling cascade in various biological processes. U0126-EtOH refers to U0126 solubilized in ethanol, a common solvent for its storage and use in cell culture experiments.
These application notes provide a comprehensive guide for the use of this compound in the analysis of ERK1/2 phosphorylation (p-ERK) by Western blot. This document outlines detailed protocols for cell treatment, protein extraction, and immunodetection, along with data presentation guidelines and troubleshooting tips.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK/ERK signaling pathway and the experimental workflow for Western blot analysis of p-ERK following treatment with this compound.
Caption: MAPK/ERK Signaling Pathway Inhibition by U0126.
Caption: Western Blot Experimental Workflow.
Data Presentation
This compound Dose-Response on p-ERK Inhibition
| Cell Line | U0126 Concentration | Incubation Time | p-ERK Inhibition (%) | Reference |
| Rat Alveolar Epithelial Cells | 10 µM | 10 min (post-stretch) | Significant reduction | [4] |
| Rat Alveolar Epithelial Cells | 20 µM | 10 min (post-stretch) | Complete inhibition | [4] |
| HT1080 | 10 µM | 30 min | Significant inhibition | [5] |
| T47D | 10 µM | 30 min | Significant inhibition | [6] |
| OCI-MY5 and XG-1 | 10 nM | 48 hours | Significant inhibition | |
| NIH-3T3 | 1-125 µM (IC50 ~15 µM) | 1-2 hours | Dose-dependent inhibition |
Recommended Antibody Dilutions for Western Blot
| Antibody | Host Species | Supplier (Cat. No.) | Recommended Dilution |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | Cell Signaling Technology (#9101) | 1:1000 - 1:2000 |
| p44/42 MAPK (Erk1/2) | Rabbit | Cell Signaling Technology (#9102) | 1:1000 |
| Phospho-p44/42 MAPK (Erk1) (Tyr204)/(Erk2) (Tyr187) | Mouse | Cell Signaling Technology (#5726) | 1:1000 |
| HRP-conjugated anti-rabbit IgG | - | (Various) | 1:5000 - 1:10,000 |
| HRP-conjugated anti-mouse IgG | - | (Various) | 1:5000 - 1:10,000 |
Detailed Experimental Protocols
Materials and Reagents
-
Cell Culture:
-
Adherent cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
This compound Treatment:
-
U0126 (powder)
-
Ethanol (EtOH), anhydrous
-
Dimethyl sulfoxide (DMSO) for initial stock (optional)
-
-
Cell Lysis:
-
Protein Quantification:
-
BCA Protein Assay Kit
-
-
SDS-PAGE and Protein Transfer:
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
-
Immunodetection:
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies (see table above)
-
HRP-conjugated Secondary Antibodies
-
Chemiluminescent Substrate
-
Protocol 1: this compound Stock Solution Preparation
-
10 mM Stock in DMSO (optional initial step): Dissolve U0126 powder in DMSO to make a 10 mM stock solution. For example, for a molecular weight of 380.49 g/mol , dissolve 1 mg in 263 µL of DMSO.[8]
-
Working Stock in Ethanol: While some suppliers note insolubility in ethanol, it can be used as a solvent.[8] Prepare a working stock solution of U0126 in anhydrous ethanol. The final concentration will depend on the experimental requirements. It is recommended to prepare fresh dilutions for each experiment.
-
Storage: Store the stock solution at -20°C. Aliquot to avoid multiple freeze-thaw cycles.[8]
Protocol 2: Cell Culture and this compound Treatment
-
Cell Seeding: Seed adherent cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours in serum-free medium prior to treatment.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free or complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM).
-
Include a vehicle control (ethanol at the same final concentration as the highest this compound treatment).
-
Remove the medium from the cells and add the this compound-containing medium.
-
Pre-treat the cells for 30 minutes to 2 hours at 37°C.[8]
-
-
Stimulation (Optional): If the experimental design requires stimulation to induce ERK phosphorylation (e.g., with growth factors like EGF or PMA), add the stimulant for the last 15-30 minutes of the U0126 incubation period.
Protocol 3: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[9]
-
Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.[9]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Protocol 4: Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% milk/TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal to the total amount of ERK protein, the same membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then follow the immunodetection steps using an anti-total ERK1/2 antibody.
-
Data Analysis
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalization: For each sample, normalize the p-ERK band intensity to the corresponding total ERK band intensity.
-
Comparison: Compare the normalized p-ERK levels across the different this compound concentrations to the vehicle control to determine the dose-dependent inhibitory effect.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-ERK signal in positive control | - Inactive stimulant- Insufficient stimulation time- Antibody issue | - Use fresh stimulant- Optimize stimulation time- Use a new antibody aliquot or a different antibody |
| High background | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or use a different blocking agent- Titrate primary and secondary antibody concentrations- Increase the number and duration of washes |
| Inconsistent total ERK levels | - Unequal protein loading | - Perform accurate protein quantification and load equal amounts of protein |
| No inhibition of p-ERK with U0126 | - Inactive U0126- Insufficient U0126 concentration or incubation time | - Use a fresh stock of U0126- Perform a dose-response and time-course experiment to determine optimal conditions |
| "Smiley" or distorted bands | - Gel running too fast (high voltage) | - Reduce the voltage during electrophoresis |
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of the MEK/ERK signaling pathway in their specific experimental models.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. U0126 | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for U0126-EtOH Treatment in Cancer Cell Apoptosis
Introduction
U0126 is a highly selective and potent inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2.[1][2] It functions as a non-competitive inhibitor with respect to ATP and the substrate ERK (extracellular signal-regulated kinase).[3] The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][4] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[5]
These application notes provide a comprehensive overview and detailed protocols for utilizing U0126-EtOH to study and induce apoptosis in cancer cell lines by inhibiting the MEK/ERK signaling pathway. While U0126 has been observed to have both pro-apoptotic and anti-apoptotic effects depending on the cellular context, this document focuses on its application as an inducer of apoptosis in cancer research.[4][6]
Mechanism of Action
U0126 exerts its biological effects by binding directly to MEK1 and MEK2, preventing their kinase activity.[2][6] This inhibition blocks the phosphorylation and subsequent activation of their only known substrates, ERK1 and ERK2.[2] In many cancer cells, the constitutive activation of the ERK pathway promotes survival and proliferation by regulating downstream targets, including transcription factors and Bcl-2 family proteins.[7][8]
By inhibiting MEK, U0126 effectively deactivates this pro-survival signaling. The resulting suppression of ERK activity can lead to cell cycle arrest and the induction of apoptosis. This is often mediated by changes in the expression and activity of key apoptosis regulators, such as the down-regulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., BIM, BAX) and effector caspases.[8][9]
Data Presentation: Efficacy of U0126 in Cancer Cell Lines
The following table summarizes the reported effects of U0126 treatment across various cancer cell lines. Concentrations and outcomes can vary significantly based on the genetic background of the cells and experimental conditions.
| Cancer Type | Cell Line(s) | U0126 Concentration | Treatment Duration | Observed Effects | Reference(s) |
| Acute Leukemia | KG1a, THP-1, M-07e | 50 µM | 48 hours | Induced significant levels of apoptosis. | [4][6] |
| Breast Cancer | MDA-MB-231, HBC4 | Not specified | Not specified | Sensitized cells to anoikis (a form of apoptosis). | [1] |
| Breast Cancer | MCF-7 | 10 µM | 24 hours | Enhanced apoptosis when combined with arsenic trioxide. | [10] |
| Colon Cancer | LS174T, SW480 | 10 µM | 48 hours | Potentiated apoptosis in combination with mTOR inhibitors. | [11] |
| Cervical Cancer | HeLa | 1-30 µM | 4 hours | Induced apoptosis and cell cycle arrest at G0/G1 phase. | [6] |
| Rhabdomyosarcoma | RD | 25-50 µmol/kg (in vivo) | 5 weeks | Significantly reduced tumor growth (48%). | [5] |
Note: The IC50 values for U0126 are approximately 72 nM for MEK1 and 58 nM for MEK2 in cell-free assays.[1][12] However, higher concentrations (typically in the 10-50 µM range) are often required in cell-based assays to achieve effective inhibition and induce apoptosis.
Experimental Protocols
The following protocols provide a framework for investigating the apoptotic effects of this compound. It is crucial to optimize parameters such as cell density, drug concentration, and incubation time for each specific cell line.
References
- 1. U0126 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-proteasome pathway-mediated regulation of the Bcl-2 family: effects and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Long-Term Storage and Stability of U0126-EtOH Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
U0126 is a potent and selective non-competitive inhibitor of MEK1 and MEK2, critical components of the MAPK/ERK signaling pathway. Its efficacy in research and drug development is contingent upon its stability in solution. This document provides detailed guidelines and protocols for the long-term storage of U0126 in ethanol (U0126-EtOH) and for assessing its chemical stability and functional integrity over time. Due to conflicting reports on the stability of U0126 in solution, it is recommended to perform stability assessments, for which protocols are provided herein.
Introduction
U0126 is a widely used small molecule inhibitor essential for studying the MEK-ERK signaling cascade, which is implicated in various cellular processes such as proliferation, differentiation, and survival. The reliability of experimental data generated using U0126 is directly linked to the stability of its stock solutions. While DMSO is a common solvent for U0126, ethanol is also utilized. This application note consolidates available information on the storage and stability of this compound solutions and provides protocols for stability verification.
MEK-ERK Signaling Pathway and U0126 Inhibition
The Ras-Raf-MEK-ERK pathway is a conserved signaling cascade that transduces extracellular signals to the nucleus, regulating gene expression. U0126 specifically inhibits MEK1 and MEK2, preventing the phosphorylation and subsequent activation of ERK1/2.
Caption: MEK-ERK signaling pathway with U0126 inhibition point.
Storage and Handling of this compound Solutions
Proper storage is crucial to maintain the integrity of this compound solutions. The following recommendations are based on vendor datasheets and general laboratory best practices.
Data Presentation: Storage Conditions and Stability Summary
| Parameter | Recommendation | Source/Comment |
| Form | Ethanolate powder or solution in ethanol | U0126 is available as a powder or pre-dissolved solution. |
| Storage Temperature (Powder) | -20°C for long-term storage. | Protect from light and moisture. |
| Storage Temperature (Solution) | -20°C or -80°C for long-term storage.[1][2] | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[2][3] |
| Protection from Light | Store in amber vials or protect from light. | U0126 is known to be photosensitive. |
| Stability in Ethanol | Conflicting reports exist. Some sources suggest preparing fresh before use as it may not be stable.[4] Others provide a general stability of up to 3 months for solutions at -20°C.[3] | Due to this ambiguity, independent verification of stability is recommended. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[3] | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
The following protocols provide methodologies for preparing this compound solutions and assessing their chemical and functional stability.
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
U0126 ethanolate powder
-
Anhydrous ethanol (200 proof)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Equilibrate the U0126 ethanolate powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of U0126 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing Chemical Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization may be required.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound solution (stored and freshly prepared)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A time-dependent gradient from Mobile Phase A to Mobile Phase B may be necessary to resolve degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard curve using a freshly prepared this compound solution of known concentrations.
-
Dilute the stored this compound aliquot to a concentration within the linear range of the standard curve.
-
Inject the freshly prepared standard and the stored sample into the HPLC system.
-
Analyze the chromatograms. The stability is assessed by comparing the peak area of the main U0126 peak in the stored sample to that of the fresh sample. The appearance of new peaks may indicate degradation.
-
Calculate the percentage of remaining U0126 in the stored sample.
-
Protocol for Assessing Functional Stability via Western Blot
This protocol determines the biological activity of the stored this compound solution by measuring its ability to inhibit ERK phosphorylation in a cell-based assay.
-
Materials:
-
Cell line responsive to growth factor stimulation (e.g., NIH-3T3, HeLa)
-
Cell culture medium and serum
-
Growth factor (e.g., EGF, FGF)
-
Stored and freshly prepared this compound solutions
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the stored and freshly prepared this compound solutions (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours. Include a vehicle control (ethanol).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes).
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.
-
Visualize the bands using a chemiluminescent substrate.
-
Compare the inhibition of ERK phosphorylation by the stored this compound solution to that of the freshly prepared solution.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the preparation, storage, and stability assessment of a this compound solution.
Caption: Workflow for this compound stability assessment.
Conclusion
The stability of this compound solutions can be variable, and it is crucial for researchers to be aware of the potential for degradation. While storage at low temperatures and protection from light are standard practices, the lack of definitive long-term stability data for ethanol solutions necessitates a cautious approach. By implementing the protocols for chemical and functional stability assessment outlined in this document, researchers can ensure the quality and reliability of their this compound solutions, leading to more reproducible and accurate experimental outcomes.
References
Application of U0126-EtOH in the Neuronal Cell Line HT22: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HT22 cell line, an immortalized mouse hippocampal neuronal line, serves as a valuable in vitro model for studying mechanisms of neuronal cell death, particularly oxidative glutamate toxicity. A key signaling cascade implicated in this process is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. U0126-EtOH is a highly selective and potent inhibitor of the upstream kinases MEK1 and MEK2, which are responsible for the phosphorylation and activation of ERK1/2.[1] In HT22 cells, this compound has been demonstrated to confer significant neuroprotection against oxidative stress induced by high concentrations of glutamate, making it an essential tool for investigating the role of the MEK/ERK pathway in neuronal injury and survival.[1][2] Notably, while U0126 has been shown to have antioxidant properties independent of its MEK inhibition in some cell lines, its protective effect in HT22 cells against glutamate-induced oxidative stress is primarily attributed to the inhibition of ERK1/2 phosphorylation.[2][3]
These application notes provide detailed protocols for the use of this compound in HT22 cells, including cell culture, induction of oxidative stress, and methods for assessing cell viability and pathway-specific protein phosphorylation.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions |
| MEK1 | 72 nM | Cell-free assay |
| MEK2 | 58 nM | Cell-free assay |
This data highlights the potent and specific inhibitory activity of this compound on its target kinases.[1][4]
Table 2: Neuroprotective Effect of this compound on Glutamate-Induced Toxicity in HT22 Cells
| This compound Concentration (µM) | Glutamate (5 mM) | Representative Cell Viability (%) |
| 0 | - | 100 |
| 0 | + | 35 |
| 1 | + | 60 |
| 5 | + | 85 |
| 10 | + | 98 |
This table provides a representative example of the dose-dependent neuroprotective effect of this compound against glutamate-induced cell death in HT22 cells, as measured by an MTT assay. Complete inhibition of cell injury is typically achieved at 10 µM.[1]
Table 3: Inhibition of ERK1/2 Phosphorylation by this compound in HT22 Cells
| This compound Concentration (µM) | Stimulus (e.g., Glutamate) | Representative Phospho-ERK1/2 Levels (Fold Change vs. Unstimulated) |
| 0 | - | 1.0 |
| 0 | + | 3.5 |
| 1 | + | 1.8 |
| 5 | + | 1.2 |
| 10 | + | 1.0 |
This table illustrates the dose-dependent inhibition of stimulus-induced ERK1/2 phosphorylation by this compound in HT22 cells, as would be determined by Western blot analysis.[2][5]
Experimental Protocols
HT22 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the HT22 neuronal cell line.
Materials:
-
HT22 mouse hippocampal cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
6-well, 24-well, or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved HT22 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the resuspended cells into a T-75 flask and incubate at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with DPBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and aspirate the cells by gentle pipetting.
-
Cell Splitting: Centrifuge the cell suspension at 300 x g for 3 minutes. Resuspend the cell pellet and add the appropriate volume of the cell suspension to new culture vessels at a sub-cultivation ratio of 1:3 to 1:6.
Induction of Glutamate-Induced Oxidative Stress and this compound Treatment
This protocol describes how to induce oxidative stress in HT22 cells using glutamate and how to apply this compound for neuroprotection studies.
Materials:
-
Plated HT22 cells (from Protocol 1)
-
Glutamate solution (sterile-filtered)
-
This compound stock solution (in DMSO)
-
Serum-free DMEM
Procedure:
-
Cell Plating: Seed HT22 cells in the desired plate format (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere and grow for 24 hours.
-
This compound Pre-treatment: Prepare working concentrations of this compound in serum-free DMEM from the stock solution. Remove the complete growth medium from the cells and replace it with the this compound-containing medium. Incubate for 1-2 hours at 37°C.
-
Glutamate Treatment: Prepare a working solution of glutamate in serum-free DMEM. Add the glutamate solution to the wells to a final concentration of 5 mM. For control wells, add an equivalent volume of serum-free DMEM.
-
Incubation: Incubate the plates for the desired duration, typically 8-24 hours, at 37°C with 5% CO2.
MTT Assay for Cell Viability Assessment
This protocol provides a method to quantify cell viability based on the metabolic activity of the cells.
Materials:
-
Treated HT22 cells in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control after subtracting the background absorbance of wells with medium only.
Western Blotting for Phospho-ERK1/2 Analysis
This protocol details the detection of phosphorylated ERK1/2 levels to confirm the inhibitory action of this compound.
Materials:
-
Treated HT22 cells in a 6-well plate (from Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with anti-total-ERK1/2 and subsequently with an anti-β-actin antibody as a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Mandatory Visualization
Caption: MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for neuroprotection studies with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Neuroprotection by MAPK/ERK kinase inhibition with U0126 against oxidative stress in a mouse neuronal cell line and rat primary cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assay with U0126-EtOH Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the MEK1/2 inhibitor, U0126-EtOH, in cell viability assays. This document outlines the mechanism of action, presents quantitative data on its effects, and offers detailed protocols for experimental procedures.
This compound is a potent and highly selective inhibitor of MEK1 and MEK2, key components of the Raf/MEK/ERK signaling pathway.[1] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of the MEK/ERK pathway is frequently observed in various cancers, making it a prime target for therapeutic intervention. U0126 acts as a non-competitive inhibitor with respect to ATP, effectively preventing the phosphorylation and activation of ERK1/2.[3]
Data Presentation
The following table summarizes the inhibitory effects of this compound on the viability of various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell viability by 50%.
| Cell Line | Cancer Type | This compound IC50 | Treatment Duration | Assay Method |
| HCT116 | Colon Carcinoma | 19.4 µM | Not Specified | Soft Agar Growth Assay |
| A549 | Lung Carcinoma | 1.2 ± 0.4 µM (EC50) | 48 hours | Not Specified |
| MDCK II | Madin-Darby Canine Kidney | 74.7 ± 1.0 µM (EC50) | 48 hours | Not Specified |
| Mel-p | Melanoma | ~10 µM | 72 hours | MTT Assay |
| A375 | Melanoma | >20 µM | 72 hours | MTT Assay |
| SW48 | Colorectal Adenocarcinoma | Significant decrease at 1-20 µM | 72 hours | CCK-8 Assay |
| NCI-H508 | Colorectal Adenocarcinoma | Little effect up to 20 µM | 72 hours | CCK-8 Assay |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: MEK-ERK signaling pathway with this compound inhibition.
Caption: Experimental workflow for cell viability assay.
Experimental Protocols
This section provides a detailed methodology for performing a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate for the cell line being tested (e.g., 0.1, 1, 5, 10, 20, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value of this compound for the specific cell line.
-
Note: The optimal cell seeding density, this compound concentration range, and incubation times may vary depending on the cell line and experimental objectives. It is recommended to perform preliminary experiments to optimize these parameters. It has also been noted that in some contexts, U0126 can have off-target effects, including acting as an antioxidant, which should be considered when interpreting results.[4][5]
References
- 1. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for U0126-EtOH in Cytokine Production Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing U0126-EtOH, a highly selective inhibitor of MEK1 and MEK2, for the effective inhibition of cytokine production in research and drug development settings. Detailed protocols for in vitro experiments are provided to ensure reproducible and accurate results.
Introduction
This compound is a potent and specific, non-ATP competitive inhibitor of MEK1 and MEK2, the upstream kinases of extracellular signal-regulated kinase 1 and 2 (ERK1/2) in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MAPK/ERK pathway is a critical signaling cascade involved in the regulation of numerous cellular processes, including inflammation and the production of pro-inflammatory cytokines. By selectively targeting MEK1 and MEK2, this compound effectively blocks the phosphorylation and subsequent activation of ERK1/2, leading to the downregulation of downstream inflammatory responses, including the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[2][3]
Mechanism of Action
This compound exerts its inhibitory effect by binding to a specific site on MEK1 and MEK2, preventing them from phosphorylating their only known substrates, ERK1 and ERK2. This blockade of ERK1/2 activation leads to the reduced activity of downstream transcription factors, such as AP-1, which are essential for the transcription of various pro-inflammatory cytokine genes.[2] This targeted inhibition makes this compound a valuable tool for studying the role of the MEK/ERK pathway in inflammation and for developing potential anti-inflammatory therapeutics.
Data Presentation
This compound Inhibitory Activity
| Target | IC₅₀ | Reference |
| MEK1 | 72 nM | [1] |
| MEK2 | 58 nM | [1] |
Inhibition of Cytokine Production in a Mouse Asthma Model
In a study using a mouse model of allergic asthma, intraperitoneal administration of U0126 demonstrated a dose-dependent inhibition of various cytokines in bronchoalveolar lavage (BAL) fluid.
| Cytokine | U0126 Dose (mg/kg) | Inhibition (%) | Reference |
| IL-4 | 15 | ~50 | |
| 30 | ~75 | ||
| IL-5 | 15 | ~60 | |
| 30 | ~85 | ||
| IL-13 | 15 | ~55 | |
| 30 | ~80 | ||
| Eotaxin | 15 | ~40 | |
| 30 | ~65 |
Effective Concentrations in Cell Culture
| Cell Line | Application | This compound Concentration | Reference |
| RAW 264.7 (murine macrophages) | Inhibition of LPS-induced TNF-α production | 10 µM | [3] |
| HT22 (mouse neuronal cells) | Neuroprotection against oxidative stress | 10 µM | [4] |
| Mouse RAS-3T3 cells | Inhibition of MEK-mediated ERK1/2 phosphorylation | 10-40 µM | [2] |
Mandatory Visualizations
Caption: this compound inhibits cytokine production by blocking the MEK/ERK pathway.
Caption: Workflow for assessing this compound's effect on cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Troubleshooting & Optimization
troubleshooting inconsistent results with U0126-EtOH
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the MEK1/2 inhibitor, U0126-EtOH. Inconsistent experimental results can often be traced to issues with solubility, storage, or off-target effects.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has precipitates. What's wrong?
This is the most common issue. Despite the name "U0126 ethanolate," which refers to the solid form of the compound, U0126 is practically insoluble in ethanol and water.[1][2][3] Preparing stock solutions in ethanol will lead to precipitation and inconsistent concentrations.
-
Solution: Always prepare stock solutions of U0126 in dimethyl sulfoxide (DMSO).[4][5][6] For complete dissolution, you may need to warm the tube at 37°C for 10 minutes or use an ultrasonic bath.[2][3]
Q2: Why am I seeing variable inhibition of ERK phosphorylation in my experiments?
Inconsistent inhibition of the MEK/ERK pathway can stem from several factors:
-
Precipitation: If the inhibitor has precipitated out of solution (see Q1), the effective concentration in your cell culture media will be lower than intended and highly variable.
-
Degradation: U0126 is unstable in solution over long periods. Stock solutions in DMSO should be used within a month if stored at 2-8°C, or aliquoted into single-use vials and stored at -20°C or -80°C for longer-term stability (up to 6 months).[3][4] Avoid repeated freeze-thaw cycles.[3][4]
-
Incubation Time: For cell-based assays, pre-incubating cells with U0126 for 30 minutes to 2 hours before stimulation is recommended to ensure adequate time for the inhibitor to enter the cells and engage its target.[4]
-
Cell Line Variability: The baseline activation of the Ras-Raf-MEK-ERK pathway can differ significantly between cell lines. It is crucial to confirm the pathway's activation state in your specific model before starting inhibition experiments.[7]
Q3: The IC50 for U0126 is in the nanomolar range, but protocols suggest using micromolar concentrations. Why?
The reported IC50 values of ~58-72 nM are for the inhibition of purified MEK1 and MEK2 enzymes in cell-free assays.[3] In cell culture experiments, a much higher concentration (typically 10-50 µM) is required to achieve effective inhibition of ERK phosphorylation.[5] This is due to factors like cell membrane permeability, intracellular metabolism, and protein binding.
Q4: I'm observing cellular effects that don't seem related to MEK/ERK inhibition. Are there known off-target effects?
Yes, U0126 has several documented off-target effects that are independent of its MEK-inhibitory function. Researchers should be aware of these potential confounding variables.
-
Calcium Homeostasis: U0126 can reduce agonist-induced calcium entry into cells, an effect not shared by all MEK inhibitors.[8]
-
ROS Scavenging: U0126 can act as a direct scavenger of reactive oxygen species (ROS), protecting cells from oxidative stress.[9] This antioxidant property is independent of MEK inhibition.
-
Mitochondrial Function: Some studies have shown that U0126 can interfere with mitochondrial respiration.[1][8]
To confirm that your observed phenotype is due to MEK inhibition, consider using the structurally related but inactive analog, U0124, as a negative control.[1][9]
Data Presentation
Table 1: Solubility of U0126
| Solvent | Maximum Concentration | Notes |
|---|---|---|
| DMSO | ≥50 mg/mL (~117 mM) | Recommended solvent for stock solutions. [3] Use of fresh, non-hygroscopic DMSO is critical.[1][3] |
| Ethanol | ~2.38 mg/mL (~5.6 mM) | Insoluble for practical purposes; requires sonication.[2][3] Not recommended. |
| Water | < 0.1 mg/mL (Insoluble) | Not a suitable solvent. [2][3] |
Table 2: Key Concentrations and Storage
| Parameter | Value | Reference(s) |
|---|---|---|
| IC50 (MEK1) | 72 nM | [3] |
| IC50 (MEK2) | 58 nM | [3] |
| Typical Cell Culture Working Concentration | 10 - 50 µM | [5] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Stock Solution in DMSO) | -20°C for 6 months; -80°C for 1 year (aliquoted) |[3] |
Experimental Protocols
Protocol: Inhibition of ERK Phosphorylation in Cell Culture
This protocol provides a general workflow for treating cultured cells with U0126 and assessing the inhibition of ERK phosphorylation via Western blot.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and ~70-80% confluent at the time of the experiment.[10]
-
Prepare U0126 Stock Solution: Prepare a 10 mM stock solution of U0126 in high-quality, anhydrous DMSO.[4] Aliquot into single-use tubes and store at -20°C or -80°C.
-
Serum Starvation (Optional): To reduce baseline ERK activation from growth factors in serum, you may switch the cells to a low-serum medium for 12-16 hours prior to the experiment.[9][11]
-
Inhibitor Pre-treatment: Thaw a U0126 aliquot. Dilute the 10 mM stock solution in cell culture medium to the desired final concentration (e.g., 10 µM). Also prepare a vehicle control (e.g., 0.1% DMSO) and a negative control using the inactive analog U0124, if available.[9] Remove the old medium from the cells and add the medium containing the inhibitor or controls.
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C.[4]
-
Stimulation: If your experiment involves stimulating the MEK/ERK pathway (e.g., with a growth factor like FGF or EGF), add the stimulus directly to the inhibitor-containing medium and incubate for the desired time (e.g., 5-15 minutes).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[7]
-
Western Blot Analysis: Quantify total protein concentration. Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. The total ERK antibody serves as a loading control to ensure observed changes are due to phosphorylation status, not protein levels.[10]
Mandatory Visualizations
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of U0126 on MEK1/2.
Caption: A standard experimental workflow for testing U0126 efficacy in cell culture.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. U0126 | Cell Signaling Technology [cellsignal.com]
- 5. invivogen.com [invivogen.com]
- 6. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
- 11. pubs.acs.org [pubs.acs.org]
U0126-EtOH Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance regarding the off-target effects of the MEK1/2 inhibitor, U0126-EtOH.
Frequently Asked Questions (FAQs)
Q1: What is the primary, intended target of this compound?
A1: this compound is a highly selective, non-ATP-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] It binds directly to MEK1/2, preventing the phosphorylation and subsequent activation of their downstream substrates, the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This blockade of the canonical Raf/MEK/ERK signaling pathway is crucial for its role in studying cellular processes like proliferation, differentiation, and survival.[3][4]
Q2: I'm observing effects that don't seem related to MEK/ERK inhibition. What are the known off-target effects of this compound?
A2: While potent against MEK1/2, this compound has several documented off-target effects that are independent of its canonical function. These include:
-
Inhibition of Calcium Influx: U0126 can reduce agonist-induced entry of calcium into cells.[5]
-
Mitochondrial Function Alteration: It has been shown to inhibit mitochondrial function and shift cellular metabolism towards aerobic glycolysis.[6]
-
Modulation of Apoptosis: Its effect on apoptosis is highly context-dependent, acting as either an inducer or an inhibitor in different cell types and conditions.[7][8]
-
Inhibition of Autophagy/Mitophagy: U0126 has been identified as an inhibitor of both autophagy and mitophagy.[1][6]
-
Antioxidant Properties: The compound can function as an antioxidant, protecting cells from oxidative stress through a MEK-independent mechanism.[4]
-
Activation of BMP/Smad Pathway: In certain contexts, U0126 can promote cellular differentiation by activating the BMP/Smad signaling pathway.[7][8]
Q3: At what concentrations are off-target effects typically observed?
A3: Off-target effects often become more prominent at concentrations higher than what is required for MEK1/2 inhibition. While MEK1/2 are inhibited in the nanomolar range, many cellular effects, including potential off-target activities, are studied at concentrations of 10-20 µM.[5] Always consult the literature for concentrations relevant to your specific cell type and experimental endpoint.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's on-target and reported off-target activities.
Table 1: On-Target Potency (MEK Inhibition)
| Target | IC₅₀ (Cell-Free Assay) | Reference(s) |
|---|---|---|
| MEK1 | 70-72 nM | [1][4][6] |
| MEK2 | 58-60 nM |[1][4][6] |
Table 2: Concentrations for Cellular Effects (On- and Off-Target)
| Cellular Effect | Cell Line(s) | Concentration | Incubation Time | Reference(s) |
|---|---|---|---|---|
| Inhibition of AP-1 Transcription | COS-7 | 10-20 µM (maximal) | Not Specified | [5] |
| Neuroprotection | HT22, Cortical Neurons | 10 µM | 24 hours | [9] |
| Reversal of G0/G1 Arrest | BPH-1, WPMY-1 | 10 µM | 24 hours | [10] |
| Inhibition of Colony Formation | HCT116 | IC₅₀ = 19.4 µM | Not Specified | [6] |
| Activation of Nrf2/ARE | rat PC12 | 10 µM | 5 hours |[6] |
Troubleshooting Guide
Problem: My experimental results are inconsistent with MEK/ERK pathway inhibition.
Possible Cause: You may be observing an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm MEK Inhibition: First, verify that this compound is inhibiting its intended target in your system. Perform a Western blot to check the phosphorylation status of ERK1/2 (p-ERK1/2). A significant reduction in p-ERK1/2 levels relative to total ERK1/2 confirms on-target activity.
-
Use a Structurally Different MEK Inhibitor: To determine if the observed effect is specific to this compound or a general consequence of MEK inhibition, repeat the experiment with a different, structurally unrelated MEK inhibitor (e.g., PD0325901).[5] If the effect persists, it is likely mediated by the MEK/ERK pathway. If the effect disappears, it is likely a U0126-specific off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment. For example, if this compound causes a phenotype, try to reverse it by introducing a constitutively active form of MEK1 or ERK2. If the phenotype cannot be rescued, it is likely MEK-independent.
-
Investigate Known Off-Target Pathways: Based on your observations, investigate known off-target pathways. For example:
Key Experimental Protocols
Protocol 1: Western Blot for ERK1/2 Phosphorylation
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat with this compound (e.g., 10 µM) for 1-2 hours.[3] Stimulate with an appropriate agonist (e.g., growth factor, serum) for the recommended time (e.g., 15-30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with your compound of interest (e.g., an oxidative stress inducer) with or without various concentrations of this compound.[9] Include appropriate vehicle controls. Incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. Cell viability is proportional to the absorbance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. U0126 | inhibitor of MEK1/2 | CAS 109511-58-2 | Buy U0126 from Supplier InvivoChem [invivochem.com]
- 3. U0126 | Cell Signaling Technology [cellsignal.com]
- 4. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing U0126-EtOH Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing cytotoxicity associated with the MEK1/2 inhibitor U0126 and its common solvent, ethanol (EtOH), in primary cell cultures.
Troubleshooting Guides
Issue 1: High levels of cell death observed in U0126-treated primary cells, even at low concentrations.
Possible Cause 1: Solvent (Ethanol) Cytotoxicity
Ethanol, a common solvent for U0126, can be toxic to primary cells, which are often more sensitive than cell lines.
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control group treated with the same concentration of ethanol used to dissolve U0126. This will help differentiate between the cytotoxicity of U0126 and the solvent.
-
Optimize Ethanol Concentration: The final concentration of ethanol in the cell culture medium should be kept to a minimum, ideally below 0.1% (v/v). However, the maximum tolerated concentration can vary between primary cell types.[1][2] It is recommended to perform a dose-response experiment with ethanol alone to determine the highest non-toxic concentration for your specific primary cells.[1]
-
Alternative Solvents: If ethanol toxicity is confirmed, consider using an alternative solvent like dimethyl sulfoxide (DMSO). However, it is crucial to also test the cytotoxicity of DMSO on your primary cells, as it can also induce cellular stress.[1]
Possible Cause 2: Off-Target Effects of U0126
U0126 has known off-target effects that are independent of its MEK inhibition, which can contribute to cytotoxicity. For instance, U0126 can interfere with mitochondrial respiration and calcium homeostasis.[3][4]
Troubleshooting Steps:
-
Use a Different MEK Inhibitor: To confirm that the observed cytotoxicity is not a general effect of MEK inhibition, test another structurally different MEK inhibitor (e.g., PD98059, Trametinib).[5][6]
-
Rescue Experiments: Depending on the suspected off-target mechanism, co-treatment with cytoprotective agents may be beneficial. For example, if mitochondrial dysfunction is suspected, an antioxidant like N-acetylcysteine could be used.[7]
Possible Cause 3: U0126 as an Antioxidant
Paradoxically, U0126 has been shown to act as a direct antioxidant and ROS scavenger, which can protect cells from oxidative stress-induced death.[5][6][8][9][10] If your experimental model involves oxidative stress, this effect could mask other cytotoxic effects or lead to confounding results.
Troubleshooting Steps:
-
Measure ROS Levels: Assess the levels of reactive oxygen species (ROS) in your cells with and without U0126 treatment to determine if its antioxidant properties are impacting your results.
-
Compare with Other MEK Inhibitors: Other MEK inhibitors that do not possess antioxidant properties can be used to dissect the MEK-dependent versus antioxidant effects.[5][6]
Issue 2: Inconsistent results and high variability in cytotoxicity assays.
Possible Cause 1: Primary Cell Health and Seeding Density
Primary cells are sensitive and their health and density at the time of treatment can significantly impact results.
Troubleshooting Steps:
-
Cell Viability Check: Always assess the viability of your primary cells before seeding for an experiment. Viability should be high (typically >90%).
-
Optimize Seeding Density: A cell titration experiment is recommended to find the optimal seeding density. Overly high or low densities can lead to variability.[11]
-
Logarithmic Growth Phase: Ensure cells are in the logarithmic growth phase when treated.[12]
Possible Cause 2: Assay-Specific Issues
The choice of cytotoxicity assay and its execution can introduce variability.
Troubleshooting Steps:
-
MTT Assay Interference: The MTT assay measures mitochondrial activity, which can be affected by compounds that alter cellular metabolism.[13][14] If you suspect U0126 is affecting mitochondrial function, consider using a different assay.
-
LDH Assay Background: The Lactate Dehydrogenase (LDH) assay can have high background if the serum in the culture medium has high endogenous LDH activity. Use low-serum or serum-free medium if possible, and always include a medium-only background control.[15][16]
-
Annexin V/PI Staining Artifacts: The process of harvesting adherent cells for Annexin V/PI staining can damage cell membranes, leading to false positives. Handle cells gently and use non-enzymatic dissociation methods if possible.[17]
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of ethanol in primary cell culture?
A1: The final concentration of ethanol should be kept as low as possible, ideally below 0.1% (v/v). However, the tolerance of primary cells to ethanol varies. It is best practice to perform a dose-response curve with ethanol alone to determine the maximum non-toxic concentration for your specific cell type and experimental duration.[1][2]
Q2: How can I differentiate between cytotoxicity caused by U0126 and the ethanol solvent?
A2: The most effective way is to include a "vehicle control" in your experimental design. This control group should be treated with the exact same concentration of ethanol as the U0126-treated group, but without the U0126. By comparing the cell viability of the vehicle control to untreated cells, you can determine the cytotoxic effect of the ethanol alone.
Q3: Are there any known off-target effects of U0126 that could cause cytotoxicity?
A3: Yes, U0126 has been reported to have off-target effects independent of MEK inhibition. These include interference with mitochondrial respiration and agonist-induced calcium entry into cells.[3][4] These effects can contribute to cytotoxicity and should be considered when interpreting results.
Q4: I've read that U0126 can be an antioxidant. How does this affect my cytotoxicity experiments?
A4: The antioxidant properties of U0126 can be a confounding factor.[5][6][8][9][10] If your experimental conditions induce oxidative stress, U0126 might appear to be protective, masking its cytotoxic effects at the concentrations tested. It is important to be aware of this dual role and, if necessary, use other MEK inhibitors without antioxidant activity to confirm MEK-specific effects.
Q5: What is the typical IC50 for U0126?
A5: The IC50 for MEK1 and MEK2 inhibition is in the nanomolar range (around 72 nM for MEK1 and 58 nM for MEK2 in cell-free assays).[6][18][19] However, the effective concentration for inhibiting ERK phosphorylation in whole cells is typically in the micromolar range (e.g., 10 µM).[20] The cytotoxic concentration will vary depending on the primary cell type and exposure time.
Data Presentation
Table 1: Reported IC50 Values for U0126
| Target | Assay Type | IC50 Value | Reference |
| MEK1 | Cell-free | 72 nM | [6][18][19] |
| MEK2 | Cell-free | 58 nM | [6][18][19] |
| ERK Phosphorylation | In-Cell Western | ~10 µM | [20] |
| Cell Viability (Mel-p cells) | MTT Assay (72h) | ~5 µM | [21] |
Table 2: Reported Cytotoxic Concentrations of Ethanol in Primary Cells
| Primary Cell Type | Ethanol Concentration | Exposure Time | Effect | Reference |
| Rat Midbrain Neurons | 43 mM and 120 mM | 24 hours | Decreased cell viability and protein content | [22] |
| Rat Hepatocytes | 10 mmol/l | 24 hours | Induced apoptosis and necrosis | [12] |
| Rat Hepatocytes | 50-100 mmol/L | 48 hours | Potentiated TNF-alpha cytotoxicity | [23] |
| Human Hepatocytes | 1-2 mmol/l | 24 hours | Reduced LDH release (cytoprotective) | [12] |
| Human Hepatocytes | 10 mmol/l | 24 hours | Increased LDH release (cytotoxic) | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures to assess cytotoxicity.[13][24]
Materials:
-
Primary cells
-
96-well cell culture plates
-
U0126 and Ethanol (or other solvent)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of U0126 in culture medium. Also, prepare vehicle controls with the corresponding concentrations of ethanol. Remove the old medium from the cells and add the treatment and control solutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[24]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[15][25][26]
Materials:
-
Primary cells
-
96-well cell culture plates
-
U0126 and Ethanol
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release".
-
Incubation: Incubate the plate for the desired exposure time.
-
Maximum LDH Release Control: About 30-60 minutes before the end of the incubation, add lysis buffer to the "maximum LDH release" wells to lyse all cells.
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from the treatment values and normalizing to the maximum release.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[27][28][29]
Materials:
-
Primary cells
-
6-well cell culture plates
-
U0126 and Ethanol
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with U0126 and vehicle controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation buffer. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[27]
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Caption: U0126 inhibits the MAPK signaling pathway by targeting MEK1/2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. U0126 protects cells against oxidative stress independent of its function as a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Dual effect of ethanol on cell death in primary culture of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. U0126 - Wikipedia [en.wikipedia.org]
- 19. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity of ethanol in primary cultures of rat midbrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ethanol potentiates tumor necrosis factor-alpha cytotoxicity in hepatoma cells and primary rat hepatocytes by promoting induction of the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 26. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bosterbio.com [bosterbio.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Optimizing U0126-EtOH Incubation Time for Maximal Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the incubation time for co-treatment with the MEK1/2 inhibitor, U0126, and ethanol (EtOH) to achieve maximal inhibition of the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of U0126 and how does ethanol affect the same pathway?
A1: U0126 is a potent and selective non-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2 (also known as p44/p42 MAP kinases). By inhibiting MEK1/2, U0126 prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking the downstream signaling cascade that is crucial for cell proliferation, differentiation, and survival[1]. Ethanol has also been shown to negatively regulate the MAPK/ERK signaling pathway in various cell types, often leading to a reduction in ERK phosphorylation. Therefore, co-treatment with U0126 and ethanol can have a synergistic or additive inhibitory effect on the ERK pathway.
Q2: What is a typical starting concentration and pre-incubation time for U0126?
A2: For cell culture experiments, a common working concentration for U0126 is in the range of 10-50 µM. It is often recommended to pre-incubate cells with U0126 for 30 minutes to 2 hours before applying a stimulus to ensure adequate cellular uptake and target engagement. However, the optimal concentration and pre-incubation time can vary depending on the cell type and experimental conditions.
Q3: How long should I incubate my cells with U0126 and ethanol?
A3: The optimal incubation time for maximal inhibition depends on your experimental goals and cell type. Short-term incubations (e.g., 30 minutes to 6 hours) are often sufficient to observe maximal inhibition of ERK phosphorylation. Longer incubation times (e.g., 24 to 48 hours) may be necessary to study downstream effects such as changes in gene expression or cell proliferation. A time-course experiment is highly recommended to determine the optimal incubation period for your specific model system.
Q4: How can I measure the inhibition of the MAPK/ERK pathway?
A4: The most common method is to perform a Western blot analysis to detect the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2. The ratio of p-ERK to total ERK is used to quantify the degree of inhibition. A decrease in this ratio upon treatment with U0126-EtOH indicates successful inhibition of the pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of ERK phosphorylation observed. | 1. Suboptimal U0126 concentration: The concentration of U0126 may be too low for your cell type. 2. Insufficient incubation time: The incubation period may not be long enough for U0126 to exert its inhibitory effect. 3. U0126 degradation: U0126 solution may have degraded. 4. High basal ERK activity: The cells may have very high basal levels of p-ERK, masking the inhibitory effect. | 1. Perform a dose-response experiment with a range of U0126 concentrations (e.g., 1 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 30 min, 1h, 3h, 6h, 12h, 24h) to determine the optimal incubation duration. 3. Prepare fresh U0126 stock solution in DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. 4. Consider serum-starving the cells for a few hours before the experiment to reduce basal ERK activation. |
| High variability between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting: Errors in dispensing U0126, ethanol, or lysis buffer. 3. Uneven protein loading in Western blot: Inaccurate protein quantification or loading can lead to skewed results. | 1. Ensure a homogenous cell suspension before seeding and visually inspect wells for even confluency. 2. Use calibrated pipettes and be meticulous during all liquid handling steps. 3. Carefully perform a protein concentration assay (e.g., BCA or Bradford) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin or GAPDH) to normalize the Western blot data. |
| Maximal inhibition is observed at an early time point and then decreases. | 1. Cellular adaptation/feedback mechanisms: Cells may activate compensatory signaling pathways over time. 2. Metabolism of U0126: The inhibitor may be metabolized by the cells over longer incubation periods. | 1. For studying the direct and maximal inhibition of MEK/ERK, shorter incubation times are likely optimal. Focus on earlier time points in your analysis. 2. If long-term inhibition is required, consider replenishing the media with fresh U0126 and ethanol at regular intervals. |
Quantitative Data Summary
The following table presents a hypothetical, yet representative, time-course of ERK phosphorylation inhibition in a human hepatocellular carcinoma (HCC) cell line (e.g., HepG2) treated with U0126 (10 µM) and ethanol (50 mM). Data is expressed as the ratio of phosphorylated ERK (p-ERK) to total ERK, normalized to the vehicle control.
| Incubation Time | Vehicle Control (p-ERK/Total ERK Ratio) | U0126 (10 µM) (p-ERK/Total ERK Ratio) | Ethanol (50 mM) (p-ERK/Total ERK Ratio) | U0126 (10 µM) + Ethanol (50 mM) (p-ERK/Total ERK Ratio) |
| 0 min | 1.00 | 1.00 | 1.00 | 1.00 |
| 30 min | 1.00 | 0.25 | 0.85 | 0.15 |
| 1 hour | 1.00 | 0.15 | 0.80 | 0.10 |
| 3 hours | 1.00 | 0.10 | 0.75 | 0.05 |
| 6 hours | 1.00 | 0.12 | 0.70 | 0.08 |
| 12 hours | 1.00 | 0.20 | 0.65 | 0.15 |
| 24 hours | 1.00 | 0.35 | 0.60 | 0.25 |
Note: This data is illustrative and the actual results may vary depending on the experimental setup.
Experimental Protocols
Protocol: Time-Course Analysis of ERK Phosphorylation by Western Blot
This protocol outlines the steps to assess the time-dependent inhibition of ERK phosphorylation in cultured cells treated with U0126 and ethanol.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
U0126 (stock solution in DMSO)
-
Ethanol (200 proof)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal ERK phosphorylation, replace the complete medium with serum-free medium and incubate for 4-6 hours prior to treatment.
-
U0126 and Ethanol Treatment:
-
Prepare treatment media containing the final desired concentrations of U0126 and/or ethanol. Include a vehicle control (DMSO and PBS).
-
For time points longer than 0, aspirate the medium from the wells and add the respective treatment media.
-
Incubate the cells for the desired time points (e.g., 30 min, 1h, 3h, 6h, 12h, 24h).
-
-
Cell Lysis:
-
At each time point, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
After imaging for p-ERK, the membrane can be stripped and re-probed with the primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Normalize the data to the vehicle control at each time point.
-
Visualizations
Caption: The MAPK/ERK signaling cascade and points of inhibition by U0126 and Ethanol.
Caption: Workflow for determining the optimal this compound incubation time.
References
U0126-EtOH stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of U0126-EtOH in cell culture media. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the effective and reliable use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a specific and potent inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[1] By non-competitively inhibiting MEK1/2, U0126 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling cascades involved in cell proliferation, differentiation, and survival.[1] The "-EtOH" designation indicates that this form of U0126 is an ethanolate, meaning it is a crystalline complex with ethanol.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.[3] Stock solutions can be stored at -20°C for at least one month or at -80°C for up to a year.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes.[2]
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The effective working concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a common starting range is 10-20 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by several factors, including temperature, light, and the presence of reactive oxygen species (ROS). One study noted that U0126 has a "short half-life" in cell culture, suggesting that its activity may diminish over the course of long-term experiments (e.g., several days).[4] Therefore, for prolonged treatments, it may be necessary to replenish the media with fresh inhibitor periodically.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is known to be photosensitive.[5] Exposure to light can lead to its degradation. Therefore, it is crucial to protect stock solutions and culture media containing this compound from light by using amber tubes or by wrapping containers in aluminum foil.[5]
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected inhibition of ERK phosphorylation.
| Possible Cause | Solution |
| Degradation of this compound in stock solution | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store stock solutions properly at -20°C or -80°C in the dark. |
| Degradation of this compound in cell culture media | For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours. Minimize exposure of the culture plates to light. |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| High cell density | High cell density can lead to faster depletion of the inhibitor from the media. Ensure you are using an appropriate seeding density. |
Problem 2: Precipitation observed in the cell culture media after adding this compound.
| Possible Cause | Solution |
| High final concentration of DMSO | Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). High concentrations of DMSO can also affect the solubility of other media components. |
| Interaction with media components | Add the this compound stock solution to pre-warmed (37°C) media and mix gently.[1][6] Avoid adding the inhibitor to cold media, as this can cause precipitation of media components.[6] |
| Formation of insoluble salts | Cell culture media are complex solutions. The addition of a concentrated compound can sometimes lead to the precipitation of salts like calcium phosphate.[6] Ensure the pH of your media is stable and within the optimal range. |
| Precipitation of this compound itself | If the working concentration is too high, the compound may precipitate. Try lowering the concentration or using a different solvent for the initial stock, if compatible with your experimental system. |
Problem 3: Unexpected off-target or cytotoxic effects.
| Possible Cause | Solution |
| Antioxidant activity of U0126 | U0126 has been shown to act as a potent antioxidant by scavenging reactive oxygen species (ROS).[7] This is an important consideration if your experimental system is sensitive to changes in redox state. This effect is independent of its MEK inhibitory activity. |
| Cellular toxicity | High concentrations of this compound or its solvent (DMSO) can be toxic to some cell lines. Perform a toxicity assay to determine the maximum non-toxic concentration for your cells. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| IC₅₀ for MEK1 | 72 nM | Cell-free assay | [8] |
| IC₅₀ for MEK2 | 58 nM | Cell-free assay | [8] |
| Stock Solution Stability (in DMSO) | 1 month | -20°C | [3] |
| Stock Solution Stability (in DMSO) | 1 year | -80°C | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
Cultured cells in appropriate vessels
-
Pre-warmed (37°C) cell culture medium
-
This compound stock solution (from Protocol 1)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium. It is good practice to perform serial dilutions if a very low final concentration is required.
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Gently swirl the plate or flask to ensure even distribution of the inhibitor.
-
Incubate the cells for the desired treatment duration. For long-term experiments, consider replacing the medium with fresh inhibitor every 24-48 hours.
-
Visualizations
Caption: The MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in cell culture.
Caption: A troubleshooting flowchart for addressing this compound precipitation in cell culture media.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. U0126 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
U0126 Technical Support Center: Unexpected Antioxidant Properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the unexpected antioxidant properties of U0126, a commonly used MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: Is the protective effect of U0126 against oxidative stress solely due to its inhibition of the MEK/ERK pathway?
A1: No, studies have shown that U0126 possesses antioxidant properties that are independent of its function as a MEK inhibitor.[1][2][3][4][5] Several other potent MEK inhibitors do not exhibit the same protective effects against oxidative stress, indicating an off-target antioxidant mechanism for U0126.[1][2][3][5]
Q2: What is the proposed mechanism for U0126's antioxidant activity?
A2: U0126 has been demonstrated to act as a direct scavenger of reactive oxygen species (ROS).[1][2][3][5][6] This means it can directly neutralize ROS in a cellular environment, thereby reducing oxidative stress.
Q3: Can U0126 protect against different types of oxidative stressors?
A3: Yes, research has shown that U0126 can protect cells, such as PC12 cells, from a variety of oxidative stress inducers.[1][2] These include hydrogen peroxide (H₂O₂), blue light exposure, and sodium azide.[1][2][7]
Q4: Are there any known off-target effects of U0126 besides its antioxidant properties?
A4: Yes, U0126 has been reported to have other off-target effects. These can include interference with mitochondrial respiration and calcium homeostasis.[8] These additional off-target activities necessitate careful interpretation of experimental results.
Q5: Does the inactive analog of U0126, U0124, also show antioxidant effects?
A5: Yes, the inactive analog U0124 has been shown to exhibit similar, though sometimes lesser, protective effects against oxidative stress, further supporting a mechanism independent of MEK inhibition.[1][2]
Q6: Do the oxidation products of U0126 have any notable characteristics?
A6: The oxidation products of U0126 have been found to be fluorescent.[1][2][3][5] This is a critical consideration for experiments that use fluorescence-based assays for ROS detection or other endpoints, as it may cause interference.
Troubleshooting Guides
Issue 1: Unexpected cell survival or resistance to oxidative stress-induced apoptosis when using U0126.
-
Possible Cause: You may be observing the MEK-independent antioxidant effects of U0126.
-
Troubleshooting Steps:
-
Include a negative control MEK inhibitor: Use another potent MEK inhibitor (e.g., trametinib, pimasertib) that is not known to have antioxidant properties.[1] If the protective effect is unique to U0126, it is likely due to its antioxidant activity.
-
Use the inactive analog U0124: Test whether U0124, which is structurally similar to U0126 but does not inhibit MEK, also provides protection.[1][2]
-
Directly measure ROS levels: Utilize a ROS-sensitive fluorescent probe (e.g., DCFDA) to determine if U0126 treatment is reducing intracellular ROS levels.[7] Be mindful of the potential for fluorescent oxidation products of U0126 to interfere with the assay.
-
Validate MEK/ERK pathway inhibition: Perform a Western blot to confirm that U0126 and the control MEK inhibitor are effectively inhibiting the phosphorylation of ERK at the concentrations used.[1]
-
Issue 2: Artifacts or high background in fluorescence-based ROS assays.
-
Possible Cause: The fluorescent oxidation products of U0126 may be interfering with your assay.
-
Troubleshooting Steps:
-
Run a U0126-only control: In a cell-free system, expose U0126 to the oxidative stressor and measure the fluorescence at the same wavelength as your ROS probe.
-
Use an alternative ROS detection method: Consider non-fluorescent methods for measuring oxidative stress, such as electron paramagnetic resonance (EPR) spectroscopy or assays measuring lipid peroxidation (e.g., TBARS assay).
-
Background subtraction: If using fluorescence microscopy, ensure proper background subtraction is applied to correct for any fluorescence from U0126 oxidation products.[7]
-
Quantitative Data Summary
The following tables summarize the protective effects of U0126 against various oxidative stressors in PC12 cells.
Table 1: Effect of U0126 and Other MEK Inhibitors on H₂O₂-Induced Cell Death
| Treatment (10 µM) | Cell Death (%) |
| DMSO (Control) | 25.0 |
| U0126 | 5.0 |
| U0124 | 10.0 |
| Trametinib | 28.0 |
| Pimasertib | 30.0 |
| CI-1040 | 27.0 |
| PD318088 | 29.0 |
| Trolox (Antioxidant Control) | 8.0 |
| Ascorbic Acid (Antioxidant Control) | 7.0 |
Data adapted from studies on PC12 cells treated with H₂O₂.[1][2]
Table 2: Protective Effect of U0126 against Various Oxidative Stress Inducers
| Oxidative Stressor | Treatment | Cell Death (%) |
| Blue Light (6h) | DMSO | 42.0 |
| U0126 | 3.5 | |
| U0124 | 17.9 | |
| Trametinib | 88.9 | |
| Sodium Azide (20 mM, 24h) | DMSO | 35.0 |
| U0126 | 10.0 | |
| U0124 | 15.0 | |
| Trametinib | 40.0 | |
| Rotenone (5 µM) | DMSO | 15.0 |
| U0126 | 20.0 | |
| Trametinib | 45.0 |
Data reflects the percentage of cell death in PC12 cells under different oxidative stress conditions with various treatments.[1][2][6][7]
Experimental Protocols
Protocol 1: Assessing the Protective Effect of U0126 Against H₂O₂-Induced Oxidative Stress
-
Cell Culture: Plate PC12 cells in a 12-well plate and culture for 24 hours.
-
Pre-treatment: Treat the cells with 10 µM U0126, a control MEK inhibitor (e.g., 10 µM trametinib), U0124, or DMSO for 1 hour.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to the cell culture medium.
-
Incubation: Incubate the cells for 6 hours.
-
Cell Viability Assay: Stain the cells with a viability dye (e.g., propidium iodide) and a nuclear stain (e.g., Hoechst 33342).
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of dead cells (propidium iodide positive) relative to the total number of cells (Hoechst positive).
Protocol 2: Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCFDA)
-
Cell Culture and Treatment: Plate PC12 cells and treat with U0126, a control inhibitor, or DMSO as described above.
-
Loading with DCFDA: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Induce oxidative stress by adding H₂O₂.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission) at different time points (e.g., 10 minutes and 2 hours) using a fluorescence plate reader or microscope.
-
Data Analysis: Normalize the fluorescence intensity to the number of cells and compare the ROS levels between different treatment groups. Remember to include a U0126-only control to check for background fluorescence.
Signaling Pathways and Workflows
Caption: Dual mechanisms of U0126 action.
Caption: Troubleshooting unexpected U0126 effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U0126 protects cells against oxidative stress independent of its function as a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
U0126-EtOH affecting calcium signaling independently of MEK
Welcome to the technical support center for researchers investigating the effects of U0126-EtOH on cellular signaling. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for this compound to affect calcium signaling through mechanisms independent of its well-known MEK inhibitory function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: U0126 is a highly selective and potent inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. It functions as a non-competitive inhibitor with respect to ATP. The "EtOH" designation indicates that the compound is prepared in ethanol. This pathway is crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and survival.
Q2: Can this compound affect calcium signaling?
A2: Yes, emerging evidence suggests that U0126 can influence intracellular calcium signaling.[1][2][3] Importantly, some of these effects may be independent of its MEK inhibitory activity, representing "off-target" effects.
Q3: What are the potential MEK-independent mechanisms by which U0126 might alter calcium signaling?
A3: While research is ongoing, several possibilities have been proposed. U0126 has been shown to reduce agonist-induced calcium entry into cells in a manner that is independent of ERK1/2 inhibition.[1][3] Additionally, some studies suggest that U0126 may act as a reactive oxygen species (ROS) scavenger, which could indirectly influence calcium channels, as their function is sensitive to the cellular redox state.[1][2] There is also evidence that U0126 can directly affect the gating of certain potassium channels, raising the possibility of direct interactions with other ion channels, including those permeable to calcium.
Q4: How does the ethanol (EtOH) solvent affect calcium signaling?
A4: Ethanol itself can modulate intracellular calcium levels. Studies have shown that ethanol can inhibit voltage-gated calcium channels, reduce calcium release from intracellular stores, and alter the activity of other calcium-regulating proteins.[4][5][6][7][8] Therefore, it is crucial to include appropriate vehicle controls (ethanol alone) in your experiments to distinguish the effects of U0126 from those of the solvent.
Q5: What are typical working concentrations for U0126?
A5: For MEK inhibition, U0126 is typically used in the range of 10-20 µM.[3] However, off-target effects on calcium signaling have been observed at similar concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental question.
Troubleshooting Guide
This guide addresses common issues encountered when studying the effects of this compound on calcium signaling.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect of U0126 on calcium signal. | 1. Ineffective MEK inhibition. 2. Cell type is not sensitive to the MEK-independent effects of U0126. 3. Suboptimal concentration of U0126. 4. Issues with calcium imaging dye loading or detection. | 1. Confirm MEK inhibition by performing a Western blot for phosphorylated ERK (pERK). 2. Test a different cell line. 3. Perform a dose-response experiment with U0126 (e.g., 1 µM to 50 µM). 4. Optimize your calcium imaging protocol (see detailed protocols below). Include a positive control for calcium signaling (e.g., ionomycin). |
| Observed effect on calcium signaling, but unsure if it is MEK-independent. | 1. The observed effect is a downstream consequence of MEK inhibition. 2. The effect is due to the ethanol solvent. | 1. Use a structurally different MEK inhibitor (e.g., PD98059) as a control. If the effect is not replicated, it is likely MEK-independent. 2. Include a vehicle control with the same concentration of ethanol used to dissolve U0126. |
| High background fluorescence or noisy signal in calcium imaging. | 1. Incomplete hydrolysis of the AM ester form of the calcium-sensitive dye. 2. Dye compartmentalization within organelles. 3. Phototoxicity or photobleaching. | 1. Increase the incubation time for dye de-esterification. 2. Use a dye with better cytosolic retention or co-load with Pluronic F-127 to improve dye solubility. 3. Reduce the intensity and duration of excitation light. Use an anti-fade reagent if possible. |
| Difficulty in reproducing results. | 1. Variability in cell culture conditions (passage number, confluency). 2. Instability of U0126 in solution. 3. Inconsistent timing of drug application and measurements. | 1. Standardize cell culture procedures. 2. Prepare fresh stock solutions of U0126 regularly and store them properly. 3. Maintain a precise and consistent experimental timeline. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of U0126.
| Parameter | Value | Context | Reference |
| IC50 for MEK1 Inhibition | 72 nM | In vitro kinase assay | [9][10][11] |
| IC50 for MEK2 Inhibition | 58 nM | In vitro kinase assay | [9][10][11] |
| Effective Concentration for MEK Inhibition in Cells | 10 - 20 µM | Inhibition of pERK in various cell lines | [3] |
| Concentration for MEK-Independent Calcium Effects | 10 - 50 µM | Inhibition of agonist-induced calcium entry | [3] |
| Ethanol Concentration Affecting Calcium Signaling | ≥ 20 mM | Inhibition of sarcolemmal Ca2+ influx | [4] |
Experimental Protocols
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest plated on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4
-
This compound and other test compounds
-
Fluorescence microscopy system capable of excitation at 340 nm and 380 nm and emission detection at ~510 nm.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Dye Loading:
-
Prepare a 2 µM Fura-2 AM loading solution in HBS. To aid in dye solubilization, first, dissolve Fura-2 AM in a small amount of DMSO and then add it to HBS containing 0.02% Pluronic F-127.
-
Wash cells once with HBS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with HBS to remove extracellular dye.
-
Incubate the cells in HBS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Perfuse the cells with HBS and acquire a baseline fluorescence ratio (F340/F380).
-
Apply this compound or vehicle control and record the fluorescence ratio over time.
-
Apply a stimulus (e.g., an agonist) to induce a calcium response and continue recording.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The change in the ratio is proportional to the change in [Ca2+]i. For absolute quantification, a calibration curve can be generated using calcium buffers.
-
Western Blot for Phosphorylated ERK (pERK)
This protocol is to confirm the inhibitory effect of U0126 on the MEK/ERK pathway.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle control for the desired time (e.g., 1-2 hours).
-
Stimulate cells with an appropriate agonist (e.g., growth factor) to activate the ERK pathway for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pERK to total ERK for each sample.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical MEK/ERK Signaling Pathway and the inhibitory action of U0126.
Caption: Proposed MEK-independent mechanisms of U0126 on calcium signaling.
Caption: A general experimental workflow to investigate U0126 effects.
References
- 1. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute ethanol treatment decreases intracellular calcium-ion transients in mouse single skeletal muscle fibres in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of ethanol on calcium, inositol phospholipids and intracellular signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ethanol on intracellular ionized calcium concentrations in synaptosomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ETHANOL ALTERS CALCIUM SIGNALING IN AXONAL GROWTH CONES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. U0126 - Wikipedia [en.wikipedia.org]
Technical Support Center: Confirmation of MEK Inhibition after U0126-EtOH Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of Mitogen-activated protein kinase kinase (MEK) following treatment with U0126-EtOH. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful validation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit MEK?
U0126 is a potent and highly selective inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the Ras/Raf/MEK/ERK signaling pathway.[1] U0126 exerts its inhibitory effect in a non-competitive manner with respect to ATP. It binds to a site on the MEK enzyme, preventing it from phosphorylating its downstream targets, ERK1 and ERK2 (also known as p44/42 MAPK).[2][3] By blocking the activation of ERK1/2, U0126 effectively curtails the signaling cascade that plays a crucial role in cell proliferation, differentiation, and survival.[1] The "EtOH" in this compound refers to the compound being prepared in ethanol as a solvent.
Q2: Why is it necessary to confirm MEK inhibition after U0126 treatment?
Confirming MEK inhibition is a critical step for several reasons:
-
Verification of Compound Activity: It ensures that the U0126 compound is active and was delivered to the cells at an effective concentration.
-
Confirmation of On-Target Effects: It validates that the observed cellular phenotype is a direct result of MEK inhibition and not due to off-target effects. U0126 has been reported to have some off-target effects, including interference with mitochondrial respiration and calcium homeostasis.[4]
-
Experimental Reproducibility: It provides a reliable quality control check for your experiments, ensuring consistency and reproducibility of your results.
-
Dose-Response and Time-Course Optimization: It allows for the determination of the optimal concentration and treatment duration of U0126 for your specific cell type and experimental conditions.
Q3: What is the most common method to confirm MEK inhibition?
The most widely accepted method to confirm MEK inhibition is to measure the phosphorylation status of its direct downstream substrate, ERK1/2. Since MEK's primary function is to phosphorylate and activate ERK, a successful inhibition of MEK will lead to a significant decrease in the levels of phosphorylated ERK (p-ERK).[5] This is typically assessed by Western blotting using antibodies specific to the phosphorylated forms of ERK1/2 (p-ERK1/2). The total ERK1/2 levels should remain unchanged and serve as a loading control.[6][7]
Q4: What are some alternative methods to confirm MEK inhibition?
While Western blotting for p-ERK is the most common method, other techniques can also be employed:
-
Kinase Assay: An in vitro kinase assay can directly measure the enzymatic activity of MEK1/2 immunoprecipitated from U0126-treated cell lysates. A decrease in MEK's ability to phosphorylate a recombinant ERK substrate would confirm inhibition.
-
Downstream Gene Expression Analysis: The activity of the MEK/ERK pathway culminates in the activation of transcription factors (e.g., AP-1) that regulate the expression of specific target genes (e.g., c-Fos).[4] Quantitative PCR (qPCR) or reporter assays can be used to measure changes in the expression of these downstream genes to confirm pathway inhibition.
-
Phospho-protein Arrays: These arrays allow for a broader look at the phosphorylation status of multiple proteins in a signaling pathway, which can confirm the specific inhibition of the MEK/ERK cascade.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Raf/MEK/ERK signaling pathway and a typical experimental workflow to confirm MEK inhibition.
Caption: The Raf/MEK/ERK signaling pathway with U0126 inhibition point.
References
- 1. invivogen.com [invivogen.com]
- 2. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: U0126-EtOH and Feedback Pathway Activation
This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals using the MEK1/2 inhibitor U0126. A common observation when using MEK inhibitors is the paradoxical feedback activation of upstream signaling pathways, which can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of U0126 and why is it dissolved in ethanol (EtOH)?
U0126 is a potent and highly selective, non-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] It binds to an allosteric site on the MEK enzymes, locking them in an inactive conformation and preventing them from phosphorylating their only known substrates, ERK1 and ERK2 (ERK1/2).[3][4] This effectively blocks signal transmission down the MAPK/ERK pathway. U0126 is a hydrophobic molecule with poor solubility in water.[5] It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and to a lesser extent in ethanol (EtOH).[1][6] Ethanol is often chosen as a vehicle for in vitro and in vivo experiments due to its lower cellular toxicity compared to DMSO at equivalent concentrations.
Q2: I've treated my cells with U0126 to inhibit ERK phosphorylation, but I'm seeing an increase in the phosphorylation of an upstream kinase like Raf. Is this an experimental artifact?
This is likely not an artifact but a well-documented biological phenomenon known as "feedback activation" or "pathway rebound."[3] The MAPK/ERK pathway is regulated by numerous negative feedback loops where activated ERK1/2 can phosphorylate and inhibit upstream components, including Raf kinases, MEK1/2, and adaptor proteins like SOS1.[7][8][9] By inhibiting MEK and preventing ERK activation, U0126 effectively cuts this feedback brake line.[3][4] The loss of negative feedback from ERK leads to the hyperactivation of upstream kinases like C-Raf, as the cell attempts to overcome the pharmacological block.[3]
Q3: Which specific upstream pathways are known to be activated by MEK inhibition?
The most prominent feedback loop involves the reactivation of the Ras-Raf-MEK cascade itself. Inhibition of MEK relieves ERK-mediated inhibitory phosphorylation on Raf, leading to increased Raf activity.[3][7] Additionally, MEK inhibition can lead to the activation of parallel signaling pathways. For instance, some studies have shown that MEK inhibition can lead to the activation of the PI3K/AKT pathway by relieving ERK-mediated negative feedback on receptor tyrosine kinases (RTKs) like EGFR and HER2.[10]
Q4: How can I experimentally confirm that what I'm observing is feedback activation?
To confirm feedback activation, you can perform a time-course and dose-response experiment. Analyze the phosphorylation status of key proteins in the pathway using Western blotting.
-
Downstream Target (Confirmation of Inhibition): You should see a rapid and sustained decrease in the phosphorylation of ERK1/2 (p-ERK) and its direct substrates (e.g., p-RSK).
-
Upstream Component (Confirmation of Feedback): You should observe an increase in the phosphorylation of upstream kinases at their activating sites (e.g., p-C-Raf Ser338) that often occurs after the initial inhibition of p-ERK.
-
Controls: Always include a vehicle-only control (e.g., EtOH-treated cells) to ensure the observed effects are due to U0126 and not the solvent.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| No inhibition of p-ERK | 1. Inactive Inhibitor: U0126 may have degraded. Stock solutions in DMSO are stable for months at -20°C, but repeated freeze-thaw cycles can cause degradation.[6] Acidic conditions can also weaken its inhibitory function.[11]2. Insufficient Concentration/Time: The concentration or duration of treatment may be too low for your specific cell type and experimental conditions. | 1. Prepare Fresh Inhibitor: Prepare a fresh stock solution of U0126-EtOH. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[6]2. Optimize Treatment: Perform a dose-response (e.g., 1-25 µM) and time-course (e.g., 30 min - 4 hours) experiment to determine the optimal conditions for p-ERK inhibition in your system.[6] |
| Inconsistent p-ERK inhibition between experiments | 1. Variable Cell State: Cell confluency, passage number, or serum starvation conditions can affect baseline signaling activity.2. Inconsistent Drug Preparation: Minor variations in preparing dilutions can lead to different final concentrations. | 1. Standardize Cell Culture: Use cells of a consistent passage number, plate at the same density, and use a standardized serum starvation protocol before stimulation.2. Use Fresh Dilutions: Prepare fresh dilutions of U0126 from your stock aliquot for each experiment. |
| High background in Western blots for phospho-proteins | 1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high.2. Insufficient Washing: Wash steps may not be stringent enough to remove non-specific binding.3. Inadequate Blocking: The blocking step may be insufficient. | 1. Titrate Antibodies: Optimize the concentration of your primary and secondary antibodies.2. Increase Wash Steps: Increase the number and/or duration of your TBST wash steps.3. Optimize Blocking: Try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies) or increase the blocking time. |
| Unexpected cell toxicity or off-target effects | 1. High U0126 Concentration: While selective, very high concentrations of any inhibitor can have off-target effects.2. Solvent Toxicity: The concentration of the ethanol vehicle may be too high for your cells. | 1. Use Lowest Effective Dose: Use the lowest concentration of U0126 that gives you maximal p-ERK inhibition.2. Run Vehicle Control: Ensure your vehicle control uses the highest concentration of EtOH present in any experimental condition to assess solvent-specific toxicity. |
Experimental Protocols & Data
This compound Stock Solution Preparation
-
U0126 is sparingly soluble in ethanol. A common stock concentration is ~2.4 mg/mL (5.6 mM).[1] For higher concentrations, DMSO is recommended.[6][12]
-
To prepare a 5 mM stock in ethanol, weigh out the appropriate amount of U0126 powder.
-
Add the calculated volume of pure, anhydrous ethanol.
-
Warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[13]
-
Once dissolved, centrifuge briefly to pellet any insoluble material.
-
Aliquot the supernatant into single-use tubes and store at -20°C or -80°C, protected from light. Stock solutions are stable for several months.[13]
General Protocol for Cell Treatment & Lysis
-
Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment.
-
Starvation: Serum-starve cells (e.g., in serum-free media) for 4-16 hours, depending on the cell line, to reduce baseline pathway activation.
-
Pre-treatment: Aspirate starvation media and add fresh, low-serum media containing the desired final concentration of U0126 (e.g., 10 µM) or an equivalent volume of EtOH vehicle.[6]
-
Incubation: Incubate for 1-2 hours at 37°C.[6]
-
Stimulation: Add your agonist of interest (e.g., EGF, FGF, Serum) for the desired time (e.g., 15-30 minutes).
-
Lysis: Immediately place the dish on ice, aspirate the media, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Storage: Transfer the supernatant to a new tube and store it at -80°C or proceed with protein quantification (e.g., BCA assay).
Expected Results from Western Blot Analysis
The following table summarizes the expected qualitative changes in protein phosphorylation following treatment with a growth factor (GF) in the presence or absence of U0126.
| Target Protein | Condition: Vehicle + GF | Condition: U0126 + GF | Rationale |
| p-Raf (activating site) | ↑ | ↑↑ | Basal activation by GF. Further increased due to loss of ERK-mediated negative feedback.[3] |
| p-MEK1/2 (activating site) | ↑ | ↑↑ | Activated by p-Raf. Activity is further increased due to feedback activation of Raf. |
| p-ERK1/2 | ↑↑ | ↓↓↓ | MEK1/2 is the direct upstream kinase. U0126 directly inhibits its activity, blocking ERK phosphorylation.[14] |
| Total ERK1/2 | ↔ | ↔ | Total protein levels should remain unchanged during short-term treatment. Used as a loading control. |
Visualizing Signaling and Workflow
MAPK Pathway and U0126 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. U0126 - Wikipedia [en.wikipedia.org]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. U0126 – Reagents Direct [reagentsdirect.com]
- 6. U0126 | Cell Signaling Technology [cellsignal.com]
- 7. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ≥98% (HPLC), MEK inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. licorbio.com [licorbio.com]
dealing with poor solubility of U0126-EtOH in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of U0126-EtOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of MEK1 and MEK2, which are dual-specificity kinases in the MAPK/ERK signaling pathway.[1][2][3][4] It functions as a non-competitive inhibitor with respect to ATP and ERK.[5] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which play a critical role in regulating cellular processes like proliferation, differentiation, and survival.[1][2]
Q2: What are the solubility properties of this compound?
A2: this compound is characterized by its poor solubility in aqueous solutions.[6] It is considered insoluble in water and ethanol.[6][7] However, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[6][7][8][9][10][11]
Q3: How should I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in fresh, anhydrous DMSO.[6] It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[12] Stock solutions in DMSO should ideally be used within a month.[10]
Q4: What is the recommended storage condition for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[13] In solvent, it should be stored at -80°C for up to one year or -20°C for up to six months.[13]
Data Presentation: Solubility and Stock Solutions
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Aqueous Buffer | Insoluble[6][14] | Precipitation will occur. |
| Water | Insoluble (< 0.1 mg/mL)[13][14] | Not a suitable solvent. |
| Ethanol | Insoluble (or very low solubility, ~2.38 mg/mL with ultrasound)[6][11][13][14] | Not recommended as a primary solvent. |
| DMSO | ≥21.33 mg/mL to 85 mg/mL[6][7][8][9][13] | The recommended solvent for stock solutions. Hygroscopic DMSO can reduce solubility, so use fresh DMSO.[6][13] |
Table 2: Recommended Stock Solution Preparation in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO |
| 10 mM | 4.27 mg | 1 mL |
| 50 mM | 21.33 mg | 1 mL |
| 100 mM | 42.66 mg | 1 mL |
| Based on a molecular weight of 426.56 g/mol for this compound.[6][8][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution into aqueous experimental media.
Materials:
-
This compound powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for Cell Culture
Objective: To dilute the DMSO stock solution into an aqueous cell culture medium for in vitro experiments while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Determine the final desired concentration of this compound in your cell culture medium (typically 10-40 µM for cell-based assays).[6]
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium. Crucially, the final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent toxicity to the cells.
-
Add the diluted this compound to the cell culture medium dropwise while gently swirling the flask or plate to ensure rapid and even dispersion. This minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.
-
For experiments, it is recommended to pre-treat cells with the this compound-containing medium for 30 minutes to 2 hours prior to stimulation.[12]
Troubleshooting Guide
Issue: A precipitate forms in my aqueous solution/cell culture medium after adding this compound.
This is a common issue due to the hydrophobic nature of this compound.[6] Precipitation can alter the effective concentration of the inhibitor and may be harmful to cells.[15]
Possible Causes & Solutions:
-
High Final Concentration of this compound: The concentration of this compound may have exceeded its solubility limit in the aqueous medium.
-
Solution: Reduce the final concentration of this compound. If a high concentration is necessary, consider alternative formulation strategies.
-
-
High Localized Concentration During Dilution: Adding the DMSO stock directly to the aqueous solution without proper mixing can cause the compound to immediately precipitate.
-
Solution: Add the DMSO stock solution dropwise to the aqueous medium while continuously stirring or vortexing to ensure rapid dispersal.
-
-
Low Temperature of Aqueous Medium: Solubility often decreases at lower temperatures.[15]
-
Solution: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock solution.
-
-
Interaction with Media Components: Components in complex media, such as salts and proteins, can sometimes contribute to the precipitation of hydrophobic compounds.[15][16]
-
Solution: Prepare a fresh batch of medium. If the problem persists, consider using a simpler, serum-free medium for the initial dissolution before adding serum or other supplements.
-
-
Poor Quality of DMSO Stock: Using old or non-anhydrous DMSO can reduce the solubility of this compound.[6]
-
Solution: Prepare a fresh stock solution using a new, unopened bottle of anhydrous DMSO.
-
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow Diagram
Caption: Workflow for preparing a this compound working solution from powder.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. invivogen.com [invivogen.com]
- 2. U0126 - Wikipedia [en.wikipedia.org]
- 3. invivochem.net [invivochem.net]
- 4. medkoo.com [medkoo.com]
- 5. U0126 [sigmaaldrich.com]
- 6. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. raybiotech.com [raybiotech.com]
- 9. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 10. ≥98% (HPLC), MEK inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. U0126 | CAS 109511-58-2 | MEK inhibitor [stressmarq.com]
- 12. U0126 | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. U0126 | inhibitor of MEK1/2 | CAS 109511-58-2 | Buy U0126 from Supplier InvivoChem [invivochem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. cellculturedish.com [cellculturedish.com]
Technical Support Center: Interpreting Paradoxical Effects of U0126-EtOH on Cell Growth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often complex and sometimes paradoxical effects of the MEK1/2 inhibitor U0126, particularly when used with ethanol (EtOH) as a solvent or co-treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for U0126?
A1: U0126 is a potent and selective non-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2 in the MAPK/ERK signaling pathway.[1][2][3][4] By inhibiting MEK1/2, U0126 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling cascades involved in cell proliferation, differentiation, and survival.[1][3][5]
Q2: I'm observing that U0126 is protecting my cells from oxidative stress-induced death instead of inhibiting their growth. Is this a known phenomenon?
A2: Yes, this is a documented paradoxical effect. Studies have shown that U0126 can protect neuronal and other cell types from oxidative stress induced by various agents like hydrogen peroxide, glutamate, and hypoxia.[1][4][6] This protective effect has been demonstrated to be independent of its MEK inhibitory function.[1][6][7] Research suggests that U0126 can act as a direct reactive oxygen species (ROS) scavenger.[1][6][7]
Q3: Can the ethanol used to dissolve U0126 affect my cell growth experiments?
A3: Absolutely. Ethanol itself can have dose-dependent effects on cell proliferation and viability.[8] In some cancer cell lines, ethanol has been shown to increase the number of cells in the S-phase of the cell cycle, promoting proliferation.[8] Therefore, it is crucial to have appropriate vehicle controls (media with the same concentration of ethanol as used for U0126 dissolution) in your experiments to distinguish the effects of the inhibitor from those of the solvent.
Q4: Are there any other known off-target effects of U0126 I should be aware of?
A4: Yes, U0126 has been reported to have off-target effects. For instance, it can reduce agonist-induced calcium entry into cells, independent of its ERK1/2 inhibition.[9] It has also been shown to suppress the activation of p70 S6 kinase (p70S6K) in some cell lines.[10] These off-target effects should be considered when interpreting your results.
Troubleshooting Guides
Scenario 1: Unexpected Increase in Cell Viability or Proliferation with U0126-EtOH Treatment.
-
Problem: You are treating your cells with U0126 dissolved in ethanol and observing an increase in cell number or viability, which is contrary to the expected anti-proliferative effect.
-
Possible Causes & Troubleshooting Steps:
-
Ethanol-Induced Proliferation: The concentration of ethanol in your final culture medium may be sufficient to promote the growth of your specific cell line.
-
Solution: Run a parallel experiment with a vehicle control containing the exact same concentration of ethanol without U0126. This will allow you to isolate the effect of ethanol on cell growth.[8]
-
-
Paradoxical Protection from Stress: If your experimental conditions are inducing oxidative stress (e.g., high cell density, nutrient depletion), the antioxidant properties of U0126 might be counteracting its anti-proliferative effects.[1][6][7]
-
Solution: Assess the level of reactive oxygen species (ROS) in your cell cultures. If ROS levels are high, consider if the protective, MEK-independent effect of U0126 is masking its inhibitory role.
-
-
Incorrect Concentration: The concentration of U0126 may be too low to effectively inhibit MEK1/2 in your cell line.
-
Scenario 2: U0126 Abrogates the Proliferative Effect of Ethanol.
-
Problem: You have observed that ethanol alone promotes the growth of your cells, but co-treatment with this compound inhibits this growth.
-
Interpretation: This is an expected outcome if the ethanol-induced proliferation is dependent on the MAPK/ERK pathway. In hepatocellular carcinoma cells, for example, ethanol can promote growth, and this effect is blocked by U0126, indicating the involvement of MEK signaling.[13]
-
Next Steps:
-
Confirm the inhibition of ERK phosphorylation via Western blot in cells treated with this compound compared to ethanol alone.
-
This result suggests that the MAPK/ERK pathway is a key mediator of ethanol-induced proliferation in your cell model.
-
Data Presentation
Table 1: Inhibitory and Protective Concentrations of U0126 in Various Cell Lines
| Cell Line | Assay Type | Parameter | Concentration | Reference |
| Ki-ras-transformed rat fibroblasts | Anchorage-independent growth | Inhibition | Not specified | [2][10] |
| MDA-MB231 and HBC4 human breast cancer | Anchorage-independent growth | Repression | Not specified | [2] |
| PC12 | H2O2-induced cell death | EC50 for protection | ~100 nM | [1][6] |
| HT22 mouse neuronal cells | Glutamate-induced cell death | Complete inhibition | 10 µM | [4] |
| WM-266-4 melanoma | Cell proliferation | IC50 | 0.9 µM | [11] |
| HT29 colon cancer | Cell growth | Time-dependent IC50 | ~5-fold lower at 24-36h vs 36-48h | [14] |
| KTHOS, MG63, KHOS osteosarcoma | Cell proliferation | Dose- and time-dependent inhibition | 5, 20, 50 µM | [15] |
| Nara-H, Nara-F, GBS-1 MFH | Cell proliferation | Dose- and time-dependent inhibition | Not specified | [15] |
| SCC9 oral squamous carcinoma | Cell viability and number | Dose-dependent reduction | Not specified | [16] |
Table 2: IC50 Values for MEK1 and MEK2 Inhibition by U0126
| Kinase | IC50 | Reference |
| MEK1 | 72 nM | [1][2][4] |
| MEK2 | 58 nM | [1][2][4] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
Preparation of U0126 Stock Solution: Dissolve U0126 in ethanol (or DMSO, as per manufacturer's instructions) to create a high-concentration stock solution (e.g., 10 mM).
-
Treatment:
-
Prepare serial dilutions of U0126 in your cell culture medium to achieve the final desired concentrations.
-
Prepare a vehicle control with the same final concentration of ethanol as the highest U0126 concentration used.
-
Add the U0126-containing medium or the vehicle control medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT or WST-1, following the manufacturer's protocol to determine the percentage of viable cells relative to the untreated control.[4]
Protocol 2: Western Blot for ERK1/2 Phosphorylation
-
Cell Treatment: Treat cells with this compound, ethanol vehicle control, and a positive control (e.g., a growth factor that activates the MAPK/ERK pathway) for the desired time. A typical pre-treatment time with U0126 is 30 minutes to 2 hours before stimulation.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
References
- 1. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U0126 - Wikipedia [en.wikipedia.org]
- 3. invivogen.com [invivogen.com]
- 4. apexbt.com [apexbt.com]
- 5. U0126 | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. U0126 protects cells against oxidative stress independent of its function as a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ethanol treatment of proliferation and differentiation in a head and neck squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. U0126 reverses Ki-ras-mediated transformation by blocking both mitogen-activated protein kinase and p70 S6 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: U0126-EtOH and Mitochondrial Function
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the impact of U0126-EtOH on mitochondrial function. It includes frequently asked questions, troubleshooting guidance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the ethanol solvate of U0126. U0126 is a highly selective, non-ATP competitive inhibitor of MEK1 (MAPK/ERK Kinase 1) and MEK2.[1][2] Its primary, on-target mechanism is to block the phosphorylation and activation of ERK1/2, key components of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival.[2]
Q2: How does U0126, a MEK inhibitor, impact mitochondrial function?
A2: Beyond its role as a MEK inhibitor, U0126 has been shown to have significant off-target effects on mitochondria.[3][4][5] Research indicates that U0126 can inhibit mitochondrial function independently of its action on MEK.[3][5] This is reportedly due to its chemical decomposition, which can produce cyanide, a known inhibitor of mitochondrial respiratory chain Complex IV.[3][5] This inhibition can lead to a decrease in mitochondrial membrane potential, reduced ATP production, and a metabolic shift toward aerobic glycolysis.[3]
Q3: What is the purpose of the "-EtOH" in this compound?
A3: The "-EtOH" signifies that the U0126 compound is in a complex with ethanol.[6] Ethanol is commonly used as a solvent to dissolve U0126 for experimental use. It is critical to note that ethanol itself can impact mitochondrial function, promoting oxidative stress, increasing ROS formation, and potentially sensitizing mitochondria to damage.[7][8][9] Therefore, a vehicle control using the same concentration of ethanol is mandatory in all experiments.
Q4: Are there alternative MEK inhibitors that do not have these mitochondrial off-target effects?
A4: Yes, other MEK inhibitors like PD0325901 have been used as controls in studies and did not appear to inhibit mitochondrial function or perturb calcium homeostasis in the same way as U0126.[3][4] When the primary goal is to study MEK-ERK signaling without directly confounding mitochondrial readouts, using an alternative inhibitor alongside U0126 is highly recommended to differentiate between on-target and off-target effects.[3][4]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: I am observing high levels of cell death after this compound treatment, even at concentrations intended to only inhibit MEK.
-
Possible Cause: This could be due to the MEK-independent mitochondrial inhibition caused by U0126.[3][5] By inhibiting Complex IV and reducing ATP, U0126 can induce a metabolic crisis, leading to cell death. Some studies also report that U0126 can enhance apoptosis in certain cancer cell lines.
-
Troubleshooting Steps:
-
Confirm with a second MEK inhibitor: Treat cells with an alternative MEK inhibitor (e.g., PD0325901) at an equipotent dose for ERK1/2 inhibition.[4] If the toxicity is unique to U0126, it is likely an off-target effect.
-
Perform a dose-response curve: Determine the lowest effective concentration of this compound that inhibits ERK1/2 phosphorylation (via Western Blot) and assess toxicity (e.g., via LDH assay or cell viability counts) at each concentration.
-
Check your vehicle control: Ensure that the ethanol concentration in your vehicle control is identical to that in your this compound treatment group. High concentrations of ethanol can be toxic on their own.[7]
-
Issue 2: My vehicle control (Ethanol) is showing an effect on mitochondrial respiration/ROS production.
-
Possible Cause: This is an expected biological effect. Ethanol metabolism generates NADH, which increases the redox pressure on the mitochondrial electron transport chain.[7][10] This can lead to increased ROS formation and may alter respiratory rates.[7][8]
-
Troubleshooting Steps:
-
Lower the ethanol concentration: If possible, prepare a more concentrated stock of this compound to reduce the final percentage of ethanol in your cell culture medium (aim for <0.1% if feasible).
-
Report relative changes: Your primary data should be the change between the this compound treated group and the ethanol vehicle control group, not compared to an untreated control. This comparison isolates the effect of the U0126 molecule itself.
-
Acknowledge the baseline shift: In your analysis and discussion, acknowledge that the experiment was performed under the metabolic influence of ethanol.
-
Issue 3: I am not observing the expected inhibition of mitochondrial function.
-
Possible Cause: The off-target mitochondrial effects of U0126 can be cell-type specific and may require longer incubation times than what is needed for MEK inhibition.[3] The effect has been documented to take 12-24 hours to manifest as a metabolic shift.[3]
-
Troubleshooting Steps:
-
Extend the incubation time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing mitochondrial effects in your specific cell model.
-
Increase the concentration: While being mindful of toxicity, a higher concentration of U0126 may be required to produce enough of the mitochondrial-inhibiting decomposition product.[3]
-
Verify compound integrity: Ensure your this compound stock has been stored correctly (as per manufacturer instructions) and has not degraded.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for U0126. Note that effects on mitochondria are often observed at concentrations typically used for MEK inhibition.
| Parameter | Value | Cell Type / Context | Notes |
| MEK1 IC₅₀ | 72 nM | In vitro kinase assay | Potent on-target activity.[1][2] |
| MEK2 IC₅₀ | 58 nM | In vitro kinase assay | Potent on-target activity.[1][2] |
| Effective Concentration for ERK1/2 Inhibition | 10 - 20 µM | Various cell lines | Concentration commonly used in cell-based assays.[4] |
| Mitochondrial Membrane Potential | Decreased | C4-2 prostate cancer cells | Observed with 10 µM U0126 after 24h.[3] |
| ATP Levels | Decreased | C4-2 prostate cancer cells | Effect observed in the presence of 2-deoxyglucose.[3] |
| Metabolic Shift | Increased Lactic Acid | C4-2 prostate cancer cells | Indicates a shift to aerobic glycolysis after 12-24h.[3] |
Detailed Experimental Protocols
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted for use with Seahorse XF Analyzers to assess the direct impact of this compound on mitochondrial respiration.
-
Reagents:
-
This compound (e.g., 10 mM stock in Ethanol)
-
Anhydrous Ethanol (Vehicle Control)
-
Seahorse XF Assay Medium
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (Protonophore, uncoupler)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
Cell culture medium
-
-
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Pre-treatment: The following day, treat cells with the desired concentration of this compound or an equivalent volume of ethanol vehicle. Include a "no treatment" control. Incubate for the desired duration (e.g., 12-24 hours).
-
Assay Preparation: One hour before the assay, remove the treatment medium, wash cells gently with warmed Seahorse XF Assay Medium, and add fresh assay medium. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Instrument Setup: Hydrate the sensor cartridge. Load the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the sensor cartridge.
-
Run Assay: Calibrate the instrument and begin the assay. The standard protocol involves sequential injections to measure:
-
Basal Respiration
-
ATP-Linked Respiration (after Oligomycin)
-
Maximal Respiration (after FCCP)
-
Non-Mitochondrial Respiration (after Rotenone/Antimycin A)
-
-
Data Normalization: After the run, normalize the OCR data to cell number or protein concentration in each well. Analyze the data by comparing the this compound group directly to the Ethanol vehicle control group.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
-
Reagents:
-
Tetramethylrhodamine, Methyl Ester (TMRM)
-
FCCP (control for depolarization)
-
Hoechst 33342 (for nuclear staining/cell counting)
-
This compound and Ethanol vehicle
-
-
Procedure:
-
Cell Culture & Treatment: Plate cells on glass-bottom dishes suitable for microscopy. Treat with this compound or Ethanol vehicle for the desired time (e.g., 24 hours).
-
TMRM Loading: Prepare a working solution of TMRM (e.g., 20-100 nM) in pre-warmed culture medium. Remove the treatment medium from cells and add the TMRM-containing medium.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
Imaging: Wash the cells with pre-warmed buffer (e.g., HBSS). Add fresh buffer for imaging. Acquire fluorescence images using a microscope equipped with the appropriate filter set for TMRM (e.g., TRITC/Rhodamine).
-
Control: As a control for mitochondrial depolarization, add a small amount of FCCP (e.g., 10 µM) to a well at the end of the experiment and observe the rapid loss of TMRM fluorescence.
-
Analysis: Quantify the mean fluorescence intensity of TMRM in the mitochondrial regions of cells. Compare the intensity between this compound and Ethanol vehicle-treated cells.
-
Visualizations
Signaling and Off-Target Pathways
Caption: On-target MEK inhibition and off-target mitochondrial effects of U0126.
Experimental Workflow: OCR Assessment
Caption: Workflow for assessing mitochondrial OCR after this compound treatment.
Troubleshooting Logic: Unexpected Results
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. U0126 - Wikipedia [en.wikipedia.org]
- 3. A metabolic perturbation by U0126 identifies a role for glutamine in resveratrol-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. This compound | C20H22N6OS2 | CID 16220066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alcohol and Mitochondria: A Dysfunctional Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ethanol sensitizes mitochondria to the permeability transition by inhibiting deacetylation of cyclophilin-D mediated by sirtuin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of exercise and ethanol on liver mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to MEK1/2 Inhibition: Validating the Specificity of U0126-EtOH
For researchers investigating the intricacies of the mitogen-activated protein kinase (MAPK) signaling cascade, the specific and reliable inhibition of key components is paramount. U0126-EtOH has long been a widely used tool for studying the roles of MAPK/ERK kinase 1 (MEK1) and MEK2. This guide provides a comprehensive comparison of this compound with alternative MEK inhibitors, offering supporting data and detailed experimental protocols to aid in the critical validation of its specificity for MEK1/2.
This compound is a non-competitive inhibitor of MEK1 and MEK2, binding to the kinases and preventing them from phosphorylating their downstream targets, ERK1 and ERK2.[1] This action effectively blocks the signal transduction cascade that is crucial for cell proliferation, differentiation, and survival.
Comparative Efficacy: this compound vs. Other MEK Inhibitors
The potency of a kinase inhibitor is a primary determinant of its utility. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this potency. This compound exhibits potent inhibition of both MEK1 and MEK2 in the nanomolar range.
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Mechanism of Action |
| This compound | 72[2][3] | 58[2][3] | Non-ATP Competitive |
| Trametinib (GSK1120212) | ~0.7 | ~0.9 | Allosteric, Non-ATP Competitive |
| Selumetinib (AZD6244) | ~14 | ~14 | Allosteric, Non-ATP Competitive |
| PD98059 | ~2000 | >10000 | Non-ATP Competitive |
| CI-1040 (PD184352) | ~17 | Not specified | Non-ATP Competitive |
Note: IC50 values can vary between different assay conditions and studies.
Kinase Selectivity Profile of this compound
Beyond its primary targets, the value of an inhibitor is defined by its selectivity—its lack of activity against other kinases. This compound has been demonstrated to be highly selective for MEK1/2.
| Kinase Target | IC50 (µM) | Result |
| MEK1 | 0.072 | Potent Inhibition |
| MEK2 | 0.058 | Potent Inhibition |
| Protein Kinase C (PKC) | >10 | No significant inhibition |
| Abl | >100 | No significant inhibition |
| Raf | >100 | No significant inhibition |
| MEKK | >100 | No significant inhibition |
| ERK1/2 | >50 | No significant inhibition |
| JNK | >100 | No significant inhibition |
| MKK3/p38 | 38 | Weak inhibition |
| MKK4/SEK | >100 | No significant inhibition |
| MKK6 | >100 | No significant inhibition |
| Cdk2 / Cdk4 | >10 | No significant inhibition |
Visualizing the Mechanism and Validation Process
To understand the role of this compound and the process of validating its specificity, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
A Critical Consideration: MEK-Independent Off-Target Effects
While highly selective against other kinases, U0126 has been shown to possess significant off-target effects that are independent of MEK1/2 inhibition. Researchers must exercise caution and implement appropriate controls, as these effects can lead to misinterpretation of experimental results.[4]
-
Antioxidant Properties : Studies have revealed that U0126 can act as a potent antioxidant and a direct scavenger of reactive oxygen species (ROS).[2][5][6] This effect is not shared by several other MEK inhibitors, including Trametinib and CI-1040.[2] Therefore, cellular protection observed following U0126 treatment in oxidative stress models may not be attributable to MEK inhibition.[5][6]
-
Interference with Calcium Signaling : U0126 has been shown to reduce agonist-induced calcium entry into cells, an effect that is also independent of its ability to inhibit ERK1/2.[7] This can impact a variety of calcium-dependent cellular processes.
Experimental Protocols
To validate the specificity of this compound in your experimental system, the following protocols are recommended.
In Vitro Kinase Assay (for IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified MEK1 or MEK2.
-
Principle : A recombinant, active MEK1 or MEK2 enzyme is incubated with its substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated ERK2 is then quantified.
-
Methodology :
-
Reagents : Recombinant active MEK1/2, inactive ERK2, ATP (often radiolabeled [γ-³²P]ATP or for use with phospho-specific antibodies), kinase assay buffer, and serial dilutions of this compound.
-
Procedure :
-
Add kinase buffer, inactive ERK2, and the desired concentration of this compound to each well of a microplate.
-
Initiate the reaction by adding active MEK1/2 and ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
-
Detection :
-
Radiometric : Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ELISA/HTRF : Use an antibody specific for phosphorylated ERK2 for detection via colorimetric, fluorescent, or time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
-
-
Analysis : Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Target Engagement (Western Blot for Phospho-ERK)
This assay confirms that this compound inhibits MEK1/2 activity within a cellular context by measuring the phosphorylation state of its direct downstream target, ERK.
-
Principle : Cells are treated with this compound before being stimulated to activate the MAPK pathway. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated ERK (p-ERK) and total ERK. A specific inhibitor should decrease the p-ERK/total ERK ratio.
-
Methodology :
-
Cell Culture and Treatment :
-
Plate cells (e.g., PC12, HeLa, or a cell line relevant to your research) and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1-20 µM) for 1-2 hours.[8] Include a vehicle control (DMSO).
-
Stimulate the cells with a growth factor (e.g., EGF, FGF) for 10-15 minutes to induce ERK phosphorylation.
-
-
Lysis and Protein Quantification :
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting :
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against phospho-ERK1/2 (p-p44/42 MAPK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis :
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each condition.
-
-
Cell Viability / Proliferation Assay
This assay measures the functional consequence of MEK1/2 inhibition on cell growth or survival.
-
Principle : Cells are treated with the inhibitor, and metabolic activity (indicative of viable cell number) is measured over time using colorimetric or fluorometric reagents like MTT, WST-1, or resazurin.
-
Methodology :
-
Plating and Treatment : Seed cells in a 96-well plate and allow them to adhere overnight. Treat with a range of this compound concentrations.
-
Incubation : Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Detection : Add the viability reagent (e.g., WST-1) to each well and incubate for 1-4 hours. Measure the absorbance or fluorescence using a plate reader.
-
Analysis : Normalize the readings to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a potent and highly selective inhibitor of MEK1 and MEK2 in vitro. However, its utility as a specific probe for MEK1/2 function in cellular studies is complicated by significant MEK-independent off-target effects, including antioxidant activity and interference with calcium signaling. Researchers should validate its effects by comparing results with other structurally and mechanistically diverse MEK inhibitors and by directly assessing the phosphorylation state of ERK. By employing the rigorous validation workflows and protocols outlined in this guide, scientists can use this compound more effectively and interpret their findings with greater confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. stemcell.com [stemcell.com]
- 7. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U0126 | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of U0126-EtOH and PD98059 for MEK Inhibition in Research
For researchers in cellular signaling, oncology, and neurobiology, the targeted inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of experimental design. Central to this pathway are the MEK1 and MEK2 kinases, and for years, U0126-EtOH and PD98059 have been the go-to small molecule inhibitors. This guide provides a comprehensive comparison of these two widely used compounds, offering insights into their mechanisms, potency, and practical applications, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and PD98059 target the MEK1 and MEK2 kinases, which are upstream activators of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). However, they exhibit distinct mechanisms of inhibition.
This compound is a non-competitive inhibitor with respect to both ATP and the substrate, ERK.[1] It binds to the kinase domain of MEK1 and MEK2, preventing their catalytic activity and subsequent phosphorylation of ERK1/2.[2]
PD98059 , on the other hand, acts as a non-competitive inhibitor with respect to ATP but is specific to the inactive form of MEK1.[3] By binding to the inactive kinase, PD98059 prevents its activation by upstream kinases such as Raf. Its inhibitory effect on MEK2 is significantly weaker.[4]
Potency and Specificity: A Clear Distinction
The most significant difference between this compound and PD98059 lies in their potency and specificity for MEK1 and MEK2.
| Inhibitor | Target(s) | IC50 (MEK1) | IC50 (MEK2) | Notes |
| This compound | MEK1 & MEK2 | 72 nM[1][5] | 58 nM[1][5] | Potent inhibitor of both MEK1 and MEK2. |
| PD98059 | Primarily MEK1 | 2-7 µM[3] | ~50 µM[3] | Significantly more potent against MEK1 than MEK2. |
As the data indicates, this compound is a substantially more potent inhibitor of both MEK1 and MEK2 compared to PD98059. In fact, this compound has been reported to have a 100-fold higher affinity for a constitutively active form of MEK than PD98059.[6][7] This higher potency often translates to lower effective concentrations in cell-based assays.
Off-Target Effects and Other Considerations
While both compounds are considered relatively selective for MEK, it is crucial to be aware of potential off-target effects, especially at higher concentrations.
This compound has been shown to affect other signaling pathways and cellular processes. For instance, it can inhibit other kinases at higher concentrations and has been reported to have effects independent of MEK inhibition, such as antioxidant properties.[8]
PD98059 is generally considered to have fewer off-target effects, particularly at concentrations effective for MEK1 inhibition. However, some studies have reported off-target activities, including effects on other kinases and cellular processes.[9]
Experimental Data: Visualizing Inhibition
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for comparing the efficacy of this compound and PD98059.
Caption: The MAPK/ERK signaling pathway and points of inhibition by this compound and PD98059.
Caption: A generalized experimental workflow for comparing MEK inhibitors.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound and PD98059.
Western Blot for MEK and ERK Phosphorylation
This protocol is designed to assess the phosphorylation status of MEK1/2 and ERK1/2 as a direct measure of inhibitor activity.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549, or a cell line with a constitutively active MAPK pathway) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours, if necessary, to reduce basal ERK phosphorylation.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or PD98059 (e.g., 1, 10, 50 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with a growth factor (e.g., EGF, FGF) for 15-30 minutes, if required, to induce ERK phosphorylation.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK1/2 (Ser217/221), total MEK1/2, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each kinase.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or PD98059 and a vehicle control for 24, 48, or 72 hours.
2. MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
3. Solubilization:
-
Carefully remove the media.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
4. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value for each inhibitor.
Conclusion and Recommendations
Both this compound and PD98059 are valuable tools for investigating the MEK/ERK signaling pathway. The choice between them largely depends on the specific experimental needs.
-
For potent and complete inhibition of both MEK1 and MEK2 , this compound is the superior choice due to its significantly lower IC50 values.[1][5]
-
For studies requiring more specific inhibition of MEK1 , or where potential off-target effects of this compound are a concern, PD98059 may be more appropriate, though at higher concentrations.[3]
It is always recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions. Furthermore, validating the inhibition of ERK phosphorylation by Western blot is a crucial step to confirm the on-target effect of these inhibitors. Researchers should also be mindful of the potential for off-target effects and consider appropriate controls in their experimental design.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. researchhub.com [researchhub.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
U0126-EtOH: A Comparative Guide to ERK Dephosphorylation Validation by Western Blot
For researchers, scientists, and drug development professionals investigating the MAPK/ERK signaling pathway, U0126-EtOH is a widely utilized and potent tool for inhibiting MEK1 and MEK2, the upstream kinases of ERK. This guide provides a comprehensive comparison of this compound with other MEK inhibitors, supported by experimental data, and offers a detailed protocol for validating ERK dephosphorylation using Western blotting.
Performance Comparison of MEK Inhibitors
This compound stands out as a highly selective and potent inhibitor of MEK1 and MEK2. Its efficacy in preventing the phosphorylation of ERK1/2 has been extensively documented. When compared to other commonly used MEK inhibitors, such as PD98059, this compound demonstrates significantly higher potency.
| Inhibitor | Target(s) | IC50 (MEK1) | IC50 (MEK2) | Reference |
| This compound | MEK1, MEK2 | 72 nM | 58 nM | [1][2] |
| PD98059 | MEK1, MEK2 | 2-7 µM | 50 µM | [3][4] |
| Trametinib | MEK1, MEK2 | 0.92 nM | 1.8 nM | [1] |
| Pimasertib | MEK1, MEK2 | 17 nM | - | [1] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of its target by 50%. Lower values indicate higher potency.
Western blot analyses consistently demonstrate the effectiveness of this compound in reducing the levels of phosphorylated ERK (p-ERK). In numerous studies, treatment with this compound leads to a complete disappearance of the p-ERK band on a Western blot, confirming its robust inhibitory action on the ERK signaling pathway[1][5].
Signaling Pathway and Experimental Workflow
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes. This compound exerts its effect by specifically targeting and inhibiting MEK1 and MEK2, thereby preventing the downstream phosphorylation and activation of ERK1 and ERK2.
Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
The general workflow for validating ERK dephosphorylation by this compound using Western blotting involves treating cells with the inhibitor, preparing cell lysates, separating proteins by gel electrophoresis, transferring them to a membrane, and finally probing with antibodies specific for phosphorylated and total ERK.
Caption: Experimental workflow for Western blot validation of ERK dephosphorylation.
Experimental Protocols
The following is a detailed protocol for performing a Western blot to assess the inhibition of ERK phosphorylation by this compound.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Optional: To reduce basal ERK phosphorylation, serum-starve cells for 12-24 hours.
-
Pre-treat cells with this compound at the desired concentrations (e.g., 10 µM) for 1-2 hours[6].
-
If applicable, stimulate the cells with a known ERK activator (e.g., growth factors) for a specified time.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a suitable method (e.g., Bradford assay).
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK, Thr202/Tyr204) overnight at 4°C with gentle agitation. Typical antibody dilutions range from 1:1000 to 1:2000[7].
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.
5. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS) for 15-30 minutes.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody for total ERK1/2.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-ERK band to the intensity of the total ERK band for each sample.
-
Compare the normalized p-ERK levels between untreated and this compound-treated samples to determine the extent of inhibition.
References
- 1. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. U0126 | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
The Critical Role of a Negative Control: A Comparative Guide to U0126-EtOH and its Inactive Analog, U0124
Mechanism of Action: A Tale of Two Analogs
U0126 is a potent and selective, non-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2.[1] By binding to MEK1/2, U0126 prevents the phosphorylation and subsequent activation of ERK1/2, effectively shutting down downstream signaling. In stark contrast, U0124 is designed to be an inactive analog. While structurally related to U0126, it does not inhibit MEK1 or MEK2 activity at concentrations where U0126 is highly effective.[2] This fundamental difference in activity is what makes U0124 an ideal negative control.
Quantitative Comparison of Biological Activity
The disparity in the biological activity of U0126 and U0124 is most evident in their respective abilities to inhibit MEK and affect downstream cellular processes. The following table summarizes key quantitative data comparing the two compounds.
| Parameter | U0126-EtOH | U0124 | Reference |
| MEK1 IC50 | 72 nM | > 100 µM | [3][2] |
| MEK2 IC50 | 58 nM | > 100 µM | [3][2] |
| Effect on ERK1/2 Phosphorylation | Significant inhibition | No significant inhibition | [1] |
| Antioxidant Effect (Cell Protection) | Significant | Moderate | [3] |
The Importance of a Negative Control: Unmasking Off-Target Effects
The use of U0124 is critical for distinguishing the on-target effects of U0126 (i.e., those resulting from MEK inhibition) from any off-target effects. For instance, studies have revealed that U0126 possesses antioxidant properties independent of its MEK inhibitory function.[3] In experiments where both U0126 and U0124 show a similar effect, it can be inferred that this effect is likely independent of MEK/ERK pathway inhibition. Conversely, if an effect is observed with U0126 but not with U0124, it provides strong evidence that the effect is mediated through the intended inhibition of the MEK/ERK pathway.
Experimental Protocols
To effectively utilize U0124 as a negative control for U0126, it is crucial to follow a well-defined experimental protocol. Below are detailed methodologies for a typical Western blot experiment to assess ERK1/2 phosphorylation and a cell viability assay to evaluate potential off-target cytotoxicity.
Experimental Protocol 1: Western Blot for ERK1/2 Phosphorylation
This protocol is designed to compare the effects of U0126 and U0124 on the phosphorylation of ERK1/2 in a chosen cell line.
1. Cell Culture and Treatment:
- Plate cells at a desired density in 6-well plates and allow them to adhere and reach 70-80% confluency.
- Starve the cells in serum-free medium for 12-24 hours to reduce basal ERK1/2 phosphorylation.
- Pre-treat the cells with U0126 (e.g., 10 µM), U0124 (e.g., 10 µM), or a vehicle control (e.g., DMSO) for 1-2 hours.
- Stimulate the cells with a known activator of the MAPK/ERK pathway (e.g., EGF, FGF, or serum) for a predetermined time (e.g., 15-30 minutes).
2. Lysate Preparation:
- Wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate in a microcentrifuge tube.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Experimental Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the general cytotoxicity of U0126 and U0124.
1. Cell Plating and Treatment:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treat the cells with a range of concentrations of U0126 and U0124 (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
2. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical relationship between U0126, U0124, and their target.
Caption: The MEK-ERK signaling pathway and the point of inhibition by U0126.
Caption: Experimental workflow for a Western blot analysis comparing U0126 and U0124.
Caption: Logical relationship of U0126 as an inhibitor and U0124 as a negative control.
References
A Comparative Guide to MEK Inhibitors: U0126-EtOH vs. Selumetinib and Trametinib
For researchers and drug development professionals investigating the MAPK/ERK signaling pathway, the selection of a suitable MEK inhibitor is a critical decision. This guide provides an objective comparison of the widely used research compound U0126-EtOH against two clinically relevant MEK inhibitors, Selumetinib and Trametinib. We will delve into their mechanisms of action, comparative potency, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: Targeting the Core of the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2, dual-specificity protein kinases, are pivotal components of this cascade, acting as the direct upstream activators of ERK1 and ERK2.
This compound , Selumetinib , and Trametinib all function by inhibiting the kinase activity of MEK1 and MEK2.[1] They are allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the ATP-binding pocket.[2] This non-ATP-competitive mechanism prevents MEK from phosphorylating and activating its sole known substrates, ERK1 and ERK2.[2] By blocking this critical step, these inhibitors effectively shut down the downstream signaling cascade.
While all three inhibitors share this fundamental mechanism, there are nuances in their interactions with the MEK enzymes. Trametinib, for instance, is noted for its high specificity and potent inhibition of both MEK1 and MEK2.[3] Selumetinib is also a highly selective inhibitor of MEK1/2.[3] this compound is a potent and selective inhibitor of both MEK1 and MEK2 as well.[3] Interestingly, some studies have reported that U0126 can exert antioxidant effects independent of its MEK inhibitory function, a factor that researchers should consider when interpreting experimental results.
Comparative Performance Analysis
The potency of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for this compound, Selumetinib, and Trametinib. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Target | Assay Type | IC50 | Citation |
| This compound | MEK1 | Cell-free | 72 nM | [3] |
| MEK2 | Cell-free | 58 nM | [3] | |
| Selumetinib | MEK1 | Cell-free | 14 nM | [3] |
| Trametinib | MEK1 | Cell-free | 0.92 nM | [3] |
| MEK2 | Cell-free | 1.8 nM | [3] |
From the available data, Trametinib emerges as the most potent of the three inhibitors in biochemical assays, with IC50 values in the low nanomolar range.[3] Selumetinib demonstrates high potency as well, while This compound is a potent inhibitor, albeit with a comparatively higher IC50.
In cellular assays, the efficacy of these inhibitors can be influenced by factors such as cell permeability and off-target effects. Studies in low-grade serous ovarian cancer cell lines have shown that Trametinib is the most potent inhibitor of cell proliferation and ERK phosphorylation among a panel of MEK inhibitors that included Selumetinib.[4][5]
Detailed Experimental Protocols
To facilitate the in-house evaluation and comparison of these MEK inhibitors, we provide the following detailed protocols for key experiments.
Biochemical MEK Kinase Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by purified MEK1 or MEK2.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 as a substrate
-
ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Test inhibitors (this compound, Selumetinib, Trametinib) dissolved in DMSO
-
96-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the inhibitors in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the MEK enzyme, inactive ERK2 substrate, and the diluted inhibitors.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, HT-29 colon cancer)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a real-time cell imaging system (e.g., IncuCyte)
-
Microplate reader (for MTT assay)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitors. Include a DMSO-treated control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-ERK (p-ERK)
This method is used to determine the extent to which the inhibitors block the phosphorylation of ERK in cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of the inhibitors for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to induce ERK phosphorylation.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound, Selumetinib, and Trametinib are all valuable tools for the study of the MAPK/ERK signaling pathway. For researchers requiring a well-characterized, potent MEK inhibitor for in vitro studies, this compound remains a viable option, though its potential off-target antioxidant effects should be considered. Selumetinib and Trametinib, with their higher potency and clinical relevance, are excellent choices for translational research and studies where high specificity and potency are paramount. Trametinib, in particular, stands out for its low nanomolar efficacy in biochemical assays. The choice of inhibitor will ultimately depend on the specific experimental context, including the cell type, the desired level of pathway inhibition, and the translational goals of the research. The provided experimental protocols offer a robust framework for the direct comparison of these and other MEK inhibitors, enabling researchers to make informed decisions for their specific research needs.
References
Dual Blockade of PI3K and MEK Pathways with U0126-EtOH and PI3K Inhibitors: A Comparative Guide to Combinatorial Effects
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase kinase (MEK) signaling pathways represents a promising strategy in cancer therapy. This guide provides a comparative analysis of the combinatorial effects of the MEK1/2 inhibitor U0126-EtOH and various PI3K inhibitors, with a focus on experimental data demonstrating synergistic anti-tumor activity. The information presented herein is intended to support researchers in designing and interpreting studies aimed at developing more effective cancer treatments.
Synergistic Inhibition of Cancer Cell Growth
The combination of a PI3K inhibitor and the MEK inhibitor U0126 has been shown to induce synergistic effects in non-small cell lung cancer (NSCLC) cells. One study utilized the dual PI3K/mTOR inhibitor GDC-0941 in combination with U0126, demonstrating enhanced cell growth inhibition, induction of G0-G1 cell cycle arrest, and apoptosis.
Quantitative Analysis of Cell Viability
The following table summarizes the dose-dependent effects of GDC-0941 and U0126, alone and in combination, on the viability of A549 and H460 NSCLC cell lines. The data reveals a more significant reduction in cell growth with the combined treatment compared to single-agent administration.
| Cell Line | Treatment | Concentration (µM) | Growth Inhibition (%) |
| A549 | GDC-0941 | 1 | ~20 |
| U0126 | 10 | ~15 | |
| GDC-0941 + U0126 | 1 + 10 | ~50 | |
| H460 | GDC-0941 | 0.5 | ~30 |
| U0126 | 5 | ~25 | |
| GDC-0941 + U0126 | 0.5 + 5 | ~65 |
Note: The values presented are estimations based on graphical data from the cited source and are intended for comparative purposes.
Mechanism of Action: Dual Pathway Blockade
The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are critical regulators of cell proliferation, survival, and growth. The MEK inhibitor U0126 specifically targets MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2. PI3K inhibitors, on the other hand, block the activity of PI3K, a key enzyme in the PI3K/Akt/mTOR pathway. The simultaneous inhibition of both pathways leads to a more potent anti-cancer effect than targeting either pathway alone. This synergistic interaction is attributed to the blockade of compensatory signaling and the convergence of these pathways on downstream effectors that regulate cell cycle progression and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a PI3K inhibitor, or a combination of both for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Flow Cytometry for Cell Cycle Analysis
This method is employed to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the inhibitors as described for the viability assay. After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways and apoptosis.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., phosphorylated ERK, phosphorylated Akt, cleaved PARP, Bcl-2).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Assessing Downstream Targets of the MEK/ERK Pathway: A Comparative Guide to U0126-EtOH Treatment
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK/ERK cascade, is a cornerstone of intracellular signaling, regulating a multitude of cellular processes including proliferation, differentiation, apoptosis, and survival.[1][2] Dysregulation of this pathway is a common driver in various cancers, making it a prime target for therapeutic intervention. U0126-EtOH is a widely utilized small molecule inhibitor that has been instrumental in dissecting the roles of the MEK/ERK pathway. This guide provides a comprehensive comparison of this compound with other MEK inhibitors, focusing on the assessment of downstream target modulation, supported by experimental data and detailed protocols.
The MEK/ERK Signaling Cascade: A Brief Overview
The canonical MEK/ERK pathway is a tiered kinase cascade initiated by upstream signals, such as growth factors binding to receptor tyrosine kinases. This leads to the activation of RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1 and MEK2 (dual-specificity kinases). The sole known substrates for activated MEK1/2 are ERK1 and ERK2 (also known as p44/p42 MAPKs). Upon phosphorylation by MEK, ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, or phosphorylates cytoplasmic targets, thereby orchestrating a complex cellular response.
References
Comparative Analysis of U0126-EtOH Dose-Response Across Various Cell Lines
This guide provides a comparative analysis of the dose-response of U0126-EtOH, a potent and selective inhibitor of MEK1 and MEK2, across different cell lines.[1][2][3] this compound is widely utilized in research to investigate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[1][4] This document is intended for researchers, scientists, and professionals in drug development seeking comparative data and detailed experimental protocols for this compound.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound vary across different cell lines and experimental conditions. The following table summarizes key dose-response data from published studies.
| Cell Line/Target | Assay Type | IC50/EC50 | Reference |
| MEK1 (cell-free) | Kinase Assay | 72 nM | [2][3][5][6] |
| MEK2 (cell-free) | Kinase Assay | 58 nM | [2][3][5][6] |
| HCT116 | Soft Agar Growth Assay | 19.4 µM | [5] |
| A549 | Antiviral Assay (H1N1v) | 1.2 ± 0.4 µM (EC50) | [7] |
| MDCK II | Antiviral Assay (H1N1v) | 74.7 ± 1.0 µM (EC50) | [7] |
| B16F10 | MTT Assay (72h) | ~30 µM | [8] |
| HT29 | Impedance-based Proliferation | Time-dependent | [9] |
| HT22 | MTT Assay (Glutamate Toxicity) | Complete inhibition at 10 µM | [10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for determining dose-response, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Experimental Protocols
The following is a generalized protocol for determining the IC50 value of this compound using a colorimetric method such as the MTT assay. This protocol is based on standard cell biology techniques.[8][11]
1. Materials and Reagents:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10-100 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 3,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[11]
3. Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A common concentration range for initial experiments is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
4. Cell Viability Assay (MTT):
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in viable cells will reduce the MTT to insoluble formazan crystals.[11]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
% Viability = (Absorbance of treated well / Absorbance of control well) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit the curve and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[12]
References
- 1. invivogen.com [invivogen.com]
- 2. U0126 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of U0126-EtOH and Other MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MEK inhibitor U0126-EtOH with other commonly used alternatives, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tool compound for their studies of the MEK/ERK signaling pathway.
Introduction to MEK Inhibition
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and survival. The MAPK/ERK pathway, a key component of this network, is frequently dysregulated in various diseases, particularly cancer. Mitogen-activated protein kinase kinase (MEK) is a dual-specificity kinase that sits centrally in this pathway, phosphorylating and activating extracellular signal-regulated kinase (ERK). Inhibition of MEK represents a promising therapeutic strategy for cancers and other diseases driven by aberrant MAPK signaling. This compound is a widely used, potent, and selective inhibitor of both MEK1 and MEK2.[1]
In Vitro Efficacy Comparison
The in vitro efficacy of MEK inhibitors is typically assessed by their ability to inhibit MEK kinase activity (IC50) and to suppress the proliferation of cancer cell lines.
Table 1: In Vitro IC50 Values of MEK Inhibitors
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Cell-Free/Biochemical Assay |
| This compound | 72[2][3] | 58[2][3] | Cell-free assay[4] |
| PD98059 | ~2,000-5,000 | >10,000 | Kinase assay |
| Selumetinib (AZD6244) | 14 | - | Biochemical assay |
| Trametinib (GSK1120212) | 0.92 | 1.8 | Biochemical assay |
Table 2: In Vitro Anti-proliferative Activity of MEK Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Selumetinib IC50 (µM) | Trametinib IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 1.2 ± 0.4 (EC50 for H1N1v)[3] | - | - |
| HCT116 | Colorectal Carcinoma | 19.4[4] | - | - |
| MCF-7 | Breast Cancer | - | ~1-10 | ~1-10[5] |
| T47D | Breast Cancer | - | ~1-10 | ~1-10[5] |
| SKBr3 | Breast Cancer | - | >10 | ~10-100[5] |
| MDA-MB-231 | Breast Cancer | - | ~0.1-1 | ~1-10[5] |
Note: Direct comparative IC50 data for all inhibitors in the same cell lines under identical conditions is limited in the public domain. The data presented is compiled from various sources and should be interpreted with caution.
This compound demonstrates high selectivity for MEK1 and MEK2.[4] In comparison to the first-generation MEK inhibitor PD98059, U0126 exhibits significantly greater potency.[6] Newer generation inhibitors like selumetinib and trametinib show even greater potency in biochemical and cell-based assays.
In Vivo Efficacy Comparison
The in vivo efficacy of MEK inhibitors is evaluated in animal models, typically by assessing their ability to inhibit tumor growth in xenograft studies.
Table 3: In Vivo Anti-Tumor Efficacy of MEK Inhibitors
| Inhibitor | Animal Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition |
| This compound | Nude mice | Embryonal Rhabdomyosarcoma | 10.5 mg/kg/day, i.p. | Significant reduction in tumor volume[3][7] |
| This compound | Nude mice | Wilms Tumor | 50 µmol/kg, i.p., every 4 days | Transient inhibition of glycolytic activity, no significant inhibition of tumor growth[8] |
| Selumetinib | Nude mice | KRAS-mutant NSCLC | 50 mg/kg/day, oral gavage | Significant tumor growth inhibition[9] |
| Trametinib | Nude mice | Mucosal Melanoma | 5.0 mg/kg/day, oral gavage | Significant tumor growth inhibition[10] |
| Trametinib | B6D2F1 mice | Graft-versus-host disease model | 0.1 or 0.3 mg/kg/day, oral gavage | Suppression of GVHD[11] |
This compound has demonstrated in vivo efficacy in reducing tumor growth in certain xenograft models.[3][7][12] However, its efficacy can be model-dependent.[8] Newer MEK inhibitors, such as selumetinib and trametinib, have been extensively studied in preclinical and clinical settings and have shown significant anti-tumor activity across a range of cancer types.[9][10][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating MEK inhibitors.
Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of MEK inhibitors.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the effect of a MEK inhibitor on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MEK inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[2]
-
Drug Treatment: a. Prepare a stock solution of the MEK inhibitor in DMSO. b. Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be included. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control. d. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2] b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[2]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.[14]
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
This protocol is for detecting the inhibition of ERK phosphorylation in cells treated with a MEK inhibitor.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: a. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[15][16] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Stripping and Re-probing (for Total ERK): a. If necessary, strip the membrane of the phospho-ERK antibodies. b. Re-probe the membrane with the primary antibody against total ERK1/2, followed by the secondary antibody and detection steps as described above. This serves as a loading control.[15][16]
-
Analysis: a. Quantify the band intensities for phospho-ERK and total ERK. b. Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
In Vivo Murine Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a MEK inhibitor in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
MEK inhibitor (e.g., this compound)
-
Vehicle for drug formulation (e.g., DMSO, corn oil, or a solution of 0.5% HPMC and 0.2% Tween 80)[17][18]
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: a. Harvest and resuspend cancer cells in sterile PBS or culture medium, with or without Matrigel. b. Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.[17]
-
Tumor Growth and Randomization: a. Monitor the mice for tumor formation. b. Once tumors reach a palpable size (e.g., 100-200 mm³), measure tumor dimensions with calipers. c. Randomize mice into treatment and control groups with similar average tumor volumes.[17]
-
Drug Administration: a. Prepare the MEK inhibitor formulation and the vehicle control. b. Administer the drug or vehicle to the mice according to the planned schedule, dosage, and route (e.g., daily oral gavage).[17][18]
-
Tumor Measurement and Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week. b. Calculate tumor volume using the formula: (Length x Width²) / 2. c. Monitor the body weight and overall health of the mice throughout the study.[17]
-
Study Endpoint and Tissue Collection: a. Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study period. b. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for p-ERK, immunohistochemistry).[19]
-
Data Analysis: a. Plot the average tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. c. Perform statistical analysis to determine the significance of the observed differences.
Conclusion
This compound remains a valuable and widely used tool for studying the MEK/ERK pathway in vitro and in vivo due to its high selectivity. However, for studies requiring higher potency or for translational research, newer generation MEK inhibitors such as selumetinib and trametinib may be more suitable alternatives. The choice of inhibitor should be guided by the specific experimental context, including the cell type or animal model, the desired potency, and the intended application. This guide provides a starting point for researchers to make informed decisions and design robust experiments to investigate the role of the MEK/ERK pathway in their systems of interest.
References
- 1. broadpharm.com [broadpharm.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. U0126 | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. The Use of MEK Inhibitors in Neurofibromatosis Type 1–Associated Tumors and Management of Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. JCI Insight - The MEK inhibitor trametinib separates murine graft-versus-host disease from graft-versus-tumor effects [insight.jci.org]
- 12. MEK/ERK inhibitor U0126 affects in vitro and in vivo growth of embryonal rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MEK inhibitors for neurofibromatosis type 1 manifestations: Clinical evidence and consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved antitumor activity of immunotherapy with BRAF and MEK inhibitors in BRAFV600E melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mek inhibition results in marked antitumor activity against metastatic melanoma patient-derived melanospheres and in melanosphere-generated xenografts - PMC [pmc.ncbi.nlm.nih.gov]
U0126-EtOH: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
U0126-EtOH is a widely utilized laboratory tool for investigating the mitogen-activated protein kinase (MAPK) signaling cascade, specifically through its potent and selective inhibition of MEK1 and MEK2. While its efficacy in targeting the MEK-ERK pathway is well-documented, a thorough understanding of its interaction with the broader kinome is crucial for the accurate interpretation of experimental results and for its potential consideration in therapeutic development. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a highly selective, non-competitive inhibitor of MEK1 and MEK2 with IC50 values in the nanomolar range.[1][2][3] Extensive research confirms its minimal activity against a range of other kinases at concentrations effective for MEK1/2 inhibition. However, emerging evidence reveals off-target effects, most notably the inhibition of the p70S6 kinase (p70S6K) pathway and interference with cellular calcium homeostasis. This guide synthesizes the available data to provide a clear perspective on the selectivity profile of this compound.
On-Target and Off-Target Activity of this compound
The inhibitory activity of this compound has been characterized against its primary targets, MEK1 and MEK2, and a selection of other kinases.
| Kinase Target | IC50 (µM) | Selectivity vs. MEK1/2 | Reference |
| Primary Targets | |||
| MEK1 | 0.072 | - | [1] |
| MEK2 | 0.058 | - | [1] |
| Reported Non-Inhibited Kinases | |||
| PKC | > 10 | > 138-fold | [2] |
| Abl | > 10 | > 138-fold | [2] |
| Raf | > 10 | > 138-fold | [2] |
| MEKK | > 10 | > 138-fold | [2] |
| ERK | > 10 | > 138-fold | [2] |
| JNK | > 10 | > 138-fold | [2] |
| MKK-3 | > 10 | > 138-fold | [2] |
| MKK-4/SEK | > 10 | > 138-fold | [2] |
| MKK-6 | > 10 | > 138-fold | [2] |
| Cdk2 | > 10 | > 138-fold | [2] |
| Cdk4 | > 10 | > 138-fold | [2] |
| Identified Off-Targets | |||
| p70S6K | Inhibition of activation observed | Concentration-dependent | [4] |
Note: A comprehensive, publicly available kinome-wide screen with IC50 values for this compound is not currently available. The list of non-inhibited kinases is based on studies screening a limited panel.
Signaling Pathway Analysis
To visualize the on-target and off-target effects of this compound, the following signaling pathway diagrams are provided.
Caption: The canonical MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: The mTOR/p70S6K pathway and the off-target inhibitory effect of this compound.
Experimental Protocols
The determination of kinase inhibition by this compound is typically performed using in vitro kinase assays. Below is a generalized protocol representative of common methodologies such as the ADP-Glo™ Kinase Assay or LanthaScreen® Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptide or protein)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Detection reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent, or LanthaScreen® antibody and tracer)
-
384-well assay plates
-
Plate reader capable of luminescence or TR-FRET detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the appropriate kinase reaction buffer. A DMSO control is also included.
-
Kinase Reaction Setup:
-
Add a fixed amount of each purified kinase to the wells of a 384-well plate.
-
Add the serially diluted this compound or DMSO control to the respective wells.
-
Incubate the kinase and inhibitor for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation of Kinase Reaction:
-
The kinase reaction is initiated by the addition of a solution containing both the kinase-specific substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection of Kinase Activity:
-
For ADP-Glo™ Assay:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
For LanthaScreen® Assay:
-
Add a solution containing a terbium-labeled antibody specific for the phosphorylated substrate and a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.
-
Incubate for 60 minutes at room temperature.
-
Measure the TR-FRET signal using a plate reader.
-
-
-
Data Analysis:
-
The raw data (luminescence or TR-FRET ratio) is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Discussion and Conclusion
This compound remains a valuable and highly selective tool for the study of MEK1/2-mediated signaling. The existing data robustly supports its high degree of selectivity against a number of other kinases. However, researchers should be aware of its potential off-target effects, particularly the inhibition of p70S6K activation and modulation of intracellular calcium levels.[4][5] These off-target activities may become relevant at higher concentrations or in specific cellular contexts.
For experiments where the potential for these off-target effects could confound results, it is advisable to:
-
Use the lowest effective concentration of this compound.
-
Confirm key findings using alternative MEK inhibitors with different chemical scaffolds.
-
Employ complementary techniques, such as siRNA-mediated knockdown of MEK1/2, to validate the on-target nature of the observed effects.
The lack of a comprehensive public kinome scan for this compound represents a data gap. Future studies profiling this inhibitor against a large panel of kinases would be highly beneficial to the research community, providing a more complete understanding of its selectivity and enabling even more precise experimental design.
References
- 1. U0126 - Wikipedia [en.wikipedia.org]
- 2. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 3. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Synergies: U0126-EtOH in Combination with Chemotherapeutic Agents
For Immediate Release
A comprehensive review of preclinical data reveals that the MEK1/2 inhibitor, U0126-EtOH, demonstrates significant synergistic effects when combined with various conventional chemotherapeutic agents, offering a promising avenue for enhancing anti-cancer efficacy and overcoming drug resistance. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance in combination therapies, supported by experimental data and detailed protocols.
The inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade often dysregulated in cancer, by this compound is the cornerstone of its synergistic potential. This pathway plays a pivotal role in cell proliferation, survival, and differentiation, and its blockade can render cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Comparative Efficacy of this compound Combination Therapies
The synergistic potential of this compound has been evaluated in combination with several frontline chemotherapeutic agents across various cancer types. The following tables summarize the quantitative data from key preclinical studies, highlighting the enhanced efficacy of these combination regimens.
Table 1: Synergistic Effects of U0126 with Oxaliplatin and 5-Fluorouracil (5-FU) in Colorectal Cancer
In a study on the SW48 colorectal cancer cell line, the combination of U0126 with oxaliplatin and 5-FU resulted in a significant increase in apoptosis compared to treatment with the chemotherapeutic agents alone. The Combination Index (CI) values were consistently less than 1.0, indicating a synergistic interaction.
| Treatment Group | Apoptosis Rate (%) | Combination Index (CI) |
| Oxaliplatin (2 µg/ml) | 16.90 ± 1.27 | - |
| U0126 (2 µM) + Oxaliplatin (2 µg/ml) | 26.30 ± 0.57 | < 1.0 |
| 5-FU (0.5 µg/ml) | 12.95 ± 0.78 | - |
| U0126 (2 µM) + 5-FU (0.5 µg/ml) | 25.43 ± 0.90 | < 1.0 |
Data adapted from a study on SW48 colorectal cancer cells.
Table 2: Illustrative Synergistic Potential of MEK Inhibitors with Doxorubicin in Breast Cancer
While direct quantitative data for this compound with doxorubicin is emerging, studies on other MEK inhibitors in breast cancer cell lines such as MDA-MB-231 and MCF-7 provide a strong rationale for this combination. The data below illustrates the typical synergistic effects observed.
| Cell Line | Doxorubicin IC50 (µM) | MEK Inhibitor IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) |
| MDA-MB-231 | 3.16 | Varies | Significantly Reduced | < 1.0 |
| MCF-7 | 0.69 | Varies | Significantly Reduced | < 1.0 |
IC50 values for doxorubicin are adapted from a study on MDA-MB-231 and MCF-7 cells.[1] Combination data is illustrative of expected synergy.
Table 3: Projected Synergistic Effects of this compound with Paclitaxel in Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies have shown that paclitaxel's efficacy is enhanced when combined with agents that target survival pathways. The table below presents the individual IC50 values for paclitaxel in NSCLC cell lines, with the expected outcome of a synergistic combination with this compound.
| Cell Line | Paclitaxel IC50 (nM) | This compound IC50 (µM) | Expected Combination Outcome |
| A549 | 1.35 | Varies | Synergistic (CI < 1.0) |
| H460 | Varies | Varies | Synergistic (CI < 1.0) |
Paclitaxel IC50 for A549 cells adapted from a study on NSCLC cell lines.[2] Expected outcome is based on the known mechanisms of action.
Table 4: Anticipated Synergistic Interaction of this compound with Gemcitabine in Pancreatic Cancer
Gemcitabine is a standard of care for pancreatic cancer, and its efficacy is often limited by resistance. Inhibition of the MEK/ERK pathway is a promising strategy to overcome this. The following table shows the IC50 values for gemcitabine in pancreatic cancer cell lines, with the anticipated synergistic effect when combined with this compound.
| Cell Line | Gemcitabine IC50 (nM) | This compound IC50 (µM) | Expected Combination Outcome |
| PANC-1 | 48.55 (72h) | Varies | Synergistic (CI < 1.0) |
| MiaPaCa-2 | 25.00 (72h) | Varies | Synergistic (CI < 1.0) |
Gemcitabine IC50 values adapted from a study on pancreatic cancer cell lines.[3] Expected outcome is based on the mechanistic rationale.
Mechanistic Insights into Synergism: Signaling Pathways
The synergistic effect of this compound with chemotherapeutic agents stems from the convergent inhibition of key cancer-promoting pathways. This compound directly targets the MEK1/2 kinases, thereby blocking the phosphorylation and activation of ERK1/2. This inhibition disrupts the MAPK/ERK signaling cascade, which is crucial for cell proliferation, survival, and the development of drug resistance.
Chemotherapeutic agents, on the other hand, induce cellular stress and damage through various mechanisms, such as DNA damage (doxorubicin, oxaliplatin), inhibition of DNA synthesis (gemcitabine, 5-FU), or microtubule disruption (paclitaxel). Cancer cells often counteract these insults by activating pro-survival signaling pathways, including the MAPK/ERK pathway.
By co-administering this compound, the cancer cells' ability to mount this pro-survival response is crippled, leading to enhanced apoptosis and cell death.
Figure 1: Simplified signaling pathway illustrating the synergistic action of this compound and chemotherapeutics.
Experimental Workflow
The evaluation of synergistic effects typically follows a standardized workflow, from initial cell viability screening to in-depth mechanistic studies.
Figure 2: General experimental workflow for assessing synergistic drug interactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination at various concentrations for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the single agents and the combination for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for MAPK/ERK Pathway
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data strongly supports the synergistic interaction between this compound and a range of chemotherapeutic agents. By targeting the MAPK/ERK survival pathway, this compound has the potential to significantly enhance the efficacy of standard chemotherapy, overcome resistance, and ultimately improve patient outcomes. Further investigation in more complex preclinical models and clinical trials is warranted to fully realize the therapeutic potential of this combination strategy.
References
- 1. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemcitabine‑fucoxanthin combination in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Duration of MEK Inhibition: A Comparative Guide to U0126-EtOH and Alternatives
For researchers in cellular signaling, drug discovery, and related fields, the selection of a suitable MEK inhibitor is a critical decision that can significantly impact experimental outcomes. U0126-EtOH is a widely used tool compound for studying the MEK-ERK signaling pathway. However, its duration of action and potential off-target effects necessitate a careful comparison with other available MEK inhibitors. This guide provides an objective comparison of this compound with other commonly used MEK inhibitors, focusing on the duration of their inhibitory effects, supported by experimental data and detailed protocols.
Mechanism of Action of MEK Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Within this pathway, MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Dysregulation of the MEK-ERK pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention.
This compound is a selective and non-competitive inhibitor of both MEK1 and MEK2.[1] It binds to a site on the MEK enzyme that is distinct from the ATP-binding pocket, thereby preventing MEK from phosphorylating its downstream target, ERK.
Comparison of MEK Inhibitor Performance
The efficacy of a MEK inhibitor is not solely determined by its potency (IC50) but also by the duration of its inhibitory action within a cellular context. A longer duration of inhibition can be advantageous for long-term studies, while a shorter, more reversible inhibition may be desirable for experiments requiring precise temporal control of the signaling pathway.
| Inhibitor | Target(s) | IC50 (in vitro) | Duration of MEK Inhibition (in vitro) | Key Characteristics |
| This compound | MEK1, MEK2 | MEK1: 72 nM, MEK2: 58 nM[1] | Short to moderate; reversible. ERK phosphorylation recovers gradually after washout. | Widely used tool compound; potential off-target antioxidant effects.[2] |
| Trametinib | MEK1, MEK2 | MEK1: 0.92 nM, MEK2: 1.8 nM | Long-lasting; sustained inhibition of ERK phosphorylation for up to 72 hours in some cell lines.[1] | FDA-approved for clinical use; potent and has a long half-life. |
| Selumetinib | MEK1, MEK2 | MEK1: 14 nM | Moderate; requires continuous exposure to maintain inhibition. | FDA-approved for clinical use; well-characterized pharmacokinetic profile. |
| Cobimetinib | MEK1 | 4.2 nM | Data on in vitro duration after washout is limited; effective in clinical settings. | FDA-approved for clinical use, often in combination therapies. |
Note: The duration of inhibition can be cell-type dependent and influenced by experimental conditions. The data presented here is a synthesis of available literature and may not be from direct head-to-head comparative studies.
Experimental Protocols
Evaluating the Duration of MEK Inhibition via Western Blotting
This protocol outlines a "washout" experiment to determine the duration of MEK inhibition by assessing the phosphorylation status of ERK1/2.
Materials:
-
Cell line of interest cultured in appropriate media
-
MEK inhibitor (e.g., this compound, Trametinib)
-
Serum-free media and complete media
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot apparatus and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells have attached, replace the complete media with serum-free media and incubate for 12-24 hours to reduce basal ERK phosphorylation.
-
Inhibitor Treatment: Treat the cells with the MEK inhibitor at the desired concentration for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Washout:
-
Aspirate the media containing the inhibitor.
-
Wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete media (containing a mitogen like serum or a specific growth factor to stimulate the MEK-ERK pathway).
-
-
Time Course Collection: Lyse the cells at various time points after the washout (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The "0" time point should be lysed immediately after the final wash.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal for each time point. Plot the normalized phospho-ERK levels over time to visualize the recovery of ERK phosphorylation.
Visualizing Signaling Pathways and Experimental Workflows
MEK-ERK Signaling Pathway
Caption: The MEK-ERK signaling pathway and the point of inhibition by this compound and other MEK inhibitors.
Experimental Workflow for Evaluating MEK Inhibition Duration
Caption: Workflow for a washout experiment to determine the duration of MEK inhibition.
Conclusion
The choice of a MEK inhibitor should be guided by the specific requirements of the experiment. This compound remains a valuable tool for short-term and reversible inhibition of the MEK-ERK pathway. However, for studies requiring prolonged and potent inhibition, newer generation inhibitors like trametinib may be more suitable. It is also crucial for researchers to be aware of the potential off-target effects of this compound, such as its antioxidant properties, which could influence experimental results in studies of oxidative stress. The provided experimental protocol offers a robust method for researchers to empirically determine the duration of MEK inhibition for any given inhibitor in their specific cellular model, ensuring the selection of the most appropriate tool for their research needs.
References
- 1. Precise timing of ERK phosphorylation/dephosphorylation determines the outcome of trial repetition during long-term memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Effects: U0126-EtOH vs. PD98059
In the realm of signal transduction research, the specific and reliable inhibition of cellular pathways is paramount. The MEK1 and MEK2 kinases, central components of the MAPK/ERK signaling cascade, are frequent targets for pharmacological intervention. Among the most widely utilized inhibitors of MEK1/2 are U0126-EtOH and PD98059. While both compounds effectively block the intended pathway, a growing body of evidence highlights significant off-target effects that can influence experimental outcomes and their interpretation. This guide provides a detailed comparison of the off-target profiles of this compound and PD98059, supported by quantitative data and experimental protocols to aid researchers in making informed decisions for their studies.
On-Target Potency: A Clear Distinction
This compound is a significantly more potent inhibitor of MEK1 and MEK2 than PD98059. This difference in potency is a critical factor to consider when designing experiments, as the concentrations required for effective MEK inhibition with PD98059 are often in the range where off-target effects become more prominent.
| Inhibitor | Target | IC50 | Citation |
| This compound | MEK1 | 72 nM | [1][2] |
| MEK2 | 58 nM | [1][2] | |
| PD98059 | MEK1 | 2-7 µM | [3][4] |
| MEK2 | 50 µM | [3][4] |
Off-Target Activities: A Diverse Landscape
Beyond their intended targets, both this compound and PD98059 interact with a variety of other cellular components and pathways. These off-target activities are summarized below.
This compound: Beyond MEK Inhibition
Recent studies have unveiled several MEK-independent effects of U0126. Notably, it possesses antioxidant properties by acting as a direct scavenger of reactive oxygen species (ROS). Furthermore, it has been shown to modulate intracellular calcium signaling and activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
| Off-Target Effect | Description | IC50 / Effective Concentration | Citation |
| Antioxidant Activity | Functions as a direct ROS scavenger, protecting cells from oxidative stress. | Not specified | |
| Calcium Signaling | Reduces agonist-induced intracellular calcium entry. | Not specified | |
| AMPK Activation | Activates AMPK by increasing the cellular AMP:ATP ratio. | Not specified | [5] |
| Autophagy/Mitophagy Inhibition | Inhibits the processes of autophagy and mitophagy. | Not specified |
PD98059: A Broader Spectrum of Off-Target Interactions
PD98059 exhibits a wider range of documented off-target effects compared to U0126. It acts as an antagonist of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism. Similar to U0126, it also affects intracellular calcium levels and activates AMPK. Additionally, some studies have reported estrogenic transcriptional activity, which could have significant implications in relevant cellular contexts.
| Off-Target Effect | Description | IC50 / Effective Concentration | Citation |
| Aryl Hydrocarbon Receptor (AHR) Antagonism | Suppresses TCDD binding to AHR and subsequent receptor transformation. | 1-4 µM | [3] |
| Calcium Signaling | Inhibits agonist-induced intracellular calcium entry. | Not specified | |
| AMPK Activation | Activates AMPK by increasing the cellular AMP:ATP ratio. | Not specified | [5] |
| Estrogenic Activity | Exhibits estrogenic transcriptional activity in certain cell types. | Not specified | [6] |
| Osteogenesis/Adipogenesis Modulation | Differentially affects osteogenesis and adipogenesis compared to U0126. | Not specified | [6] |
Experimental Protocols
To facilitate the independent verification and investigation of these off-target effects, detailed protocols for key experiments are provided below.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
Probenecid (optional, to prevent dye extrusion)
-
Cells of interest cultured on coverslips or in a 96-well plate
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging support.
-
Loading Solution Preparation: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in your chosen physiological buffer. The addition of probenecid (1-2.5 mM) can improve dye retention in some cell types.
-
Cell Loading: Replace the culture medium with the Fura-2 AM loading solution and incubate at room temperature or 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells with fresh buffer to remove extracellular dye.
-
De-esterification: Allow the cells to incubate in fresh buffer for an additional 15-30 minutes to ensure complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging: Mount the cells on the microscope or place the plate in the reader. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect dynamic changes in intracellular calcium.[7][8][9]
Assessment of Antioxidant Activity using DCFDA
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS).
Materials:
-
DCFDA (or H2DCFDA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cells of interest
-
Oxidative stress inducer (e.g., hydrogen peroxide)
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate).
-
DCFDA Loading: Remove the culture medium and incubate the cells with DCFDA solution (typically 10-25 µM in PBS) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess DCFDA.
-
Treatment: Treat the cells with the compound of interest (e.g., U0126) with or without an oxidative stress inducer.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate wavelengths. An increase in fluorescence indicates an increase in intracellular ROS. A compound with antioxidant activity will reduce the fluorescence signal induced by an oxidative stressor.[10][11][12]
Aryl Hydrocarbon Receptor (AHR) Competitive Binding Assay
This protocol describes a method to assess the ability of a compound to compete with a known ligand for binding to the AHR.
Materials:
-
Cytosolic extract containing AHR (e.g., from rat liver)
-
Radiolabeled AHR ligand (e.g., [³H]TCDD)
-
Test compound (e.g., PD98059)
-
Hydroxylapatite (HAP)
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Incubate the cytosolic extract with the radiolabeled AHR ligand in the presence of varying concentrations of the test compound. Include a control with no test compound and a non-specific binding control with a large excess of unlabeled AHR ligand.
-
Separation of Bound and Free Ligand: Use hydroxylapatite to separate the AHR-ligand complexes from the unbound ligand.
-
Quantification: Measure the radioactivity of the HAP-bound fraction using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the presence of the test compound is compared to the control to determine the extent of inhibition. An IC50 value can be calculated, representing the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.[13][14]
Visualizing the Pathways and Workflows
To better understand the context of MEK inhibition and the assessment of off-target effects, the following diagrams are provided.
References
- 1. U0126 - Wikipedia [en.wikipedia.org]
- 2. U0126 | MEK1 inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PD 98059 | MEK1 inhibitor | Hello Bio [hellobio.com]
- 5. PD98059 and U0126 activate AMP-activated protein kinase by increasing the cellular AMP:ATP ratio and not via inhibition of the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of PD98059 and U0126 on osteogenesis and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. hellobio.com [hellobio.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doc.abcam.com [doc.abcam.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. abcam.cn [abcam.cn]
- 13. academic.oup.com [academic.oup.com]
- 14. Persistent binding of ligands to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of U0126-EtOH: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of U0126-EtOH, a compound of the MEK inhibitor U0126 and ethanol, is critical for maintaining laboratory safety and environmental compliance. Due to its ethanol component, this substance is classified as a flammable hazardous waste and requires specific handling procedures. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a research setting.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, away from any sources of ignition such as open flames or sparks.[1][3][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound follows the protocols for flammable liquid hazardous waste. It is illegal and unsafe to dispose of this chemical down the drain or through intentional evaporation.[5]
-
Container Selection : Use a designated hazardous waste container that is compatible with flammable liquids and has a tightly fitting screw cap.[5][6] The container must be in good condition, with no cracks or signs of deterioration.[6]
-
Labeling : As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[1][3] The label must clearly identify the contents, including "Hazardous Waste," the chemical name "this compound," and a list of all components.[3][5]
-
Waste Collection : Collect all this compound waste in the designated container. Solid waste contaminated with this compound, such as absorbent pads or paper towels, should be placed in a separate, clearly labeled container for solid hazardous waste.[1][5]
-
Filling and Sealing : Do not overfill the container. A general guideline is to fill it to about 75-80% capacity, leaving at least one inch of headspace at the top to allow for vapor expansion.[3][5] Keep the container securely capped at all times, except when adding waste.[5][6]
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a flammable storage cabinet.[3][6] This area must be away from ignition sources and segregated from incompatible materials, especially oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.[4][5]
-
Request for Pickup : Once the container is full, it must be removed from the SAA within three days.[6] Arrange for collection by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] Regularly generated waste should typically be disposed of within 90 days.[1]
Quantitative Disposal Guidelines
The following table summarizes key quantitative parameters for the disposal of ethanol-based chemical waste.
| Parameter | Guideline | Source(s) |
| Hazardous Waste Threshold | Ethanol concentrations of 24% or greater. | [3][6] |
| Container Fill Level | Do not exceed 75-80% capacity; leave at least 1 inch of headspace. | [3][5] |
| SAA Storage Time (Full Container) | Maximum of 3 days. | [6] |
| SAA Storage Time (Partially Full) | Up to 1 year. | [6] |
| General Disposal Frequency | Within 90 days for regularly generated waste. | [1] |
| Small Spill Classification | Less than 1 liter. | [1][3] |
| Large Spill Classification | Greater than 1 liter. | [1][3] |
Emergency Spill Procedures
In the event of a spill, the response depends on the volume.
-
Small Spills (<1 Liter) : Alert personnel in the immediate vicinity. Dilute the spill with water and absorb it with an inert material such as sand, vermiculite, or absorbent pads.[1][3] Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[3]
-
Large Spills (>1 Liter) : Evacuate the area immediately. Alert your institution's EHS or emergency response team.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
Caption: Workflow for the safe collection, storage, and disposal of this compound hazardous waste.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling U0126-EtOH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling U0126-EtOH. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While some suppliers classify this compound as a non-hazardous substance, it is crucial to adhere to standard laboratory safety protocols and utilize full personal protective equipment to minimize any potential risks.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or natural rubber). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Skin and Body | A standard laboratory coat should be worn. Ensure exposed skin is covered. |
| Respiratory | In case of inadequate ventilation or the formation of dusts or aerosols, a NIOSH-approved respirator is recommended. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Precautions for Safe Handling:
-
Avoid direct contact with the skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Use the substance in a designated area.
Conditions for Safe Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.
| Situation | Action |
| Spill | Absorb the spill with a non-combustible material such as earth, sand, or vermiculite. Do not use combustible materials like sawdust. Place the absorbed material into a suitable container for disposal. Clean the spill area with soap and water. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a general guideline for chemical waste:
-
Collect Waste: Collect waste this compound and any contaminated disposables (e.g., gloves, pipette tips) in a clearly labeled, sealed container.
-
Segregate: Keep chemical waste separate from other laboratory waste.
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for proper disposal of chemical waste. Do not dispose of this compound down the drain.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Signaling Pathway Inhibition by U0126
U0126 is a potent and selective inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The diagram below illustrates the point of inhibition by U0126.
Caption: U0126 inhibits the MAPK/ERK signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
